Cinerin II
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S)-3-[(Z)-but-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-7-8-9-14-13(3)17(11-16(14)22)26-20(24)18-15(21(18,4)5)10-12(2)19(23)25-6/h7-8,10,15,17-18H,9,11H2,1-6H3/b8-7-,12-10+/t15-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCRDCOTRILILT-WOBDGSLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041788 | |
| Record name | Cinerin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid; [Merck Index] | |
| Record name | Cinerin II | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
BP: 182-184 °C at 0.001 mm Hg | |
| Record name | CINERIN II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Soluble in alcohol, petroleum ether (less soluble than cinerin I), kerosene, carbon tetrachloride, ethylene dichloride, nitromethane | |
| Record name | CINERIN II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000046 [mmHg] | |
| Record name | Cinerin II | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Viscous liquid | |
CAS No. |
121-20-0 | |
| Record name | Cinerin II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cinerin II [BSI:ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinerin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(but-2-enyl)-2-methyl-4-oxocyclopent-2-enyl2,2-dimethyl-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.050 | |
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| Record name | CINERIN II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J204A0Y0JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CINERIN II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Cinerin II: An In-Depth Technical Guide on its Mechanism of Action on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cinerin II, a key insecticidal component of pyrethrum extract, exerts its neurotoxic effects by potently modulating the function of voltage-gated sodium channels (VGSCs). As a Type II pyrethrin, its primary mechanism of action involves the significant prolongation of the open state of these channels. This is achieved through a dual action of inhibiting both the fast inactivation and the deactivation processes of the channel gating machinery. The persistent influx of sodium ions leads to membrane depolarization, resulting in neuronal hyperexcitability, repetitive firing, and eventual paralysis in target insects. This technical guide provides a comprehensive analysis of this compound's interaction with sodium channels, detailing the quantitative effects on channel kinetics, the experimental protocols for its characterization, and visual representations of its molecular action and the methodologies used to elucidate it.
Core Mechanism of Action
The fundamental action of this compound on voltage-gated sodium channels is the stabilization of the open channel conformation.[1][2] Pyrethrins (B594832), including this compound, bind to a specific receptor site on the VGSC, which is believed to be the pyrethroid receptor site 1 (PyR1).[1][2] This binding allosterically modulates the channel's gating kinetics, leading to two primary effects:
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Inhibition of Inactivation: this compound significantly slows the fast inactivation process, which is the rapid, time-dependent closure of the channel pore during maintained depolarization. This results in a persistent inward sodium current.
-
Inhibition of Deactivation: Upon repolarization of the membrane, this compound markedly delays the closing of the channel (deactivation). This is observed experimentally as a large, slowly decaying "tail current."[3]
Unlike some synthetic pyrethroids, the action of pyrethrins like this compound does not appear to be significantly enhanced by repeated channel activation (use-dependency).[1][2]
Quantitative Analysis of this compound's Effects
Electrophysiological studies on cockroach sodium channels expressed in Xenopus oocytes have provided quantitative insights into the effects of this compound. The following tables summarize the key findings.
| Parameter | This compound | Reference |
| Effect on Inactivation | Potently inhibits fast inactivation of sodium channels. The potency is comparable to other pyrethrins such as Pyrethrin I, Pyrethrin II, Cinerin I, Jasmolin I, and Jasmolin II. | [1][2] |
| Effect on Deactivation | Exhibits a pronounced inhibitory effect on channel deactivation, leading to a significant prolongation of the sodium tail current. The potency in inhibiting deactivation is highly variable among the six natural pyrethrins, with this compound being one of the more potent inhibitors. | [1][2] |
| Use-Dependency | The action of this compound on sodium channels is not significantly dependent on, nor enhanced by, repeated channel activation. | [1][2] |
Table 1: Summary of this compound's Effects on Sodium Channel Gating
| Compound | Inhibition of Inactivation | Variability in Inhibition of Deactivation |
| Pyrethrin I | Comparable Potency | High |
| Pyrethrin II | Comparable Potency | High |
| Cinerin I | Comparable Potency | Moderate |
| This compound | Comparable Potency | High |
| Jasmolin I | Comparable Potency | Low |
| Jasmolin II | Comparable Potency | Low |
Table 2: Comparative Potency of Natural Pyrethrins on Cockroach Sodium Channels [1][2]
Experimental Protocols
The characterization of this compound's effects on voltage-gated sodium channels primarily relies on the two-electrode voltage-clamp (TEVC) technique using the Xenopus laevis oocyte expression system.
Oocyte Preparation and cRNA Injection
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Oocyte Harvesting: Oocytes are surgically removed from adult female Xenopus laevis frogs.
-
Defolliculation: The follicular layer is removed by incubation in a collagenase solution (e.g., 1-2 mg/mL) in a calcium-free saline solution for 1-2 hours.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired sodium channel α-subunit (e.g., from the German cockroach, Blattella germanica). Typically, 50 nL of cRNA at a concentration of 1 ng/nL is injected per oocyte.
-
Incubation: Injected oocytes are incubated for 2-5 days at 18°C in a modified Barth's solution (MB S) supplemented with antibiotics to allow for channel expression.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Recording Setup: An oocyte expressing the sodium channels is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96 solution containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, and 5 mM HEPES, pH 7.4).
-
Electrodes: Two glass microelectrodes with a resistance of 0.5-2 MΩ, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
Voltage-Clamp Protocol:
-
Holding Potential: The oocyte membrane is held at a negative potential, typically -80 mV to -100 mV, to ensure channels are in a resting, closed state.
-
Depolarizing Pulse: A depolarizing voltage step (e.g., to 0 mV or +20 mV) for a duration of 20-50 ms (B15284909) is applied to activate the sodium channels.
-
Repolarization: The membrane potential is then returned to the holding potential. The current recorded during this phase is the "tail current."
-
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentration in the recording solution. The solution containing this compound is perfused over the oocyte.
-
Data Acquisition and Analysis: Sodium currents are recorded and analyzed using specialized software. The peak inward current during depolarization and the amplitude and decay kinetics of the tail current upon repolarization are measured to quantify the effects of this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to the VGSC, stabilizing the open state.
Experimental Workflow for TEVC Studies
Caption: Workflow for studying this compound effects using TEVC.
Logical Relationship of this compound's Effects
Caption: this compound's effects on VGSC gating and neuronal activity.
References
Cinerin II: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerin II is a potent natural insecticide belonging to the pyrethrin family of compounds.[1] These esters are renowned for their rapid neurotoxic action in insects, coupled with low mammalian toxicity and swift environmental degradation, making them valuable components in organic agriculture and public health pest control programs.[2][3] this compound, along with five other related compounds (pyrethrin I, cinerin I, jasmolin I, pyrethrin II, and jasmolin II), is commercially extracted from the flowers of the Dalmatian pyrethrum, Tanacetum cinerariifolium.[1] This guide provides an in-depth overview of the natural sources of this compound, its complex biosynthetic pathway, quantitative data on its occurrence, and detailed experimental protocols for its extraction and for the characterization of its biosynthetic enzymes.
Natural Sources of this compound
The primary and commercially exclusive source of this compound is the flower heads (capitula) of Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium), a perennial plant endemic to the eastern Adriatic coast.[3][4] The insecticidal compounds, collectively known as pyrethrins (B594832), are most concentrated in the ovaries and developing achenes within the flower heads, where they can constitute over 90% of the plant's total pyrethrin content.[5][6][7]
Pyrethrins are categorized into two groups based on their acid moiety. Type II pyrethrins, which include this compound, are esters of pyrethric acid and are noted for providing a quick "knock-down" effect on insects.[3][8] this compound itself is the ester of pyrethric acid and the alcohol cinerolone.[5] The relative composition of the six pyrethrin esters can vary significantly between different plant populations and cultivars.[3]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process, drawing intermediates from two distinct metabolic pathways: the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the acid moiety (pyrethric acid) and the oxylipin pathway for the alcohol moiety (cinerolone).[6] These two components are synthesized separately, primarily in the glandular trichomes of the flower ovaries, and are subsequently esterified in the developing achenes to form the final this compound molecule.[5][6]
Biosynthesis of the Pyrethric Acid Moiety
The formation of pyrethric acid is a multi-step enzymatic process that begins with the fundamental building blocks of isoprenoids.
-
Formation of Chrysanthemyl Diphosphate (B83284): The pathway initiates with the condensation of two molecules of dimethylallyl pyrophosphate (DMAPP), a product of the MEP pathway, to form chrysanthemyl diphosphate (CPP). This crucial step is catalyzed by the enzyme chrysanthemyl diphosphate synthase (TcCDS) .[9][10]
-
Conversion to Chrysanthemic Acid: TcCDS also facilitates the hydrolysis of CPP to chrysanthemol (B1213662).[10] This alcohol is then oxidized in a two-step process. First, ** T. cinerariifolium alcohol dehydrogenase 2 (TcADH2)** oxidizes chrysanthemol to chrysanthemal.[9][11] Subsequently, ** T. cinerariifolium aldehyde dehydrogenase 1 (TcALDH1)** converts chrysanthemal into chrysanthemic acid.[9][11]
-
Formation of Pyrethric Acid: Chrysanthemic acid is activated to its CoA thioester. This molecule is then hydroxylated at the C10 methyl group by chrysanthemate-10-hydroxylase (TcCHH) , a cytochrome P450 enzyme.[6] The resulting 10-hydroxychrysanthemic acid is then oxidized and methylated to yield pyrethric acid. The final oxidation step is catalyzed by the same TcADH2 and TcALDH1 enzymes, followed by methylation via a methyltransferase (TcCCMT) .[6]
Biosynthesis of the Cinerolone Moiety
The alcohol components of pyrethrins, known as rethrolones, are derived from the plant hormone jasmonic acid (JA).[6][12] The pathway begins with α-linolenic acid released from chloroplast membranes.
-
Formation of Jasmonic Acid and cis-Jasmone: α-Linolenic acid is converted through the octadecanoid pathway into 12-oxo-phytodienoic acid (OPDA) by the sequential action of lipoxygenase (LOX) , allene oxide synthase (AOS) , and allene oxide cyclase (AOC) .[8][13] OPDA undergoes β-oxidation and decarboxylation to yield cis-jasmone.[8][14]
-
Formation of Jasmolone: cis-Jasmone is hydroxylated to produce jasmolone, a reaction catalyzed by the cytochrome P450 enzyme jasmone hydroxylase (TcJMH) .[2][12]
-
Putative Formation of Cinerolone: The precise enzymatic steps leading from jasmolone to cinerolone have not yet been fully elucidated and the responsible enzymes remain unidentified.[2][12][15] A putative pathway has been proposed, suggesting that (S)-jasmololone undergoes hydroxylation at the terminal (ω) carbon of its side chain by a cytochrome P450-type enzyme. This is followed by further oxidation and decarboxylation to shorten the side chain, yielding (S)-cinerolone.[8]
Final Esterification
The final step in this compound biosynthesis is the esterification of the pyrethric acid moiety (as pyrethroyl-CoA) with the cinerolone alcohol moiety. This reaction is catalyzed by a GDSL lipase-like protein (TcGLIP) in the developing achenes, forming the mature this compound ester.[6][12]
Quantitative Data
The concentration of this compound and other pyrethrins in T. cinerariifolium varies based on the cultivar, growing conditions, and extraction method. The following table summarizes quantitative data from various studies.
| Source Material | Extraction Method | This compound Content | Total Pyrethrins | Reference |
| Dried Flower Heads | Not Specified | ~9.5% of total pyrethrins* | 0.36% - 1.3% of DW | [3] |
| Callus Culture | RP-HPLC | High concentration reported | 17.5 µg/g | [10 from initial search] |
| Acclimatized Plant (Clone 1) | n-hexane extraction | 1.19 mg/g DW | 8.84 mg/g DW | [4] |
| Acclimatized Plant (Clone 2) | n-hexane extraction | 0.58 mg/g DW | 7.91 mg/g DW | [4] |
| Supercritical CO₂ Extract | SC-CO₂ (90 bar, 40°C) | 6.25% of extracted pyrethrins | Not Specified | [9] |
| UAE Extract | 80% Ethanol at 70°C | Detected and quantified | Up to 104.65 ng/mg | [5] |
*Calculated based on Cinerin I and II comprising 19% of total pyrethrins, assuming an approximate 1:1 ratio.
Experimental Protocols
Protocol for Supercritical Fluid Extraction (SFE) of this compound
SFE using carbon dioxide is a green and efficient method for extracting pyrethrins, minimizing thermal degradation and avoiding organic solvent residues.
-
Material Preparation: Dry the flower heads of T. cinerariifolium at a controlled temperature (e.g., 40-50°C) to a constant weight. [15 from initial search] Grind the dried flowers to a fine powder (e.g., ~30 mesh).[16]
-
SFE System Setup: Load a known quantity of the powdered plant material (e.g., 100 g) into the extraction vessel of a preparative SFE system.[5]
-
Extraction Parameters: Set the extraction conditions. Optimal conditions can vary, but a representative starting point is a pressure of 90-300 bar and a temperature of 40°C.[5][9]
-
CO₂ Flow: Introduce supercritical CO₂ into the extraction vessel at a constant flow rate (e.g., 2 kg/h ).[5]
-
Fractional Separation: The CO₂ containing the dissolved pyrethrins is passed through one or more separators. A typical setup involves a first separator operating at conditions close to the extraction pressure and a lower temperature (e.g., -10°C) and a second separator at lower pressure and ambient temperature (e.g., 15 bar, 25°C) to precipitate the extract.[5][9]
-
Extraction Duration: Continue the extraction for a defined period, typically 60-180 minutes. The majority of pyrethrins are often extracted within the first 3 hours.[5][17]
-
Sample Collection: Collect the precipitated extract from the separators. The resulting oleoresin is rich in pyrethrins.
-
Analysis: Dissolve the extract in a suitable solvent (e.g., methanol) for quantitative analysis by HPLC.[5]
Protocol for Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
This protocol describes a common method used to identify and confirm the function of enzymes in the pyrethrin biosynthetic pathway, such as TcJMH or TcPYS, using transient expression in Nicotiana benthamiana.
-
Gene Cloning: Isolate the candidate gene's coding sequence from T. cinerariifolium cDNA and clone it into a plant expression vector suitable for agroinfiltration (e.g., under the control of a CaMV 35S promoter).
-
Agrobacterium Transformation: Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vector.
-
Agroinfiltration: Grow the transformed Agrobacterium culture and resuspend it in infiltration buffer. Infiltrate the bacterial suspension into the leaves of 4- to 6-week-old N. benthamiana plants.[11][18] For co-expression experiments, mix cultures containing different enzyme constructs before infiltration.[11]
-
Substrate Feeding: After 3-5 days of incubation to allow for protein expression, introduce the substrate for the enzyme being tested. For example, to test TcJMH, immerse the leaves in a solution containing its substrate, jasmone.[12][18]
-
Metabolite Extraction: After an incubation period (e.g., 24 hours), harvest the infiltrated leaf tissue. Homogenize the tissue and extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: Analyze the extract for the presence of the expected product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] Compare the results to control plants infiltrated with an empty vector or a vector expressing a non-related protein (e.g., EGFP).[11] The identification of the specific product (e.g., jasmolone in the case of TcJMH) confirms the enzyme's function.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Group of Signaling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ukessays.com [ukessays.com]
- 17. Preparative supercritical fluid extraction of pyrethrin I and II from pyrethrum flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cinerin II: A Technical Whitepaper for Researchers
For immediate release
This document provides a comprehensive technical overview of Cinerin II, a potent natural insecticide. Addressed to researchers, scientists, and professionals in drug development, this whitepaper details its chemical properties, biological activity, and relevant experimental protocols.
Core Compound Identification
Molecular Formula: C₂₁H₂₈O₅[1][2][3]
Physicochemical Properties
This compound is a viscous liquid characterized by the following properties:
| Property | Value | Source |
| Molecular Weight | 360.44 g/mol | [1][3] |
| Boiling Point | 182-184 °C at 0.001 mm Hg | [2] |
| Solubility | Insoluble in water | [2] |
| Optical Rotation | +16 deg at 16 °C/D (isooctane) | [2] |
| Refractive Index | 1.5183 at 20 °C/D | [2] |
Biological Activity and Mechanism of Action
This compound is one of the six esters that constitute the natural insecticide pyrethrum, extracted from the flowers of Chrysanthemum cinerariifolium.[4][5] Its primary mode of action is as a neurotoxin to a wide range of insects.[1][6]
The insecticidal properties of this compound stem from its interaction with the nervous system of insects. It acts as a sodium channel modulator, prolonging the opening of voltage-gated sodium channels in neuronal membranes.[1][6][7] This disruption of normal nerve function leads to repetitive nerve discharges, paralysis, and ultimately, the death of the insect.[1] While highly effective against insects, pyrethrins (B594832) like this compound are considered to be among the safest insecticides due to their rapid degradation in the environment.[5]
In non-target organisms, such as humans, exposure to natural pyrethrins has been shown to induce oxidative stress in liver cells. This triggers the activation of the Keap1/Nrf-2 signaling pathway, an endogenous antioxidant response.[8]
Signaling Pathway Diagram
The following diagram illustrates the Keap1/Nrf-2 signaling pathway activated in response to oxidative stress induced by natural pyrethrins.
Experimental Protocols
Extraction and Purification of this compound from Chrysanthemum cinerariifolium
A common method for the isolation of this compound and other pyrethrins involves extraction followed by chromatographic purification.
1. Extraction: Dried and powdered flower heads of Chrysanthemum cinerariifolium are subjected to extraction.[6] A detailed protocol for a multi-residue analysis in various samples, including soil and plants, involves the following steps:
-
Homogenize 5.0 g of the sample with 10 mL of acetonitrile (B52724) via vortexing for 3 minutes.
-
Add 1 g of NaCl and vortex for an additional minute.
-
Centrifuge the mixture at 5000 r/min for 5 minutes.
-
Transfer 1.5 mL of the supernatant to a new tube.
-
Add 50 mg of anhydrous MgSO₄ and 100 mg of primary secondary amine (PSA) sorbent.
-
Vortex for 1 minute and then centrifuge at 12,000 r/min for 2 minutes.
-
Filter the resulting supernatant through a 0.22 µm filter before analysis.
2. Purification by High-Speed Counter-Current Chromatography (HSCCC): A highly effective one-step purification of this compound can be achieved using HSCCC with a silver nitrate (B79036) coordination complex.
-
Solvent System: A two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water (10:2:10:2, v/v/v/v) containing 0.30 mol/L silver nitrate is prepared.
-
Procedure: 400 mg of the crude pyrethrum extract is subjected to HSCCC separation.
-
Outcome: This method can yield highly pure this compound (over 95% purity) in a single 6-hour run.[9]
Analytical Method for Quantification
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.
HPLC Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column, and a diode array detector (DAD).
-
Column: COSMOSIL 5C18-MS-II (250 mm × 4.6 mm, 5 µm particle size).
-
Column Temperature: 25 °C.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is used:
-
0–5 min: 42:58 (v/v)
-
5–50 min: Gradient from 58% to 75% B
-
50–51 min: Gradient from 75% to 100% B
-
-
Injection Volume: 20 µL.
-
Flow Rate: 1 mL/min.
-
Detection: 230 nm using a DAD detector.
-
Retention Time for this compound: Approximately 14.571 minutes.[10]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the extraction and analysis of this compound.
Synthesis
While this compound is a natural product, total syntheses of all six natural pyrethrins, including this compound, have been successfully developed. These synthetic routes often involve the esterification of presynthesized chrysanthemic acid and alcohol fragments.[4][11] For instance, pyrethrins containing an acrylate (B77674) fragment, such as this compound, can be prepared from the same chrysanthemic acid starting materials with different pre-synthesized alcohols.[4] A patented method describes the synthesis of pyrethroids, including this compound, through a process involving a metathesis reaction between an olefin and an allethrolone-type unsaturated alcohol.[12]
Concluding Remarks
This technical guide provides a foundational understanding of this compound for research and development purposes. The detailed information on its chemical identity, biological function, and established experimental protocols offers a valuable resource for scientists working with this natural insecticide. The elucidation of its interaction with biological systems, including the activation of the Keap1/Nrf-2 pathway in human cells, highlights areas for further investigation into its toxicological profile and potential therapeutic applications.
References
- 1. This compound | 121-20-0 | FC20444 | Biosynth [biosynth.com]
- 2. This compound | C21H28O5 | CID 5281548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. plantaanalytica.com [plantaanalytica.com]
- 6. Pyrethrins (this compound) [sitem.herts.ac.uk]
- 7. Action of six pyrethrins purified from the botanical insecticide pyrethrum on cockroach sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
The Evolution of Pyrethrin Insecticides: From Chrysanthemum Flowers to Synthetic Analogs
A Technical Guide on the Discovery, History, and Mode of Action of Pyrethrin and Pyrethroid Insecticides
Introduction
Pyrethrin-based insecticides represent one of the most significant and enduring classes of insect control agents. Derived initially from the flowers of Chrysanthemum cinerariaefolium, these compounds have a rich history spanning from ancient use to the development of highly potent synthetic analogs known as pyrethroids. This technical guide provides an in-depth exploration of the discovery, historical development, and mechanism of action of these crucial insecticides. It is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and pest management, offering detailed experimental protocols, comparative quantitative data, and visualizations of key biological and developmental pathways.
The journey of pyrethrins (B594832) is a compelling narrative of chemical discovery, driven by the need for effective and safer insecticides. The inherent instability of natural pyrethrins in sunlight, which limited their agricultural applications, spurred decades of research. This led to the creation of synthetic pyrethroids, molecules designed to mimic the insecticidal properties of their natural counterparts while offering enhanced stability and, in many cases, greater potency. Today, pyrethroids are among the most widely used insecticides globally, a testament to their efficacy and relative safety for mammals when used correctly.[1][2][3][4]
This guide will delve into the key milestones of this journey, from the early use of powdered chrysanthemum flowers to the elucidation of the complex structures of the six natural pyrethrin esters. It will then trace the development of successive generations of synthetic pyrethroids, highlighting the chemical modifications that led to increased photostability and insecticidal activity. Furthermore, a detailed examination of their mode of action on the insect nervous system will be presented, along with standardized protocols for their extraction, synthesis, and bio-evaluation.
Historical Development of Pyrethrin and Pyrethroid Insecticides
The use of pyrethrum as an insecticide has ancient roots, with records suggesting its use in China dating back 2000 years.[5] The ground, dried flowers of Chrysanthemum cinerariaefolium (also known as Tanacetum cinerariaefolium), often referred to as "insect powder," were used for centuries to control household pests.[5]
The commercial and scientific history began to unfold more rapidly in the 19th and 20th centuries:
-
Early Commercialization (1800s): The insecticidal properties of pyrethrum were recognized in Asia around 1800 and its use spread along trade routes.[5] In the 1880s, pyrethrum cultivation was introduced to Japan, where it was primarily used for lice control. This led to the invention of the mosquito coil by Yuki Ueyama, a development that enabled the sustained release of the insecticide for several hours and became a globally used tool for mosquito control.[6]
-
Scientific Investigation and Structural Elucidation (Early 1900s): The first scientific report on the insecticidal activity of pyrethrum extracts was published in 1909 by Japanese biologist Fujitani.[6] This sparked international interest in identifying the active chemical constituents. In 1924, Hermann Staudinger and Leopold Ruzicka made significant progress in characterizing the structures of the active esters, though the complete and correct structures of the six active compounds (Pyrethrins I and II, Cinerins I and II, and Jasmolins I and II) were finally established in 1944 by LaForge and Barthel.[6]
-
The Dawn of Synthetic Pyrethroids (1940s-1960s): The demand for insecticides during World War II, coupled with the inherent limitations of natural pyrethrins, such as their rapid degradation in sunlight, drove the quest for synthetic alternatives.[3][4] A major breakthrough came in 1949 with the synthesis of allethrin , the first synthetic pyrethroid, by Schechter and LaForge.[6] While more stable than natural pyrethrins, these first-generation synthetics still lacked the photostability required for broad agricultural use.[2]
-
The Second Generation: Photostable Pyrethroids (1970s): The 1970s marked a pivotal decade in pyrethroid development. Researchers at the Rothamsted Experimental Station in the UK developed a series of photostable pyrethroids, including permethrin (B1679614) , cypermethrin , and deltamethrin (B41696) .[1] The discovery of deltamethrin in 1974 was a particularly significant milestone, as it exhibited exceptionally high insecticidal activity and greater stability.[1][7] These second-generation pyrethroids were suitable for agricultural use and became commercially successful.
-
Further Refinements and Modern Insecticides: Subsequent research has led to the development of numerous other synthetic pyrethroids with diverse properties, tailored for specific applications in agriculture, public health, and veterinary medicine.
Quantitative Data on Pyrethrin and Pyrethroid Insecticides
The evolution from natural pyrethrins to synthetic pyrethroids is marked by significant improvements in insecticidal potency, knockdown speed, photostability, and mammalian safety. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: Comparative Insecticidal Activity and Mammalian Toxicity
| Compound | Type | Target Insect | LD50 (µ g/fly ) | Mammalian Oral LD50 (rat, mg/kg) |
| Natural Pyrethrins | Natural | Musca domestica | - | 1500[8] |
| Permethrin | Type I Pyrethroid | Musca domestica | 0.143 | 1500 |
| Cypermethrin | Type II Pyrethroid | Musca domestica | 0.058 | 251-4123 |
| Deltamethrin | Type II Pyrethroid | Musca domestica | 0.002 | 531-5000 |
| Lambda-cyhalothrin | Type II Pyrethroid | Musca domestica | 0.004 | - |
| Fenvalerate | Type II Pyrethroid | Musca domestica | 0.063 | - |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the test population. A lower LD50 indicates higher toxicity. Data for Musca domestica is adapted from various sources and may not be directly comparable due to different experimental conditions.
Table 2: Knockdown Times (KT50) for Mosquitoes
| Compound | Target Insect | KT50 (minutes) |
| Permethrin | Anopheles dirus | 18.9 |
| Deltamethrin | Anopheles dirus | 19.6 |
| Lambda-cyhalothrin | Anopheles dirus | 20.6 |
Note: KT50 (Knockdown Time, 50%) is the time required to knock down 50% of the test population. Data is for a susceptible laboratory colony of Anopheles dirus.[9]
Table 3: Photostability of Pyrethrins and Pyrethroids
| Compound | Class | Relative Photostability | Half-life (Field Conditions) |
| Natural Pyrethrins | Natural | Low | Hours to a few days[5] |
| First-generation Pyrethroids | Synthetic | Moderate | - |
| Second-generation Pyrethroids (e.g., Permethrin, Deltamethrin) | Synthetic | High | Weeks[10] |
Note: Photostability is highly dependent on environmental conditions such as UV intensity, temperature, and the substrate.
Signaling Pathways and Developmental Workflows
Mechanism of Action: Targeting the Voltage-Gated Sodium Channel
The primary target of both natural pyrethrins and synthetic pyrethroids is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects.[11][12] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the VGSC and prevent its normal closure, leading to a prolonged influx of sodium ions.[11] This results in repetitive nerve firing, membrane depolarization, paralysis, and ultimately, the death of the insect.[11]
Recent research has identified two putative binding sites for pyrethroids on the insect VGSC, termed PyR1 and PyR2.[12] These sites are located in hydrophobic pockets within the channel protein. The binding of pyrethroids stabilizes the open state of the channel.[12]
Type I pyrethroids (lacking an α-cyano group) and Type II pyrethroids (containing an α-cyano group) interact with the sodium channel in slightly different ways, leading to different symptomologies in poisoned insects. Type I compounds typically cause hyperactivity and rapid knockdown, while Type II compounds lead to ataxia and paralysis.
Workflow for the Discovery and Development of a New Insecticide
The journey from a novel chemical compound to a commercially available insecticide is a long, complex, and highly regulated process that can take over a decade and cost hundreds of millions of dollars.[13] The workflow involves multiple stages of research, development, and safety testing.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of pyrethrin and pyrethroid insecticides.
Extraction of Natural Pyrethrins from Chrysanthemum cinerariaefolium Flowers
Objective: To extract the six active pyrethrin esters from dried chrysanthemum flowers.
Materials:
-
Dried C. cinerariaefolium flower heads
-
Petroleum ether (or n-hexane)
-
Methanol (B129727) (80% aqueous solution)
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Separatory funnel
-
Grinder or mill
Procedure:
-
Preparation of Plant Material: Dry the chrysanthemum flower heads in the shade until they are completely brittle. Grind the dried flowers into a fine powder using a grinder or mill.
-
Solvent Extraction: a. Weigh 50 g of the powdered flower material and place it in a large flask. b. Add 100 mL of petroleum ether (or n-hexane) to the flask. c. Seal the flask and allow the mixture to soak for 3 days in a dark place at room temperature, with occasional swirling.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract (filtrate).
-
Liquid-Liquid Partitioning: a. Transfer the filtrate to a separatory funnel. b. Add 80% methanol to the separatory funnel at a ratio of approximately 4:1 (methanol to extract). c. Shake the funnel vigorously and then allow the layers to separate. The pyrethrins will preferentially partition into the petroleum ether (upper) layer, which will be yellowish. d. Drain and discard the lower methanol/water layer.
-
Concentration: a. Transfer the yellow petroleum ether layer containing the pyrethrins to a round-bottom flask. b. Concentrate the extract using a rotary evaporator at a temperature of 30-40°C until the solvent has been removed, leaving a viscous, yellowish-brown oleoresin.
-
Storage: Store the concentrated pyrethrin extract in a sealed, dark container at 4°C to prevent degradation.
Synthesis of Permethrin (A Representative Pyrethroid)
Objective: To synthesize permethrin via the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.
Materials:
-
3-phenoxybenzyl alcohol
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (in a specific cis:trans isomer ratio, e.g., 40:60)
-
Toluene (B28343) (or other suitable solvent like dichloromethane)
-
Pyridine (or other suitable base)
-
Methanol
-
Water
-
Reaction flask with reflux condenser and stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a clean, dry reaction flask equipped with a reflux condenser and stirrer, dissolve 3-phenoxybenzyl alcohol in toluene.
-
Addition of Reagents: a. While stirring, slowly add 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride to the reaction mixture. b. Add a suitable base, such as pyridine, to act as an acid scavenger.
-
Reaction: Heat the reaction mixture to 80-85°C and maintain this temperature with continuous stirring for several hours until the reaction is complete (completion can be monitored by techniques like TLC or GC).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Wash the mixture with water to remove any salts and excess base. c. Separate the organic layer (toluene) and dry it over anhydrous sodium sulfate. d. Remove the toluene under reduced pressure using a rotary evaporator to obtain crude permethrin.
-
Purification: a. Purify the crude permethrin by recrystallization from a mixture of methanol and water. b. Dissolve the crude product in a minimal amount of hot methanol and then slowly add water until the solution becomes cloudy. c. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. d. Collect the purified permethrin crystals by filtration and dry them under vacuum.
Topical Application Bioassay for Insecticidal Activity (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of an insecticide against a target insect, such as the housefly (Musca domestica).
Materials:
-
Test insecticide
-
Acetone (B3395972) (analytical grade)
-
Microsyringe applicator
-
Test insects (e.g., 3-5 day old adult female houseflies of a susceptible strain)
-
CO2 for anesthetizing insects
-
Petri dishes or holding cages with food and water
-
Vortex mixer
Procedure:
-
Preparation of Insecticide Solutions: a. Prepare a stock solution of the test insecticide in acetone at a high concentration (e.g., 10 mg/mL). b. Perform serial dilutions of the stock solution with acetone to obtain a range of at least 5 concentrations that are expected to cause between 10% and 90% mortality. A control group receiving only acetone is also required.
-
Insect Handling: a. Anesthetize a batch of insects with CO2. b. Use forceps to place individual, anesthetized insects on a chilled surface to keep them immobilized.
-
Topical Application: a. Using a calibrated microsyringe applicator, apply a precise volume (typically 0.5-1.0 µL) of an insecticide dilution to the dorsal thorax of each insect. b. Treat at least 3 replicates of 20-25 insects for each concentration and the control.
-
Observation: a. Place the treated insects in holding cages or petri dishes with access to food (e.g., a sugar cube) and water. b. Maintain the insects at a constant temperature (e.g., 25°C) and humidity. c. Assess mortality at a fixed time point, typically 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: a. Correct the observed mortality for any mortality in the control group using Abbott's formula: Corrected % Mortality = [ (% Alive in Control - % Alive in Treatment) / % Alive in Control ] * 100 b. Perform a probit analysis on the corrected mortality data to calculate the LD50 value and its 95% confidence intervals. This is typically done using statistical software.
Protocol for Determining Photostability of an Insecticide
Objective: To assess the degradation of an insecticide when exposed to a standardized light source simulating sunlight.
Materials:
-
Test insecticide
-
Solvent (e.g., acetonitrile (B52724) or methanol)
-
Quartz cells or plates
-
Photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon arc lamp or a near-UV fluorescent lamp).
-
Radiometer/lux meter for calibrating the light source
-
HPLC or GC system for analysis
-
Control samples wrapped in aluminum foil
Procedure:
-
Sample Preparation: a. Prepare a solution of the test insecticide in a suitable solvent at a known concentration. b. Apply a thin film of the solution to the surface of a quartz plate or place the solution in a quartz cell. Prepare multiple identical samples. c. Prepare a set of control samples in the same manner but wrap them completely in aluminum foil to protect them from light.
-
Light Exposure: a. Place the unwrapped (test) and wrapped (control) samples in the photostability chamber. b. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as per ICH Q1B guidelines.[14] c. Maintain a constant temperature during the exposure to minimize thermal degradation. The control samples will account for any thermal degradation that does occur.
-
Sampling and Analysis: a. At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a test sample and a control sample from the chamber. b. Extract the remaining insecticide from the quartz surface or from the cell with a known volume of solvent. c. Analyze the concentration of the parent insecticide in both the exposed and control samples using a validated analytical method (e.g., HPLC-UV or GC-MS).
-
Data Analysis: a. For each time point, calculate the percentage of the insecticide remaining, correcting for any degradation observed in the dark control. b. Plot the natural logarithm of the remaining concentration versus time. c. If the degradation follows first-order kinetics, the data will form a straight line. The slope of this line can be used to calculate the degradation rate constant (k) and the half-life (t1/2) of the compound under the specified light conditions (t1/2 = 0.693 / k).
Conclusion
The discovery and development of pyrethrin and pyrethroid insecticides represent a remarkable progression in the field of chemical pest control. From the ancient practice of using crushed chrysanthemum flowers to the rational design of photostable and highly potent synthetic molecules, this class of compounds has had a profound impact on agriculture and public health. Their specific mode of action on the insect voltage-gated sodium channel provides a high degree of selectivity, contributing to their relatively low mammalian toxicity.
The continued study of their structure-activity relationships, metabolism, and interactions with the target site is essential for managing insect resistance and for the development of new, even more effective and environmentally benign insecticides. The experimental protocols and data presented in this guide offer a foundational resource for researchers and professionals dedicated to advancing the science of insect control. As the challenges of feeding a growing global population and controlling vector-borne diseases persist, the legacy of the pyrethrum flower will undoubtedly continue to inspire future innovations in insecticide discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrethrins vs. Pyrethroids: What’s the difference? - MGK [mgk.com]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deltamethrin Technical Fact Sheet [npic.orst.edu]
- 8. lewiscreekfarm.com [lewiscreekfarm.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. webdoc.agsci.colostate.edu [webdoc.agsci.colostate.edu]
- 14. database.ich.org [database.ich.org]
A Technical Guide to the Physical and Chemical Properties of Cinerin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerin II is a naturally occurring insecticide and one of the six active compounds, collectively known as pyrethrins (B594832), found in the extract of pyrethrum flowers (Chrysanthemum cinerariifolium).[1][2][3] As a key component of this botanical insecticide, this compound plays a significant role in its potent and broad-spectrum activity against various insect pests.[1] Pyrethrins are valued for their rapid degradation in the environment, making them a safer alternative to many synthetic pesticides.[2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its mechanism of action.
Chemical and Physical Properties
This compound is an ester of pyrethric acid.[4][5] Its chemical structure and properties have been well-characterized.
Identity and Structure
| Property | Value |
| IUPAC Name | (1S)-3-[(2Z)-but-2-en-1-yl]-2-methyl-4-oxocyclopent-2-en-1-yl (1R,3R)-3-[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate[6] |
| Synonyms | Cinerine II[7] |
| CAS Number | 121-20-0[1][7][8] |
| Molecular Formula | C21H28O5[1][7][8] |
| Molecular Weight | 360.44 g/mol [1][8][9] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Appearance | Viscous liquid[7] |
| Boiling Point | 182-184 °C at 0.001 mm Hg[7] |
| Solubility | Insoluble in water.[7] Soluble in organic solvents such as alcohol and petroleum ether.[7] |
| Vapor Pressure | 4.6 x 10⁻⁷ mmHg[7] |
| Index of Refraction | 1.5183 at 20 °C/D[7] |
| Specific Optical Rotation | +16° at 16 °C/D (in isooctane)[7] |
Experimental Protocols
The determination of the physical and chemical properties of this compound, along with its isolation, relies on a range of standard laboratory techniques.
Extraction and Purification of this compound
This compound is typically extracted from dried pyrethrum flowers. The process involves initial solvent extraction followed by chromatographic purification to isolate the individual pyrethrins.
Caption: Figure 1: A generalized workflow for the extraction and purification of this compound.
Detailed Methodology:
-
Extraction : Dried and ground Chrysanthemum cinerariifolium flowers are subjected to extraction using a non-polar organic solvent such as petroleum ether.[10][11]
-
Filtration and Concentration : The resulting mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[10]
-
Purification : The crude extract, containing a mixture of all six pyrethrins, is then subjected to a purification step.[12] High-speed counter-current chromatography (HSCCC) has been shown to be an effective one-step method for separating the pyrethrins.[13] A two-phase solvent system, for example, composed of petroleum ether-ethyl acetate-methanol-water, can be used.[13] The purity of the isolated this compound is then confirmed by analytical techniques such as HPLC and NMR.[13]
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic methods is essential for the structural elucidation and quantification of this compound.
| Technique | Protocol and Purpose |
| High-Performance Liquid Chromatography (HPLC) | HPLC is used for both the qualitative and quantitative analysis of this compound. A C18 column is typically employed with a mobile phase such as acetonitrile (B52724) and water.[11] Detection is commonly performed using a UV detector.[14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is a powerful tool for separating and identifying the components of the pyrethrum extract. The mass spectrometer provides information on the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.[15][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for the definitive structural elucidation of this compound.[13] NMR provides detailed information about the carbon-hydrogen framework of the molecule. |
| Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy | These techniques provide information about the functional groups present in the molecule and the extent of conjugation, respectively.[17][18] |
Chemical Properties and Stability
This compound, like other pyrethrins, is susceptible to degradation under certain environmental conditions.
-
Stability : Pyrethrins are known to decompose upon exposure to light, which leads to a loss of their insecticidal activity.[7] They are also sensitive to air and can oxidize rapidly.[7]
-
Reactivity : The ester linkage in this compound is a key site for chemical reactions, particularly hydrolysis.
Mechanism of Action
The insecticidal properties of this compound are attributed to its action as a neurotoxin.[19]
Caption: Figure 2: Simplified signaling pathway of this compound's neurotoxic effects in insects.
This compound targets the voltage-gated sodium channels in the nervous system of insects.[1] It binds to these channels and prolongs their open state, leading to a continuous influx of sodium ions.[1][20] This disrupts normal nerve function, causing repetitive firing of neurons, which results in paralysis and ultimately the death of the insect.[1][7] Studies have shown that this compound is a potent inhibitor of sodium channel deactivation.[2]
Conclusion
This compound is a vital component of the natural insecticide pyrethrum. Its physical and chemical properties, along with its mechanism of action, have been extensively studied, providing a solid foundation for its use in pest control. A thorough understanding of its characteristics is crucial for the development of new and effective insecticides, as well as for ensuring its safe and efficient application.
References
- 1. This compound | 121-20-0 | FC20444 | Biosynth [biosynth.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. This compound | C21H28O5 | CID 5281548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound | CAS 121-20-0 | LGC Standards [lgcstandards.com]
- 10. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
- 11. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 12. Pyrethrins (pyrethrin I) [sitem.herts.ac.uk]
- 13. Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN103149232A - Method for identifying pyrethrum derivatives - Google Patents [patents.google.com]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. frontiersin.org [frontiersin.org]
- 19. Pyrethrins (this compound) [sitem.herts.ac.uk]
- 20. Action of six pyrethrins purified from the botanical insecticide pyrethrum on cockroach sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinerin II in Pyrethrum Extract: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrethrum extract, derived from the flowers of Chrysanthemum cinerariifolium, is a potent natural insecticide that has been utilized for centuries. Its insecticidal activity is attributed to a mixture of six esters, collectively known as pyrethrins (B594832). These are divided into two groups: pyrethrins I (esters of chrysanthemic acid) and pyrethrins II (esters of pyrethric acid). Cinerin II is a key component of the pyrethrins II group and contributes significantly to the overall insecticidal efficacy of the extract. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its proportion within pyrethrum extract, detailed experimental protocols for its extraction, isolation, and characterization, and its mechanism of action.
Chemical Properties and Composition of Pyrethrum Extract
This compound is the ester of pyrethric acid and cinerolone. Like other pyrethrins, it is a lipophilic molecule that readily penetrates the insect cuticle. It is known for its rapid knockdown effect on a wide range of insect pests.[1][2][3] The composition of pyrethrum extract can vary depending on the plant variety, growing conditions, and extraction method. However, a typical distribution of the six pyrethrin esters is summarized below.
Data Presentation: Quantitative Composition of Pyrethrum Extract
| Pyrethrin Component | Group | Typical Percentage of Total Pyrethrins |
| Pyrethrin I | Pyrethrins I | ~35-40% |
| Cinerin I | Pyrethrins I | ~10-12% |
| Jasmolin I | Pyrethrins I | ~2-5% |
| This compound | Pyrethrins II | ~10-14% |
| Pyrethrin II | Pyrethrins II | ~30-36% |
| Jasmolin II | Pyrethrins II | ~1-3% |
Note: These values are approximate and can vary. The ratio of pyrethrins I to pyrethrins II is a critical factor in the insecticidal activity of the extract.[4][5][6][7]
Experimental Protocols
Extraction of Pyrethrins from Chrysanthemum cinerariifolium Flowers (Soxhlet Method)
This protocol describes a standard laboratory procedure for the extraction of pyrethrins, including this compound, from dried chrysanthemum flowers.
Materials:
-
Dried Chrysanthemum cinerariifolium flower heads
-
n-Hexane (pesticide grade)
-
Soxhlet extractor apparatus (including thimble, condenser, and flask)
-
Heating mantle
-
Rotary evaporator
-
Grinder or mill
Procedure:
-
Preparation of Plant Material: Dry the chrysanthemum flower heads at 50°C for 21 hours to an optimal moisture content.[8] Grind the dried flowers into a fine powder.
-
Soxhlet Extraction:
-
Accurately weigh approximately 20 g of the powdered flower material and place it into a cellulose (B213188) extraction thimble.
-
Place the thimble into the chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of n-hexane and connect it to the Soxhlet extractor and condenser.
-
Heat the flask using a heating mantle to initiate solvent vaporization and the siphoning cycle.
-
Continue the extraction for 6-8 hours, ensuring continuous cycling of the solvent.
-
-
Solvent Removal:
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask containing the pyrethrin-rich hexane (B92381) extract.
-
Concentrate the extract by removing the hexane using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the thermolabile pyrethrins.
-
-
Storage: Store the resulting viscous oleoresin extract in a dark, airtight container at 4°C.
Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the isolation of this compound from the crude pyrethrum extract using preparative HPLC.
Materials:
-
Crude pyrethrum extract
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Silica-based preparative HPLC column (e.g., 250 mm x 20 mm, 10 µm)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude pyrethrum extract in a minimal volume of the initial mobile phase (e.g., 98:2 hexane:ethyl acetate). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of ethyl acetate in hexane. Start with a low percentage of ethyl acetate (e.g., 2%) and gradually increase to elute the different pyrethrin components.
-
Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV at 230 nm.
-
-
Injection and Fraction Collection:
-
Purity Analysis and Concentration:
-
Analyze the collected fractions for purity using an analytical HPLC system (see protocol below).
-
Pool the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature.
-
-
Storage: Store the isolated this compound in a dark, airtight vial at -20°C.
Characterization and Quantification of this compound by Analytical HPLC
This protocol details a reversed-phase HPLC method for the analysis and quantification of this compound in pyrethrum extracts or isolated fractions.
Materials:
-
Pyrethrum extract or isolated this compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
Analytical HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the this compound standard in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh and dissolve the pyrethrum extract or isolated sample in acetonitrile. Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.
-
Mechanism of Action
The insecticidal activity of this compound, like other pyrethrins, is primarily due to its action as a neurotoxin.[1] It targets the voltage-gated sodium channels in the nerve cell membranes of insects.
By binding to the sodium channel, this compound modifies its gating properties, leading to a prolongation of the open state of the channel.[15] This results in a persistent influx of sodium ions, causing repetitive nerve discharges, paralysis, and ultimately, the death of the insect.[1]
Recent studies have proposed two distinct pyrethroid receptor sites on the insect sodium channel, designated as PyR1 and PyR2.[16][17] this compound is thought to interact with these sites, which are located at the interfaces of different domains of the sodium channel protein.
Mandatory Visualizations
Signaling Pathway of this compound on Insect Voltage-Gated Sodium Channel
Caption: this compound binds to PyR1 and PyR2 sites on the VGSC, causing prolonged channel opening.
Experimental Workflow for this compound Analysis
References
- 1. PYRETHROID (Group PIM G026) [inchem.org]
- 2. scribd.com [scribd.com]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. Pyrethrins | C43H56O8 | CID 60202781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cipac.org [cipac.org]
- 13. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 14. mdpi.com [mdpi.com]
- 15. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Cinerin II: A Detailed Overview of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of analytical methodologies for the quantitative determination of Cinerin II, a key insecticidal component of pyrethrum extracts. The focus is on providing detailed experimental protocols and comparative data to aid researchers, scientists, and professionals in the field of drug development and quality control in selecting and implementing the most suitable analytical techniques for their specific sample matrices.
This compound is one of the six insecticidal esters, collectively known as pyrethrins (B594832), derived from the flowers of Tanacetum cinerariifolium. Accurate quantification of this compound is crucial for the quality assessment of pyrethrum-based insecticides and for residue analysis in various environmental and biological samples. The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Logical Relationship of Pyrethrins
Pyrethrins are structurally related esters, categorized into two groups: Pyrethrin I and Pyrethrin II. This compound belongs to the Pyrethrin II group. The following diagram illustrates the structural relationships between the six major pyrethrins.
Caption: Structural relationship of the six major pyrethrins.
Comparative Quantitative Data
The selection of an analytical method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance data for the determination of this compound and other pyrethrins using different analytical techniques.
| Analytical Method | Sample Matrix | Linearity (r²) | Recovery (%) | Precision (RSD) | LOD (µg/kg) | LOQ (µg/kg) |
| HPLC-DAD [1] | Pyrethrum Flowers | >0.9961 | >80% | <14% | - | - |
| LC-MS/MS [2] | Lemon, Apricot | >0.99 | 70-110% | <20% | - | - |
| LC-MS/MS [3] | Animal Feeds | - | 84-115% | <10% | 0.15-3 | 1-10 |
| GC-MS/MS [4] | Goji Berries | >0.99 | 88.3-111.5% | 0.4-8.3% | 0.24-2.1 | 0.8-7 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the analysis of pyrethrin content in plant materials and extracts.[1]
Experimental Workflow:
Caption: HPLC-DAD workflow for this compound analysis.
A. Sample Preparation: Matrix Solid-Phase Dispersion (MSPD) [1]
-
Weigh 0.5 g of dried and homogenized pyrethrum flower heads.
-
Mix the sample with 2 g of a dispersing agent (e.g., C18-bonded silica).
-
Grind the mixture in a mortar until a homogeneous mixture is obtained.
-
Transfer the mixture to a solid-phase extraction (SPE) column.
-
Elute the pyrethrins with a suitable organic solvent (e.g., acetonitrile).
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
B. Chromatographic Conditions
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) at a wavelength of 225 nm.
-
Injection Volume: 20 µL.
C. Quantification
-
Prepare a calibration curve using a certified reference standard of this compound.
-
The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for residue analysis in complex matrices like food and environmental samples.[2][3]
Experimental Workflow:
Caption: LC-MS/MS workflow for this compound analysis.
A. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [2][3]
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Add the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like primary secondary amine (PSA) and C18.
-
Vortex and centrifuge.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
B. LC-MS/MS Conditions
-
LC System:
-
Column: A C18 column suitable for UHPLC is typically used (e.g., Zorbax SB-C18).[2]
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing additives like ammonium (B1175870) formate (B1220265) and formic acid to enhance ionization.[2][3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS System:
C. Quantification
-
A matrix-matched calibration curve is recommended to compensate for matrix effects.
-
The concentration is determined based on the peak area of the specific MRM transition for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including pyrethrins, in various matrices.[4]
Experimental Workflow:
Caption: GC-MS/MS workflow for this compound analysis.
A. Sample Preparation [4]
-
Homogenize the sample.
-
Extract with acetonitrile by shaking or vortexing.
-
Perform a cleanup step using Solid-Phase Extraction (SPE) with a sorbent like Florisil to remove interfering matrix components.
-
Elute the pyrethrins from the SPE cartridge with a suitable solvent mixture.
-
Concentrate the eluate and reconstitute in a solvent suitable for GC injection.
B. GC-MS/MS Conditions
-
GC System:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A temperature gradient is programmed to achieve good separation of the pyrethrins.
-
-
MS/MS System:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor and product ion transitions for this compound are monitored.
-
C. Quantification
-
An internal standard method or external standard calibration with matrix-matched standards can be used for accurate quantification.
Conclusion
The choice of the analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. HPLC-DAD is a robust and widely available technique suitable for quality control of pyrethrum extracts. For trace residue analysis in complex matrices, the higher sensitivity and selectivity of LC-MS/MS and GC-MS/MS are preferred. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers and scientists to establish reliable and accurate methods for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residual determination of pyrethrins in Lycium barbarum (goji) by GC-MS/MS and a dietary risk assessment of Chinese goji consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Cinerin II using HPLC and GC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerin II is one of the six insecticidal esters, collectively known as pyrethrins (B594832), derived from the flowers of Chrysanthemum cinerariifolium.[1] These natural insecticides are valued for their potent activity against a broad spectrum of pests and their rapid environmental degradation.[1] Accurate and reliable analytical methods are crucial for the quality control of pyrethrin-based products, residue analysis in environmental and agricultural samples, and in the research and development of new insecticide formulations.
This document provides detailed application notes and protocols for the quantitative and qualitative analysis of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While HPLC is often preferred for the analysis of thermally labile compounds like pyrethrins, GC-MS offers high sensitivity and selectivity, particularly for complex matrices.[2]
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a robust and widely used technique for the separation and quantification of the six pyrethrin esters. Reversed-phase HPLC methods are commonly employed due to their separation capabilities and the use of less costly solvents.[2]
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general procedure for the analysis of this compound using HPLC with UV detection.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound certified reference standard in acetonitrile (B52724) at a concentration of 1000 µg/mL.[2] From this stock, prepare a series of working standards by serial dilution in acetonitrile to create a calibration curve (e.g., 10 µg/mL to 100 µg/mL).[2]
-
Sample Extraction (General):
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (65:35 v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[2] |
| Column Temperature | Ambient (e.g., 25 °C) |
| UV Detector Wavelength | 225 nm[2] |
| Run Time | Approximately 40 minutes[2] |
3. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the working standards.
Quantitative Data Summary: HPLC Analysis of Pyrethrins
| Compound | Retention Time (min) |
| This compound | 7.49[3] |
| Pyrethrin II | 7.84[3] |
| Jasmolin II | 9.00[3] |
| Cinerin I | 11.10[3] |
| Pyrethrin I | 11.36[3] |
| Jasmolin I | 12.63[3] |
Note: Retention times can vary depending on the specific HPLC system, column, and exact mobile phase composition.
Experimental Workflow: HPLC Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. While pyrethrins can be thermally labile, careful optimization of GC conditions can minimize degradation.[4] Tandem mass spectrometry (GC-MS/MS) is often employed for enhanced selectivity and to achieve low detection limits in complex matrices.
Experimental Protocol: GC-MS/MS Analysis
This protocol provides a general method for the analysis of this compound using GC-MS/MS, which is particularly useful for residue analysis.
1. Sample Preparation (QuEChERS Method):
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of matrices.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute and centrifuge.[5]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a dSPE tube containing a mixture of sorbents (e.g., PSA, C18, GCB) to remove matrix interferences.[6]
-
Vortex and centrifuge.
-
The resulting supernatant is ready for GC-MS/MS analysis.
-
2. GC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | Capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[4] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min)[4] |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL[4] |
| Injector Temperature | 250 °C[4] |
| Oven Temperature Program | Start at a lower temperature (e.g., 185 °C) and ramp up to a higher temperature (e.g., 300 °C) to separate the analytes.[4] |
| MS Transfer Line Temp. | 280 °C[4] |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Data Analysis:
-
Identify this compound based on its retention time and specific MRM transitions.
-
Quantify this compound using a matrix-matched calibration curve to compensate for matrix effects.
Quantitative Data Summary: GC-MS/MS Analysis of Pyrethrins
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 361 | 149 | 107[7] |
| Pyrethrin II | 373 | 161 | 133[7] |
| Jasmolin II | 375 | 163 | 107[7] |
| Cinerin I | 317 | 149 | 107[7] |
| Pyrethrin I | 329 | 161 | 133[7] |
| Jasmolin I | 331 | 163 | 107[7] |
Note: Ion transitions should be optimized for the specific instrument being used.
Experimental Workflow: GC-MS/MS Analysis of this compound
Conclusion
Both HPLC-UV and GC-MS/MS are suitable techniques for the analysis of this compound. The choice of method will depend on the specific application, the required sensitivity, and the complexity of the sample matrix. HPLC is a reliable method for routine quality control of pyrethrum extracts, while GC-MS/MS provides the high sensitivity and selectivity needed for trace residue analysis in challenging matrices. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical methods for this compound.
References
Application Notes and Protocols for the Extraction of Cinerin II from Chrysanthemum cinerariifolium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparative protocols for the extraction of Cinerin II, a potent natural insecticide, from the dried flower heads of Chrysanthemum cinerariifolium. The document outlines various extraction methodologies, from traditional solvent extraction to advanced green chemistry techniques, to guide researchers in selecting the most appropriate method for their specific needs.
This compound is one of the six insecticidal esters, collectively known as pyrethrins (B594832), found in pyrethrum extract.[1][2] These compounds are characterized by their rapid neurotoxic effects on insects and low toxicity to mammals, making them valuable for the development of biopesticides.[3][4] The extraction process is a critical step in isolating and purifying this compound for research and commercial applications.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of the extracted this compound. This section provides a summary of quantitative data from various studies to facilitate a comparison between different techniques and solvents.
| Extraction Method | Solvent | Temperature (°C) | Duration | Total Pyrethrin Yield (% of dried flowers) | This compound Yield (ng/mg of extract) | Reference |
| Soxhlet (Soxtec) | Hexane (B92381) | 155 | 85 min | ~1.1 - 1.3% | Not specified | [5] |
| Soxhlet (Soxtec) | Ethanol (B145695) | 200 | 110 min | ~1.1 - 1.3% | Not specified | [5] |
| Soxhlet (Soxtec) | Petroleum Ether | 135 | 80 min | ~1.1 - 1.3% | Not specified | [5] |
| Ultrasound-Assisted (UAE) | Acetone (B3395972) | 50 | 60 min | Not specified | Optimized conditions | [6][7] |
| Ultrasound-Assisted (UAE) | 80% Ethanol | 70 | Not specified | Up to 104.65 ng/mg (total pyrethrins) | Highest yield for this compound in this study | [8] |
| Microwave-Assisted (MAE) | 50% Ethanol | 120 | Not specified | Not specified | Highest pyrethrin II content in this study | [8] |
| Microwave-Assisted (MAE) | Acetone | 50 | Not specified | Not specified | High pyrethrin II content | [8] |
| Supercritical CO2 (SC-CO2) | Carbon Dioxide | 35 | Not specified | Not specified | High yield of all six pyrethrins | [9][10] |
| Supercritical CO2 (SC-CO2) | Carbon Dioxide | 40 | 60 min | 124.37 ng/mg (total pyrethrins) | Part of the total pyrethrins | [8] |
| Maceration | Petroleum Ether | Room Temperature | 3 days | Not specified | Not specified | [11] |
| Maceration | Ethanol, Acetone, Petroleum Ether | Room Temperature | 3 days | Not specified | Not specified | [11] |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from dried Chrysanthemum cinerariifolium flowers.
Protocol 1: Soxhlet (Soxtec) Extraction
This classical technique is exhaustive but can be time and solvent-intensive.
Materials and Equipment:
-
Dried and pulverized Chrysanthemum cinerariifolium flowers (particle size ~0.5 mm for optimal extraction)[12]
-
Soxtec apparatus[5]
-
Hexane, Ethanol, or Petroleum Ether (analytical grade)[5]
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
-
Round bottom flask
-
Heating mantle
Procedure:
-
Accurately weigh approximately 1 g of the pulverized flower material and place it into a cellulose extraction thimble.[5]
-
Place the thimble into the Soxhlet extractor.
-
Add the chosen solvent (e.g., 150 mL of hexane) to a clean, dry round-bottom flask.[5]
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and connect the condenser.
-
Heat the solvent to its boiling point to initiate the extraction cycle. The recommended temperatures are 155°C for hexane (85 min), 200°C for ethanol (110 min), or 135°C for petroleum ether (80 min).[5]
-
Continue the extraction for the specified duration.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
The resulting crude extract can be further purified or directly analyzed. For analysis, the dried extract can be dissolved in acetonitrile.[5]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid and efficient method compared to traditional techniques.
Materials and Equipment:
-
Dried and pulverized Chrysanthemum cinerariifolium flowers
-
Extraction vessel (e.g., Erlenmeyer flask)
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 0.25 g of the pulverized flower sample into an extraction vessel.[6][7]
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 60 minutes at a controlled temperature of 50°C.[6][7]
-
After sonication, separate the extract from the solid plant material by centrifugation followed by filtration.
-
To ensure complete extraction, the solid residue can be re-extracted with a fresh portion of the solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude pyrethrin extract.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
Materials and Equipment:
-
Dried and pulverized Chrysanthemum cinerariifolium flowers
-
Microwave extraction system
-
Extraction vessel (microwave-safe)
-
50% Ethanol or Acetone (analytical grade)[8]
-
Centrifuge and centrifuge tubes
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of the pulverized flower material into the microwave extraction vessel.
-
Add the extraction solvent (e.g., 50% ethanol) at a specified solvent-to-solid ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters. Optimal conditions for pyrethrin extraction have been reported at temperatures of 50°C with acetone and 120°C with 50% ethanol.[8] The duration of microwave irradiation needs to be optimized for the specific equipment and sample size.
-
After the extraction cycle is complete, allow the vessel to cool to room temperature.
-
Separate the extract from the solid residue by centrifugation and filtration.
-
Concentrate the extract using a rotary evaporator.
Protocol 4: Supercritical CO2 (SC-CO2) Extraction
This green chemistry approach uses supercritical carbon dioxide as the solvent, which is non-toxic, non-flammable, and easily removed from the extract.
Materials and Equipment:
-
Dried and pulverized Chrysanthemum cinerariifolium flowers
-
Supercritical fluid extraction system
-
High-pressure CO2 source
-
Separator vessels
Procedure:
-
Load approximately 100 g of the pulverized plant material into the extraction vessel of the SC-CO2 system.[8]
-
Set the extraction parameters. Effective conditions for pyrethrin extraction are a pressure of 300 bar and a temperature of 40°C.[8] Other studies have shown success at lower pressures (10 MPa) and temperatures (35°C).[9][10]
-
Introduce supercritical CO2 into the extraction vessel at a constant flow rate (e.g., 2 kg/h ) for a duration of 60 minutes.[8]
-
The extract-laden CO2 flows into a separator vessel where the pressure and/or temperature are changed, causing the pyrethrins to precipitate out of the CO2. Separation conditions can be set at 15 bar and 25°C.[8]
-
The CO2 can be recycled back to the extractor.
-
Collect the pyrethrin-rich extract from the separator. The resulting extract is highly concentrated and free of organic solvents.
Visualizing the Extraction Workflow
The following diagrams illustrate the general workflows for the described extraction methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Home production of pyrethrum [eap.mcgill.ca]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Pyrethrin Novel Green Extraction Methods from Dalmatian Pyrethrum (Tanacetum cinerariifolium) [mdpi.com]
- 9. Supercritical Extraction of a Natural Pyrethrin-Rich Extract from Chrysanthemum Cinerariifolium Flowers to Be Impregnated into Polypropylene Films Intended for Agriculture Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 12. journalijar.com [journalijar.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cinerin II in Neurotoxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerin II is a natural insecticide belonging to the pyrethrin family, extracted from the flowers of Chrysanthemum cinerariifolium.[1] As with other pyrethrins (B594832) and their synthetic analogs, pyrethroids, this compound exerts its insecticidal effects by targeting the nervous system.[1][2] In mammals, pyrethroids are also known neurotoxicants, making this compound a relevant compound for neurotoxicology research. The primary mechanism of action involves the disruption of voltage-gated sodium channels in neurons, leading to prolonged channel opening, hyperexcitability, and eventual nerve conduction block.[2] This initial event can trigger a cascade of secondary neurotoxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis.
These application notes provide a comprehensive overview of the methodologies to assess the neurotoxic potential of this compound in vitro, with a focus on cellular and molecular assays. While specific quantitative data for this compound is limited in the current literature, the protocols and expected outcomes are based on extensive research on structurally related pyrethroids.
Mechanism of Neurotoxicity
The neurotoxicity of pyrethrins and pyrethroids is primarily initiated by their interaction with voltage-gated sodium channels (VGSCs) on neuronal membranes. This interaction modifies the gating kinetics of the channels, prolonging their open state and leading to a persistent influx of sodium ions. This results in membrane depolarization, repetitive neuronal firing, and at higher concentrations, a complete block of nerve impulse transmission.
This sustained neuronal excitation and ion imbalance can lead to secondary neurotoxic effects, including:
-
Calcium Homeostasis Disruption: The persistent depolarization can open voltage-gated calcium channels, leading to an influx of calcium ions.
-
Oxidative Stress: Increased intracellular calcium can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), overwhelming the cell's antioxidant defenses.
-
Mitochondrial Dysfunction: Elevated intracellular calcium and oxidative stress can damage mitochondria, impairing energy production and releasing pro-apoptotic factors.
-
Apoptosis: The culmination of these cellular stresses can trigger programmed cell death, or apoptosis, through the activation of caspase cascades.
Data Presentation: Neurotoxic Effects of Pyrethroids
Due to the limited availability of specific quantitative data for this compound, the following tables summarize findings for related Type I and Type II pyrethroids in the widely used human neuroblastoma cell line, SH-SY5Y. This data provides a comparative basis for designing and interpreting experiments with this compound.
Table 1: Cytotoxicity of Pyrethroids in SH-SY5Y Cells
| Compound (Type) | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Cyfluthrin (Type II) | MTT | 24 | 19.11 | [3] |
| Alpha-cypermethrin (Type II) | MTT | 24 | 78.3 | [3] |
| Flumethrin (Type II) | MTT | 24 | 104 | [3] |
Table 2: Oxidative Stress and Apoptosis Induction by Pyrethroids in SH-SY5Y Cells
| Compound (Type) | Concentration (µM) | Parameter | Observation | Reference |
| Flumethrin (Type II) | 50 | ROS Production | 37% increase | [3] |
| Flumethrin (Type II) | 1000 | ROS Production | 99% increase | [3] |
| Cyfluthrin (Type II) | 2.5 | ROS Production | 22% increase | |
| Alpha-cypermethrin (Type II) | 5 | ROS Production | 24% increase | |
| Cyfluthrin (Type II) | 100 | Caspase-3/7 Activity | 66% increase | [4] |
| Flumethrin (Type II) | 50 | LDH Leakage | 24% increase | [3] |
| Flumethrin (Type II) | 1000 | LDH Leakage | 110% increase | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neurotoxicity of this compound. The human neuroblastoma SH-SY5Y cell line is recommended for these studies due to its neuronal characteristics and extensive use in neurotoxicology.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) crystals are solubilized, and the absorbance is proportional to the number of viable cells.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Cytotoxicity Assessment using LDH Assay
Principle: The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from damaged cells into the culture medium. The amount of LDH is proportional to the number of lysed cells.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Treat cells with serial dilutions of this compound for the desired time period.
-
After incubation, carefully collect the cell culture supernatant.
-
Measure LDH activity in the supernatant according to the manufacturer's protocol of the LDH assay kit. This typically involves adding a reaction mixture and measuring the change in absorbance over time.
-
To determine maximum LDH release, lyse untreated control cells with the lysis buffer provided in the kit.
-
Calculate percent cytotoxicity relative to the maximum LDH release control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
DCFH-DA solution (10 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed SH-SY5Y cells in a black 96-well plate.
-
Treat cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells once with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add HBSS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Express the results as a fold change in fluorescence intensity relative to the vehicle control.
Protocol 4: Apoptosis Assessment by Caspase-3/7 Activity Assay
Principle: This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White 96-well plates
-
Luminometer or fluorescence microplate reader
Procedure:
-
Seed SH-SY5Y cells in a white 96-well plate.
-
Treat cells with this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in pyrethroid-induced neurotoxicity.
Caption: Primary mechanism of this compound neurotoxicity.
Caption: Mitochondrial-mediated apoptosis pathway.
Experimental Workflow
The following diagram outlines a general workflow for assessing the neurotoxicity of this compound in vitro.
References
Formulation of Cinerin II for Experimental Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Cinerin II, a key insecticidal component of pyrethrum, for use in various experimental bioassays. The following sections detail methods for topical application, dietary incorporation, and microinjection, along with data on its efficacy and the use of synergists.
Chemical and Physical Properties of this compound
This compound is a viscous liquid ester that is practically insoluble in water but soluble in a range of organic solvents, including alcohols, ethers, and ketones. It is susceptible to degradation upon exposure to air and light, a critical consideration for its formulation and storage in experimental settings.
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₅ |
| Molecular Weight | 360.44 g/mol |
| Appearance | Viscous liquid |
| Solubility | Insoluble in water; Soluble in acetone (B3395972), alcohol, petroleum ether |
| Stability | Unstable in air and light |
General Formulation Principles
Due to its hydrophobic nature and instability, proper formulation is crucial for the effective and reproducible use of this compound in bioassays. Acetone is a commonly used solvent for preparing stock solutions due to its volatility and ability to dissolve this compound. For aqueous bioassay systems, careful consideration of solvents and potential adjuvants is necessary to ensure a stable and bioavailable formulation.
Topical Application Bioassay Protocol
Topical application is a common method for assessing the contact toxicity of insecticides. This protocol is suitable for insects such as the house fly (Musca domestica).
Materials
-
This compound (technical grade)
-
Acetone (analytical grade)
-
Micro-applicator
-
Glass vials
-
Vortex mixer
Preparation of Stock Solution (1% w/v)
-
Weigh 10 mg of this compound into a clean glass vial.
-
Add 1 mL of acetone to the vial.
-
Vortex the mixture until the this compound is completely dissolved.
-
Store the stock solution in a tightly sealed, amber glass vial at -20°C to minimize degradation.
Preparation of Working Solutions
Prepare a series of dilutions from the stock solution using acetone to achieve the desired concentrations for the bioassay. The specific concentrations should be determined based on preliminary range-finding studies.
Application
Apply a precise volume (typically 0.1-1 µL) of the working solution directly to the dorsal thorax of the test insect using a micro-applicator. A control group treated with acetone alone must be included in each experiment.
Experimental Workflow for Topical Application
Workflow for topical application bioassay of this compound.
Dietary Incorporation Bioassay Protocol
This method is used to evaluate the oral toxicity of this compound and is suitable for chewing insects such as the tobacco cutworm (Spodoptera litura).
Materials
-
This compound stock solution in acetone
-
Artificial insect diet
-
Blender or homogenizer
-
Bioassay trays or containers
Formulation Procedure
-
Prepare the artificial diet according to the standard protocol for the target insect species.
-
Allow the diet to cool to approximately 40-50°C.
-
Add the desired volume of the this compound stock solution to the molten diet. The final concentration of acetone should be kept to a minimum (ideally <1%) to avoid any adverse effects on the insect and ensure diet palatability.
-
Thoroughly mix the diet using a blender or homogenizer to ensure a uniform distribution of this compound.
-
Pour the treated diet into bioassay trays or containers and allow it to solidify.
-
A control diet containing the same concentration of acetone without this compound must be prepared.
Experimental Workflow for Dietary Incorporation
Workflow for dietary incorporation bioassay of this compound.
Microinjection Bioassay Protocol
Microinjection is employed to study the direct neurotoxic effects of this compound by bypassing cuticular and gut barriers.
Materials
-
This compound
-
Appropriate solvent (e.g., DMSO or a specific insect saline solution with a co-solvent)
-
Microinjection apparatus (micromanipulator, microinjector, glass capillaries)
-
Insect anesthetic (e.g., CO₂)
Preparation of Injection Solution
-
Due to the direct injection into the hemolymph, acetone is generally not a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) can be used at a low final concentration (<1%) in an insect saline solution.
-
Dissolve this compound in a minimal amount of DMSO.
-
Dilute the this compound-DMSO solution with an appropriate insect saline to the desired final concentration.
-
Ensure the final solution is clear and free of precipitates.
Injection Procedure
-
Anesthetize the insects using CO₂.
-
Using a pulled glass capillary needle mounted on a microinjector, inject a precise volume (typically in the nanoliter range) of the this compound solution into the insect's hemocoel, often through the intersegmental membrane.
-
A control group injected with the solvent vehicle alone is essential.
Logical Relationship for Microinjection Formulation
Formulation logic for this compound microinjection.
Efficacy and Synergism
The insecticidal activity of this compound can be enhanced by the use of synergists, such as piperonyl butoxide (PBO). PBO inhibits metabolic enzymes in the insect that would otherwise detoxify the insecticide.
Use of Piperonyl Butoxide (PBO)
PBO is typically co-formulated with this compound in a specific ratio. A common starting point for bioassays is a 1:5 or 1:10 ratio of this compound to PBO. The addition of PBO can significantly decrease the required dose of this compound to achieve the same level of mortality.
Quantitative Efficacy Data (Illustrative)
The following table provides illustrative efficacy data for pyrethrins (B594832) against common insect pests. It is important to note that the exact LD50/LC50/EC50 values for this compound can vary depending on the insect species, strain, life stage, and specific bioassay conditions. Researchers should perform their own dose-response experiments to determine these values for their specific experimental setup.
| Bioassay Type | Target Insect | Compound | Efficacy Metric | Illustrative Value |
| Topical Application | Musca domestica (House Fly) | Pyrethrins | LD50 | ~0.02 µ g/insect |
| Larval Bioassay | Aedes aegypti (Mosquito) | Pyrethrins | LC50 | ~0.01 mg/L |
| Dietary Incorporation | Spodoptera litura (Tobacco Cutworm) | Pyrethrins | EC50 | ~5-10 ppm |
| Topical Application | Musca domestica (House Fly) | Pyrethrins + PBO (1:5) | LD50 | ~0.005 µ g/insect |
This compound Signaling Pathway in Insects
This compound, like other pyrethrins, primarily targets the voltage-gated sodium channels in the nerve cell membranes of insects.
Simplified signaling pathway of this compound in insects.
By binding to the sodium channels, this compound modifies their gating properties, causing them to remain open for an extended period. This leads to repetitive and uncontrolled firing of neurons, resulting in paralysis and eventual death of the insect.
Stability and Storage
-
Stock Solutions: this compound stock solutions in acetone should be stored in amber glass vials at -20°C and used within a few weeks to a month.
-
Working Solutions: Prepare fresh working solutions daily from the stock solution.
-
Treated Diet: Artificial diet containing this compound should be used as soon as possible after preparation and stored at 4°C for no more than a few days to prevent degradation and microbial growth.
By following these detailed protocols and considering the inherent properties of this compound, researchers can achieve reliable and reproducible results in their experimental bioassays.
Application Notes and Protocols for Testing Insect Resistance to Cinerin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing insect resistance to Cinerin II, a key insecticidal component of pyrethrum. The following sections outline standardized bioassays to determine the susceptibility of insect populations, as well as biochemical and molecular assays to elucidate the underlying resistance mechanisms.
Introduction to this compound and Insecticide Resistance
This compound is a natural insecticide belonging to the pyrethrin family, extracted from the flowers of Chrysanthemum cinerariifolium.[1] Like other pyrethrins (B594832), its mode of action involves the disruption of voltage-gated sodium channels in the nervous system of insects, leading to repetitive nerve discharges, paralysis, and death.[1] The widespread use of pyrethrins and synthetic pyrethroids has led to the development of resistance in many insect populations. Resistance can arise from two primary mechanisms:
-
Target-Site Insensitivity: Mutations in the voltage-gated sodium channel gene can reduce the binding affinity of this compound to its target, rendering the insecticide less effective.
-
Metabolic Resistance: Insects may evolve enhanced metabolic detoxification pathways, primarily through the increased activity of enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs). These enzymes can break down or sequester the insecticide before it reaches its target site.
Monitoring for resistance and understanding the mechanisms involved are crucial for the sustainable use of this compound and for the development of effective resistance management strategies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound resistance testing.
Table 1: Lethal Dose (LD50) of this compound for a Susceptible Insect Strain
| Insect Species | Strain | Application Method | LD50 |
| Musca domestica L. (Housefly) | Susceptible | Topical | 0.43 µ g/fly [2] |
Table 2: Diagnostic Doses for Pyrethroid Resistance Testing (WHO Recommendations)
| Insecticide Class | Insecticide Example | Diagnostic Dose |
| Pyrethroids | Deltamethrin | 0.05% |
| Pyrethroids | Permethrin | 0.75% |
| Pyrethroids | Lambda-cyhalothrin | 0.05% |
Note: Specific diagnostic doses for this compound are not established by the WHO. Researchers should establish a discriminating dose based on the baseline susceptibility of a known susceptible strain.
Experimental Protocols
Insect Rearing and Maintenance
Objective: To maintain healthy and standardized insect colonies for consistent and reproducible bioassay results.
Materials:
-
Insect cages
-
Appropriate larval rearing medium and adult diet for the target insect species
-
Controlled environment chamber or room (25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod)
Protocol:
-
Maintain insect colonies in a controlled environment to ensure uniform age and physiological state.
-
For bioassays, use 2-5 day old adult females, unless the specific life stage of interest is different.
-
Ensure that the susceptible reference strain and the field-collected or potentially resistant strains are reared under identical conditions.
Dose-Response Bioassays to Determine LC50/LD50
Objective: To determine the concentration (LC50) or dose (LD50) of this compound that is lethal to 50% of the test population. This is a fundamental measure of susceptibility.
Materials:
-
This compound (analytical grade)
-
Acetone (B3395972) (analytical grade)
-
Microsyringe or microapplicator
-
Holding containers with food and water
-
CO2 or cold plate for insect immobilization
Protocol:
-
Prepare a series of dilutions of this compound in acetone. A minimum of five concentrations resulting in mortalities between 10% and 90% should be used.
-
Immobilize adult insects using CO2 or by placing them on a cold plate.
-
Apply a precise volume (e.g., 0.1-1.0 µL) of the this compound solution to the dorsal thorax of each insect.
-
A control group should be treated with acetone only.
-
Place the treated insects in holding containers with access to food and water.
-
Record mortality at 24 hours post-treatment. Insects unable to move or stand when prodded are considered dead.
-
Analyze the dose-mortality data using probit analysis to calculate the LD50 value and its 95% confidence intervals.
Materials:
-
WHO tube test kit (or equivalent)
-
Filter papers
-
This compound solution in a suitable solvent (e.g., acetone with a carrier oil)
-
Aspirator
Protocol:
-
Impregnate filter papers with a range of this compound concentrations. A control paper should be treated with the solvent only.
-
Allow the solvent to evaporate completely from the filter papers in a fume hood.
-
Introduce 20-25 adult insects into each tube lined with the impregnated paper.
-
Expose the insects for a defined period (typically 1 hour for pyrethroids).
-
After the exposure period, transfer the insects to clean holding tubes with access to food and water.
-
Record mortality at 24 hours post-exposure.
-
Analyze the concentration-mortality data using probit analysis to determine the LC50.
Synergist Bioassays for Detecting Metabolic Resistance
Objective: To determine if metabolic enzymes (P450s, esterases) are involved in this compound resistance. Synergists are chemicals that inhibit these enzymes, thereby increasing the toxicity of the insecticide in resistant insects.
Materials:
-
Piperonyl butoxide (PBO), a P450 inhibitor
-
S,S,S-tributyl phosphorotrithioate (DEF), an esterase inhibitor
-
This compound
-
Bioassay equipment as described above (topical application or tube test)
Protocol:
-
Pre-expose a subset of the resistant insect population to a sub-lethal dose of the synergist (e.g., 1-hour exposure to PBO-impregnated filter paper in a WHO tube test).
-
Immediately following the synergist exposure, perform a dose-response bioassay with this compound as described in section 2.
-
Concurrently, run a this compound dose-response bioassay on another subset of the same resistant population without synergist pre-exposure.
-
Calculate the LD50 or LC50 for both groups.
-
The Synergism Ratio (SR) is calculated as: SR = LD50 (or LC50) of this compound alone / LD50 (or LC50) of this compound + synergist
-
An SR value significantly greater than 1 indicates the involvement of the inhibited enzyme system in resistance.
Biochemical Assays for Enzyme Activity
Objective: To directly measure the activity of detoxification enzymes in individual or pooled insect samples.
Materials:
-
Spectrophotometer or microplate reader
-
7-ethoxycoumarin O-deethylase (ECOD) as a substrate
-
NADPH
-
Phosphate (B84403) buffer
-
Homogenization tubes and pestles
Protocol:
-
Homogenize individual insects or pools of insects in ice-cold phosphate buffer.
-
Centrifuge the homogenate to obtain a supernatant containing the microsomal fraction.
-
In a microplate well, mix the supernatant with the ECOD substrate and NADPH.
-
Measure the rate of fluorescent product formation over time.
-
Protein concentration of the supernatant should be determined to normalize enzyme activity.
-
Compare the P450 activity levels between susceptible and resistant strains.
Materials:
-
Spectrophotometer or microplate reader
-
α-naphthyl acetate (B1210297) or β-naphthyl acetate as a substrate
-
Fast Blue B salt
-
Phosphate buffer
Protocol:
-
Prepare insect homogenates as described for the P450 assay.
-
In a microplate well, mix the supernatant with the naphthyl acetate substrate.
-
After a defined incubation period, add Fast Blue B salt to stop the reaction and develop a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the activity to the protein concentration.
-
Compare the esterase activity between susceptible and resistant strains.
Materials:
-
Spectrophotometer or microplate reader
-
1-chloro-2,4-dinitrobenzene (CDNB) as a substrate
-
Reduced glutathione (GSH)
-
Phosphate buffer
Protocol:
-
Prepare insect homogenates as described previously.
-
In a microplate well, mix the supernatant with CDNB and GSH.
-
Measure the rate of formation of the conjugated product by monitoring the increase in absorbance at 340 nm.
-
Normalize the activity to the protein concentration.
-
Compare the GST activity between susceptible and resistant strains.
Molecular Assays for Target-Site Resistance
Objective: To detect specific mutations in the voltage-gated sodium channel gene that are known to confer resistance to pyrethroids.
Materials:
-
DNA extraction kit
-
PCR thermocycler
-
Primers specific for the region of the sodium channel gene containing known resistance mutations (e.g., kdr mutations)
-
DNA sequencing equipment or real-time PCR machine for allele-specific assays.
Protocol:
-
Extract genomic DNA from individual insects.
-
Amplify the target region of the sodium channel gene using PCR.
-
Sequence the PCR product to identify any mutations.
-
Alternatively, use allele-specific PCR or high-resolution melt analysis to screen for the presence of known resistance alleles in a larger number of individuals.
Visualizations
Caption: Workflow for testing insect resistance to this compound.
Caption: Mode of action of this compound and mechanisms of resistance.
References
Cinerin II as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerin II is a naturally occurring insecticide and one of the six esters that constitute pyrethrum extract, derived from the flowers of Chrysanthemum cinerariifolium.[1][2] As a key component of this botanical insecticide, the accurate quantification of this compound is crucial for quality control, residue analysis in food and environmental samples, and in the development of new insecticidal formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. This compound, along with Pyrethrin II and Jasmolin II, belongs to the pyrethrins (B594832) II fraction.[2]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 121-20-0 | [3][4][5] |
| Molecular Formula | C21H28O5 | [4][5] |
| Molecular Weight | 360.44 g/mol | [4][5] |
| Appearance | Viscous liquid | |
| Purity (Typical) | ≥95% (e.g., 98.82% by HPLC) | [4] |
| Storage | Store at ≤ -15°C, protected from light and air. For long-term storage, below -70°C under vacuum is preferred. | [4] |
| Stability | Unstable in the presence of light, moisture, and air. |
Analytical Applications
This compound is primarily used as a reference standard for the qualitative and quantitative analysis of pyrethrum-based insecticides. Its accurate measurement is essential for:
-
Quality control of pyrethrum extracts and formulations: Ensuring the product meets specifications for active ingredient content.
-
Pesticide residue analysis: Detecting and quantifying this compound residues in agricultural products, soil, and water to ensure compliance with regulatory limits.[6]
-
Pharmacokinetic and metabolism studies: Tracking the absorption, distribution, metabolism, and excretion of this compound in biological systems.
-
Environmental fate studies: Understanding the persistence and degradation of this compound in the environment.
Data Presentation
The following tables summarize quantitative data for the analysis of this compound and related pyrethrins using various analytical techniques.
Table 1: HPLC Method Validation Data for Pyrethrins (including this compound)
| Parameter | This compound | Pyrethrin II | Jasmolin II | Reference |
| Linearity (r²) | >0.99 | 0.9961 | >0.99 | [7] |
| LOD (µg/kg) | - | 0.83 (in animal feed) | 0.41 (in animal feed) | [8][9] |
| LOQ (µg/kg) | - | 2.78 (in animal feed) | 1.35 (in animal feed) | [8][9] |
| Recovery (%) | 84-115 (in animal feed) | 84-115 (in animal feed) | 84-115 (in animal feed) | [8][9] |
| Precision (RSD%) | <14 (intra- and inter-day) | <14 (intra- and inter-day) | <14 (intra- and inter-day) | [7] |
Note: Data for this compound is often grouped with Pyrethrin II. Specific values for this compound are limited in the reviewed literature.
Table 2: LC-MS/MS Method Detection and Quantification Limits for Pyrethrin II Group (including this compound) in Water
| Parameter | Value (µg/L) | Reference |
| LOQ | 0.0818 | [6] |
| LOD (Ground Water) | 0.0181 | [6] |
| LOD (Surface Water) | 0.00986 | [6] |
Table 3: GC-MS/MS Method Validation Data for Pyrethrins in Goji Berries
| Parameter | This compound | Reference |
| LOD (µg/kg) | 0.24 - 2.1 | [10] |
| LOQ (µg/kg) | 0.8 - 7 | [10] |
| Recovery (%) | 88.3 - 111.5 | [10] |
| Precision (RSD%) | 0.4 - 8.3 (intra- and inter-day) | [10] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a general guideline for the analysis of this compound in a pyrethrum extract. Method optimization may be required for different sample matrices.
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Methanol (B129727) (for extraction)
-
Sample of pyrethrum extract
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Ascentis® Express C18, 15 cm x 4.6 mm, 5 µm)[11]
-
Data acquisition and processing software
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.1 to 50 µg/mL.
4. Sample Preparation
-
Accurately weigh a known amount of the pyrethrum extract.
-
Dissolve the sample in methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions
-
Column: Ascentis® Express C18, 15 cm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be:
-
Start with 60% acetonitrile.
-
Increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
6. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of this compound. Optimization may be necessary depending on the sample matrix and instrumentation.
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Hexane (B92381) (GC grade)
-
Acetone (GC grade)
-
Anhydrous sodium sulfate (B86663)
2. Instrumentation
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[12]
-
Data acquisition and processing software
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using hexane as the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with hexane to concentrations ranging from 0.01 to 10 µg/mL.
4. Sample Preparation (QuEChERS method for plant material)
-
Homogenize 10-15 g of the plant sample.
-
Add 10 mL of water and 10 mL of acetonitrile and shake vigorously.
-
Add magnesium sulfate and sodium acetate, shake, and centrifuge.
-
Take an aliquot of the acetonitrile supernatant and clean it up using dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents.
-
Evaporate the cleaned-up extract to dryness and reconstitute in a known volume of hexane.
5. GC-MS Conditions
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[12]
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 150 °C at 25 °C/min.
-
Ramp to 280 °C at 3 °C/min, hold for 10 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
6. Data Analysis
-
Identify the this compound peak based on its retention time and the presence of characteristic ions.
-
Create a calibration curve and quantify the this compound concentration in the sample as described in the HPLC protocol.
Visualizations
Signaling Pathway
Caption: Mode of action of this compound on insect voltage-gated sodium channels.
Experimental Workflows
Caption: General workflow for the quantitative analysis of this compound by HPLC.
Caption: General workflow for the quantitative analysis of this compound by GC-MS.
References
- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 3. This compound | CAS 121-20-0 | LGC Standards [lgcstandards.com]
- 4. plantaanalytica.com [plantaanalytica.com]
- 5. scbt.com [scbt.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ascentis® Express C18 U/HPLC Columns [sigmaaldrich.com]
- 12. gcms.cz [gcms.cz]
Application Notes and Protocols for Evaluating the In Vitro Efficacy of Cinerin II
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cinerin II is a natural insecticidal compound belonging to the pyrethrin group, extracted from the flowers of Chrysanthemum cinerariifolium.[1][2][3][4] While its neurotoxic effects on insects are well-documented, involving the modulation of sodium channels,[3][5] recent research has highlighted the potential of various natural compounds to induce cytotoxic effects in cancer cells through mechanisms such as apoptosis and cell cycle arrest.[6][7][8] For instance, other pyrethroids have been shown to induce apoptosis in vitro, suggesting that this compound may possess similar anti-cancer properties.[9][10]
These application notes provide a comprehensive framework of in vitro assays to systematically evaluate the efficacy of this compound. The protocols detailed herein cover the assessment of cytotoxicity, the induction of apoptosis, effects on cell cycle progression, and the elucidation of underlying molecular mechanisms.
Overall Experimental Workflow
The following workflow provides a strategic approach to evaluating the in vitro efficacy of this compound, progressing from broad cytotoxic effects to specific molecular mechanisms.
Caption: Overall workflow for in vitro evaluation of this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
Application Note: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] This assay is a crucial first step to determine the dose-dependent cytotoxic effects of this compound on a specific cell line and to calculate the half-maximal inhibitory concentration (IC50). The principle involves the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[13][14] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Create a series of serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is below 0.1%.
-
Treatment: After 24 hours, carefully remove the medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[13]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation: this compound Cytotoxicity
| This compound Conc. (µM) | Absorbance (OD 570nm) | % Viability (Relative to Control) |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.125 | 90% |
| 5 | 0.875 | 70% |
| 10 | 0.625 | 50% |
| 25 | 0.313 | 25% |
| 50 | 0.125 | 10% |
| Calculated IC50 | 10 µM | |
| Note: Data shown are for illustrative purposes only. |
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
Application Note: Apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents. The Annexin V/PI assay is a widely used flow cytometry method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing for their identification.[17]
Experimental Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well. Centrifuge at 400-600 x g for 5 minutes.[18]
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.[18]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[15][18]
-
Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[15][18]
-
PI Addition: Add 5-10 µL of Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock).
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Data Presentation: Apoptosis Analysis
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Control (Vehicle) | 95.2% | 2.1% | 1.5% | 1.2% |
| This compound (IC50) | 55.8% | 25.4% | 15.3% | 3.5% |
| Note: Data shown are for illustrative purposes only. |
Cell Cycle Analysis
Application Note: Many cytotoxic compounds exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M), which can subsequently trigger apoptosis.[19][20] Analyzing the DNA content of cells using a fluorescent probe like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle. This assay can reveal if this compound induces cell cycle arrest, providing insight into its anti-proliferative mechanism. For example, some natural compounds have been shown to cause G2/M phase arrest by downregulating key regulatory proteins like CDK1 and Cyclin B.[6][7]
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 hours, alongside a vehicle control.
-
Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI to determine the DNA content and cell distribution across the G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 60.5% | 25.3% | 14.2% |
| This compound (IC50) | 35.1% | 28.0% | 36.9% |
| Note: Data is modeled after Janerin effects and is for illustrative purposes only.[6][7] |
Investigation of Molecular Mechanisms
Application Note: To understand how this compound induces apoptosis and/or cell cycle arrest, it is essential to investigate its effects on key regulatory proteins and genes. Western blotting can quantify changes in protein expression, while quantitative PCR (qPCR) can measure changes in mRNA levels.[21][22] Based on the mechanisms of other cytotoxic natural products, a hypothesized pathway for this compound could involve the activation of the intrinsic apoptotic pathway and modulation of the MAPK signaling pathway.[7][8][23]
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Western Blot Protocol
-
Protein Extraction: Treat cells with this compound as previously described. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[21][24]
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[24]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[21][24]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel and separate by electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, CDK1, Cyclin B, p-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ to quantify the relative protein expression levels, normalizing to the loading control.
Data Presentation: Western Blot Densitometry
| Target Protein | Control (Relative Density) | This compound (Relative Density) | Fold Change |
| Bcl-2 | 1.00 | 0.45 | -2.22 |
| Bax | 1.00 | 2.10 | +2.10 |
| Cleaved Caspase-3 | 1.00 | 3.50 | +3.50 |
| Cyclin B1 | 1.00 | 0.30 | -3.33 |
| Note: Data shown are for illustrative purposes only. |
Quantitative PCR (qPCR) Protocol
-
RNA Extraction: Following treatment with this compound, lyse cells and extract total RNA using a suitable kit (e.g., TRIzol or a column-based kit). Assess RNA quantity and purity (A260/280 ratio of ~2.0).[22]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[22]
-
Primer Design: Design or use pre-validated primers for target genes (e.g., BCL2, BAX, CCNB1, CDK1) and a stable housekeeping gene (e.g., GAPDH, ACTB).[22]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, primers, and the synthesized cDNA.[22]
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[25][26]
-
Data Analysis: Collect the cycle threshold (Ct) values. Calculate the relative gene expression fold change using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene.[22]
Data Presentation: Relative Gene Expression (qPCR)
| Target Gene | ΔCt (this compound - GAPDH) | ΔΔCt (vs. Control) | Fold Change (2^-ΔΔCt) |
| BCL2 | 5.8 | 1.2 | 0.44 (Down) |
| BAX | 3.2 | -1.1 | 2.14 (Up) |
| CCNB1 | 6.5 | 1.8 | 0.29 (Down) |
| Note: Data shown are for illustrative purposes only. |
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | 121-20-0 | FC20444 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrethrins (this compound) [sitem.herts.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Janerin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis Involving the MAPK Pathway in THP-1, Leukemic Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Pyrethroid Pesticide–Induced Apoptosis: Role of Calpain and the ER Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cypermethrin induces astrocyte apoptosis by the disruption of the autocrine/paracrine mode of epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 20. Two 4N Cell-Cycle Arrests Contribute to Cisplatin-Resistance | PLOS One [journals.plos.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Frontiers | Mechanisms and Functions of Chemerin in Cancer: Potential Roles in Therapeutic Intervention [frontiersin.org]
- 24. benchchem.com [benchchem.com]
- 25. oaepublish.com [oaepublish.com]
- 26. stackscientific.nd.edu [stackscientific.nd.edu]
Cinerin II: Applications and Protocols for Crop Protection and Public Health Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinerin II is a naturally occurring insecticide belonging to the pyrethrin family of compounds. Extracted from the flowers of Chrysanthemum cinerariifolium, it serves as a potent neurotoxin in a wide range of insects.[1] Its rapid knockdown effect and biodegradability make it a valuable tool in both crop protection and public health sectors.[2] This document provides detailed application notes and experimental protocols for researchers and professionals working with this compound.
This compound, like other pyrethrins (B594832), exerts its insecticidal action by targeting the voltage-gated sodium channels in the nerve cells of insects. This interaction disrupts the normal transmission of nerve impulses, leading to repetitive discharges, paralysis, and eventual death of the insect.[2] While its primary target is the sodium channel, some studies suggest a potential secondary action on nicotinic acetylcholine (B1216132) receptors.[3]
Data Presentation
Efficacy of Pyrethrins (this compound as a component)
Quantitative data for this compound alone is limited in publicly available literature. The following table summarizes the lethal concentrations (LC50) of pyrethrum extracts (which include this compound) and other synthetic pyrethroids against key mosquito vectors. It is important to note that the exact percentage of this compound in these extracts can vary.
| Compound/Extract | Target Organism | Bioassay Type | LC50 | Reference |
| Pyrethrins | Aedes aegypti larvae | Larval Bioassay | Not specified, but generally effective | [4] |
| Pyrethrins | Culex quinquefasciatus larvae | Larval Bioassay | Not specified, but generally effective | [5] |
| Deltamethrin | Culex quinquefasciatus larvae | Larval Bioassay | 5.66 mg/L (Adulticidal toxicity) | [4] |
| Bifenthrin | Culex quinquefasciatus larvae | Larval Bioassay | 0.003 mg/l | [4] |
Note: The lack of specific LC50/LD50 values for this compound highlights a significant research gap. The provided data for pyrethrins and other pyrethroids can serve as a starting point for determining appropriate concentration ranges in experimental designs.
Signaling Pathway
The primary mechanism of action for this compound is the disruption of voltage-gated sodium channels in insect neurons. The following diagram illustrates this signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, adapted from established methodologies for insecticide bioassays.
Larval Bioassay for Mosquitoes (e.g., Aedes aegypti, Culex quinquefasciatus)
This protocol is adapted from the World Health Organization (WHO) standard larval bioassay method.[6][7][8]
Objective: To determine the lethal concentration (LC50) of this compound against mosquito larvae.
Materials:
-
This compound
-
Ethanol (B145695) or Acetone (B3395972) (as a solvent)
-
Distilled water
-
250 mL glass beakers or disposable cups
-
Pipettes
-
Late 3rd or early 4th instar mosquito larvae
-
Small fish net or strainer
-
Incubator or temperature-controlled room (25 ± 2°C)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1% stock solution of this compound by dissolving 100 mg of this compound in 10 mL of ethanol or acetone.
-
-
Preparation of Test Solutions:
-
Prepare a series of dilutions from the stock solution. For a preliminary range-finding test, concentrations of 10, 1, 0.1, 0.01, and 0.001 ppm (mg/L) are recommended.
-
To prepare a 10 ppm solution, add 0.1 mL of the 1% stock solution to 99.9 mL of distilled water in a beaker. Serially dilute to obtain the lower concentrations.
-
Prepare a control group with 100 mL of distilled water and the same amount of solvent used for the highest concentration.
-
-
Bioassay:
-
Place 25 late 3rd or early 4th instar larvae in each beaker containing the test solutions and the control.
-
Each concentration and the control should be replicated at least three times.
-
Maintain the beakers in an incubator at 25 ± 2°C with a 12:12 hour light:dark photoperiod.
-
-
Data Collection:
-
Record larval mortality after 24 hours. Larvae are considered dead if they are immobile and do not respond to probing with a needle.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Calculate the LC50 value using probit analysis software.
-
Adult Topical Application Bioassay for Mosquitoes
This protocol is adapted from standard topical application methods used for insecticide resistance monitoring.[9][10][11][12]
Objective: To determine the lethal dose (LD50) of this compound for adult mosquitoes.
Materials:
-
This compound
-
Acetone
-
Micro-applicator
-
Cold plate or access to a cold room (4°C)
-
Adult mosquito cages
-
Aspirator
-
Sucrose (B13894) solution (10%)
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a series of concentrations of this compound in acetone. The concentration range should be determined through preliminary experiments.
-
-
Mosquito Preparation:
-
Use 3-5 day old, non-blood-fed female mosquitoes.
-
Anesthetize the mosquitoes by placing them in a cold room or on a cold plate.
-
-
Topical Application:
-
Using a micro-applicator, apply 0.5 µL of the this compound solution to the dorsal thorax of each anesthetized mosquito.
-
Treat at least 25 mosquitoes per concentration.
-
A control group should be treated with 0.5 µL of acetone only.
-
-
Post-Treatment:
-
Transfer the treated mosquitoes to recovery cages with access to a 10% sucrose solution.
-
Maintain the cages at 27 ± 2°C and 80 ± 10% relative humidity.
-
-
Data Collection:
-
Record mortality at 24 hours post-treatment.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LD50 value using probit analysis.
-
References
- 1. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 121-20-0 | FC20444 | Biosynth [biosynth.com]
- 3. This compound | C21H28O5 | CID 5281548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Susceptibility of Culex quinquefasciatus larvae to different insecticides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]
- 9. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
Troubleshooting & Optimization
Cinerin II stability and degradation under experimental conditions
For researchers, scientists, and drug development professionals working with Cinerin II, ensuring its stability and understanding its degradation pathways are critical for accurate experimental results and the development of stable formulations. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound under various experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
1. My this compound sample shows rapid degradation upon storage. What are the likely causes?
Rapid degradation of this compound is often attributed to exposure to light, air (oxygen), and alkaline pH conditions. This compound is known to be unstable in the presence of light and air, leading to oxidation and loss of activity.[1] Additionally, hydrolysis of the ester linkage is accelerated under alkaline conditions.
To mitigate degradation, it is crucial to store this compound solutions in amber vials to protect from light, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and at a neutral or slightly acidic pH. For long-term storage, temperatures below -15°C are recommended.
2. I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could they be?
Unexpected peaks in your HPLC analysis likely represent degradation products of this compound. The nature of these degradants will depend on the stress conditions the sample was exposed to.
-
Hydrolysis: Under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the ester bond. This would result in the formation of chrysanthemic acid and cinerolone moieties.
-
Oxidation: Exposure to air or oxidizing agents can lead to a variety of oxidation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex degradation pathways, including isomerization and cleavage of the molecule.[2]
To identify these unknown peaks, techniques such as LC-MS/MS are invaluable for obtaining molecular weight and fragmentation data, which can help in elucidating the structures of the degradation products.
3. My mass spectrometry data for a degraded this compound sample is complex. How can I interpret it?
Thermal degradation of pyrethroids can lead to a multitude of products through processes like evaporation, oxidative pyrolysis, and char combustion.[3] When analyzing thermally degraded samples by mass spectrometry, you may observe fragments corresponding to ester cleavage, cyclopropane (B1198618) isomerization, and subsequent oxidation of the resulting products.[4] It is advisable to compare the obtained mass spectra with literature data for known degradation products of pyrethrins (B594832) and to use high-resolution mass spectrometry (HRMS) for accurate mass measurements to aid in formula determination.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored at temperatures below -15°C in a tightly sealed container under an inert gas like nitrogen.[5] It is also crucial to protect it from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
This compound is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis increases significantly with an increase in pH. Estimated half-lives for this compound hydrolysis are 20 years at pH 7 and 2 years at pH 8, indicating much faster degradation in even mildly alkaline solutions.[1] For experiments in aqueous media, it is recommended to maintain the pH in the neutral to slightly acidic range.
Q3: What is the photostability of this compound?
This compound is known to be sensitive to light and can undergo photodegradation, which leads to a loss of its insecticidal activity.[1] The degradation process can involve various photochemical reactions. Therefore, all experiments involving this compound should be conducted with adequate protection from light.
Q4: Is this compound thermally stable?
While pyrethrins are generally considered to have some thermal stability, elevated temperatures can lead to degradation. Thermal decomposition can occur, especially at temperatures above ambient.[1] Studies on related pyrethroids have shown that thermal degradation can involve isomerization and ester cleavage.[4] For applications requiring heating, it is essential to evaluate the thermal stability of this compound under the specific experimental conditions.
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability of this compound.
Table 1: Hydrolytic Stability of this compound
| pH | Half-life (t½) | Reference |
| 7 | 20 years | [1] |
| 8 | 2.0 years | [1] |
Table 2: General Stability of Pyrethrins (including this compound) in Agricultural Settings
| Condition | Half-life (t½) | Reference |
| Agricultural Settings | 2 hours to 2 days | [6] |
Experimental Protocols
1. Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[7][8][9][10]
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M sodium hydroxide.
-
Analyze the sample by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours).
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound or its solution in a controlled temperature oven (e.g., 70°C) for a defined period (e.g., 48 hours).
-
If in solution, allow it to cool to room temperature. If solid, dissolve in a suitable solvent.
-
Analyze the sample by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Expose for a defined duration or until a specific light energy exposure is reached.
-
Analyze both the exposed and control samples by HPLC.
-
2. Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is often employed. The exact gradient program should be optimized to achieve good separation of this compound from its degradants.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220-230 nm).
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.[11]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound | C21H28O5 | CID 5281548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photodegradation kinetics, mechanism and aquatic toxicity of deltamethrin, permethrin and dihaloacetylated heterocyclic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. plantaanalytica.com [plantaanalytica.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. sgs.com [sgs.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Overcoming Cinerin II solubility issues in aqueous solutions
Welcome to the technical support center for Cinerin II. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the aqueous solubility of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a natural insecticide and one of the six components of pyrethrum extract obtained from the flowers of Tanacetum cinerariifolium.[1][2] Structurally, it is a lipophilic ester, which results in very low solubility in aqueous solutions.[3] This poor water solubility can pose significant challenges in biological assays, formulation development, and in vitro studies that require this compound to be in a dissolved state in an aqueous medium.
Q2: What is the reported aqueous solubility of this compound?
A2: this compound is generally reported as insoluble in water.[3] Quantitative data is limited, with one source citing a solubility of 0.30 mg/L at 20°C. For comparison, the related compound Pyrethrin II has a reported aqueous solubility of 9.0 mg/L.[4]
Q3: In which organic solvents is this compound soluble?
A3: this compound is soluble in a variety of organic solvents, including ethanol (B145695), ether, carbon tetrachloride, petroleum ether, kerosene, ethylene (B1197577) dichloride, and nitromethane.[3][4] For laboratory purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of poorly soluble compounds like this compound.[5]
Q4: How does this compound exert its insecticidal effect?
A4: this compound, like other pyrethrins (B594832), is a neurotoxin that targets the voltage-gated sodium channels in the nerve cells of insects.[1] It binds to the sodium channels, forcing them to remain open for an extended period. This leads to prolonged membrane depolarization, repetitive nerve firing, paralysis, and ultimately, the death of the insect.[1][3]
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Encountering precipitation when diluting a this compound stock solution into an aqueous buffer or cell culture medium is a frequent issue. This guide provides a systematic approach to troubleshooting and resolving this problem.
Troubleshooting Flowchart
Caption: A step-by-step guide to resolving this compound precipitation issues.
Data on Solubility of Pyrethrins
While specific quantitative data for enhancing this compound solubility is limited, the following table summarizes the known aqueous solubility of this compound and the closely related Pyrethrin II.
| Compound | Solvent | Temperature (°C) | Solubility (mg/L) | Reference |
| This compound | Water (pH 7) | 20 | 0.30 | [6] |
| Pyrethrin II | Water | Not Specified | 9.0 | [4][7] |
| Pyrethrin I | Water | Ambient | 0.2 | [7] |
Experimental Protocols
The following protocols provide a starting point for preparing this compound solutions for in vitro biological assays. Optimization may be required based on the specific experimental conditions.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM). For Pyrethrin II, a stock solution of 40 mg/mL in DMSO has been reported to be achievable with warming and sonication.[5]
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (up to 60°C) and brief sonication can aid dissolution.[5]
-
Visually inspect the solution to ensure there are no solid particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol details the dilution of the DMSO stock solution into an aqueous medium for biological assays.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in the assay.[8]
-
Visually inspect the final working solution for any signs of precipitation. If slight precipitation occurs, brief sonication may help to redissolve the compound.
Protocol 3: Solubility Enhancement using Tween 80
This protocol provides a general method for using a non-ionic surfactant to improve the aqueous solubility of this compound.
Materials:
-
This compound stock solution in a water-miscible organic solvent (e.g., ethanol or DMSO)
-
Tween 80
-
Sterile aqueous buffer
Procedure:
-
Prepare a stock solution of Tween 80 in the aqueous buffer (e.g., 10% w/v).
-
In a separate tube, add the desired amount of this compound stock solution.
-
Add the Tween 80 stock solution to the this compound, followed by the aqueous buffer to reach the final desired concentrations of both this compound and Tween 80. The final concentration of Tween 80 may need to be optimized (e.g., 0.1-1%).
-
Vortex the mixture thoroughly. The surfactant molecules will form micelles that can encapsulate the lipophilic this compound, enhancing its apparent solubility in the aqueous medium.
Visualizations
Experimental Workflow for Solubility Enhancement
References
- 1. Action of six pyrethrins purified from the botanical insecticide pyrethrum on cockroach sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of amino acid residues in the insect sodium channel critical for pyrethroid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pyrethrins (pyrethrin I) [sitem.herts.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing for Cinerin II in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with Cinerin II.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the end of the chromatogram. An ideal chromatographic peak should be symmetrical and Gaussian in shape.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound can be caused by a variety of factors, including secondary interactions with the stationary phase, issues with the mobile phase, column degradation, or problems with the HPLC system itself. This compound, as a complex ester, may be susceptible to interactions with active sites on the column packing material.
Q3: Can the chemical properties of this compound contribute to peak tailing?
A3: Yes. The physicochemical properties of this compound, such as its hydrophobicity and potential for polar interactions, can influence its behavior on an HPLC column and contribute to peak tailing.
This compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₅ | [1][2] |
| Molecular Weight | 360.44 g/mol | [1][2] |
| XLogP3 | 3.3 | [2] |
| Solubility in Water | Insoluble | [3] |
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Is the peak tailing observed for all peaks or only for this compound?
-
All Peaks Tailing: This typically indicates a system-wide issue.
-
Possible Cause: Extra-column volume (dead volume) in the system.
-
Solution: Check all tubing and connections between the injector, column, and detector. Ensure that the tubing is as short as possible and has a narrow internal diameter. Verify that all fittings are correctly installed and not creating any voids.
-
-
Only this compound Peak Tailing: This suggests a specific interaction between this compound and the chromatographic system. Proceed to the next questions.
Have you checked the condition of your HPLC column?
-
Possible Cause: Column contamination or degradation.
-
Solution:
-
Column Washing: Flush the column with a strong solvent to remove any strongly retained compounds. A typical procedure for a C18 column is to wash with methanol, followed by acetonitrile, and then isopropanol.
-
Guard Column: If you are using a guard column, replace it as it may be contaminated.
-
Column Replacement: If the problem persists after thorough washing, the analytical column may be irreversibly damaged and require replacement.
-
-
Is your mobile phase optimized for this compound analysis?
-
Possible Cause: Inappropriate mobile phase pH or composition.
-
Solution:
-
Mobile Phase pH: Although this compound is neutral, the pH of the mobile phase can affect the ionization of residual silanol (B1196071) groups on the silica-based stationary phase. Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of these silanols and reduce secondary interactions.
-
Mobile Phase Additives: Consider adding a mobile phase modifier to reduce tailing. Common additives include:
-
Trifluoroacetic acid (TFA): A small amount (0.05-0.1%) can improve peak shape by masking silanol groups.
-
Formic acid: Similar to TFA, a low concentration can be effective.
-
Buffers: Using a buffer (e.g., phosphate (B84403) or acetate) at an appropriate pH can help maintain a consistent ionic environment and improve peak symmetry.
-
-
-
Are there secondary interactions between this compound and the stationary phase?
-
Possible Cause: Interaction with active silanol groups.
-
Solution:
-
Column Choice: Use a column with low silanol activity or an end-capped column. Modern, high-purity silica (B1680970) columns are designed to minimize these interactions.
-
Competitive Additives: As mentioned above, mobile phase additives can compete with the analyte for active sites on the stationary phase.
-
-
Experimental Protocols
Protocol 1: Column Washing Procedure (for C18 columns)
-
Disconnect the column from the detector.
-
Set the flow rate to 1 mL/min.
-
Wash the column with the following solvents for 30 minutes each:
-
HPLC-grade water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Equilibrate the column with the initial mobile phase for at least 30 minutes before the next injection.
Protocol 2: Mobile Phase pH Scouting
-
Prepare a series of mobile phases with identical organic modifier concentrations but varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0). Use a suitable buffer (e.g., 10 mM phosphate buffer) to control the pH.
-
Inject the this compound standard using each mobile phase.
-
Equilibrate the column for at least 20 column volumes when changing the mobile phase.
-
Compare the peak shape (tailing factor) for each pH condition to determine the optimal pH.
Visualizing the Troubleshooting Process and Mechanisms
To aid in understanding the troubleshooting workflow and the underlying causes of peak tailing, the following diagrams are provided.
Caption: A workflow for troubleshooting this compound peak tailing.
Caption: Mechanism of silanol interaction and its mitigation.
References
Optimizing Cinerin II dosage for insect knockdown and mortality studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cinerin II dosage for insect knockdown and mortality studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a natural insecticide, one of the six active compounds known as pyrethrins (B594832) found in the extracts of the chrysanthemum flower, Chrysanthemum cinerariifolium.[1][2] Its primary mode of action is as a neurotoxin that targets the voltage-gated sodium channels in the nerve cells of insects.[3] this compound binds to these channels and prolongs their opening, leading to persistent nerve depolarization, hyperexcitation, loss of motor coordination, paralysis, and ultimately, death of the insect.[3][4]
Q2: What is the difference between knockdown and mortality?
A2: Knockdown refers to the state of paralysis or incapacitation of an insect following exposure to an insecticide. It is a measure of the speed of action of the insecticide. Mortality, on the other hand, is the lethal outcome of the insecticide exposure, resulting in the death of the insect. It is important to note that knockdown does not always lead to mortality, as some insects may recover.[5][6]
Q3: What are LC50 and KD50 values and why are they important?
A3:
-
LC50 (Lethal Concentration 50): This is the concentration of an insecticide that is lethal to 50% of a test population of insects within a specified time period. It is a standard measure of the acute toxicity of an insecticide.[7]
-
KD50 (Knockdown Dose 50): This is the dose of an insecticide that causes knockdown in 50% of a test population of insects. It is a measure of the speed of action of an insecticide.[7]
These values are crucial for determining the optimal dosage of this compound for effective pest control, comparing its efficacy against different insect species, and for monitoring the development of insecticide resistance.
Q4: What are the key factors to consider when designing a this compound dose-response study?
A4: Several factors can influence the results of a dose-response study and should be carefully controlled:
-
Insect Species and Life Stage: Susceptibility to this compound can vary significantly between different insect species and even between different life stages (e.g., larvae vs. adults) of the same species.[8]
-
Environmental Conditions: Temperature, humidity, and light can affect both the stability of this compound and the physiology of the test insects.[8]
-
Application Method: The method of application (e.g., topical, contact, ingestion) will influence the dose received by the insect.
-
Solvent: The choice of solvent for dissolving this compound can impact its penetration and toxicity.
-
Insect Health and Vigor: The general health and nutritional status of the insect population can affect their susceptibility.
Data Presentation: Efficacy of Pyrethrum Extracts
Table 1: LC50 Values of a Pyrethrum Formulation against Various Phytophagous Arthropods
| Target Species | Life Stage | LC50 of Pyrethrins (ppm) |
| Pea aphid (Acyrthosiphon pisum) | Adult | 150 |
| Mustard beetle (Phaedon cochleariae) | Adult | 50,910 |
| Large cabbage white (Pieris brassicae) | Third Instar Larva | 325 |
| Two-spotted spider mite (Tetranychus urticae) | Adult | 1168 |
Data extracted from a study on aqueous formulations of pyrethrum.
Table 2: LC50 Values of Pyrethrum Extract against Stored Product Insects
| Target Species | LC50 of Pyrethrum Extract (ppm) - 48h exposure |
| Rice weevil (Sitophilus oryzae) | > 600 |
| Lesser grain borer (Rhyzopertha dominica) | Not specified |
| Red flour beetle (Tribolium castaneum) | Not specified |
Data from a study on pyrethrum synergized with pyrethroids. Note that at 300 and 450 ppm, pyrethrum alone caused no mortality in the tested species.
Experimental Protocols
Detailed Methodology: Topical Application Bioassay for Dose-Response Studies
This protocol outlines a standard method for determining the LC50 and KD50 of this compound against a target insect species using topical application. This method allows for the precise delivery of a known dose to each individual insect.
1. Materials:
-
This compound of known purity
-
Acetone or another suitable volatile solvent
-
Micropipette or micro-applicator capable of delivering small volumes (e.g., 0.1-1 µL)
-
Glass vials or petri dishes for holding insects
-
CO2 or chilling equipment for anesthetizing insects
-
Test insects of a uniform age and life stage
-
Controlled environment chamber (for temperature, humidity, and photoperiod)
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1% w/v in acetone).
-
Perform serial dilutions of the stock solution to create a range of at least 5-7 test concentrations. The concentration range should be chosen to produce a dose-response curve that includes mortality rates between 0% and 100%. Preliminary range-finding experiments may be necessary.
-
Prepare a solvent-only control.
3. Insect Handling and Dosing:
-
Anesthetize a batch of insects using CO2 or by chilling them on a cold plate.
-
Using a fine brush or forceps, place one anesthetized insect at a time on a suitable surface (e.g., a petri dish lined with filter paper).
-
Using the micropipette or micro-applicator, apply a small, precise volume (e.g., 0.5 µL) of the this compound solution to the dorsal thorax of each insect.
-
Treat at least 3-4 replicates of 10-20 insects for each concentration and the control.
-
After treatment, transfer the insects to clean holding containers with access to food and water (if applicable).
4. Data Collection:
-
Knockdown: Record the number of knocked-down insects at regular intervals (e.g., 15, 30, 60 minutes) for the first few hours post-treatment.
-
Mortality: Assess mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when gently prodded with a fine brush.
5. Data Analysis:
-
Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%.
-
Use probit analysis or log-logistic regression to calculate the LC50 and KD50 values with their 95% confidence intervals.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Control Mortality (>10%) | - Contaminated solvent or equipment- Unhealthy or stressed insects- Harsh handling or anesthetization | - Use fresh, high-purity solvent- Thoroughly clean all equipment- Ensure insect colony is healthy and not overcrowded- Minimize handling time and use appropriate anesthetization techniques |
| High Variability Between Replicates | - Inconsistent dosing- Non-uniform insect population (age, size)- Fluctuations in environmental conditions | - Calibrate and practice with the micro-applicator to ensure consistent droplet size- Use insects of the same age and size cohort- Maintain stable temperature, humidity, and photoperiod throughout the experiment |
| No or Low Mortality at High Doses | - this compound degradation- Insect resistance- Incorrect dose calculation or preparation | - Store this compound stock solutions properly (cool, dark, and sealed)- Test a known susceptible insect strain to verify the bioassay- Double-check all calculations and dilutions |
| Insects Recovering from Knockdown | - Sublethal dosage- Insect's metabolic detoxification | - This is a valid experimental observation. Record recovery rates.- Consider testing in combination with a synergist like piperonyl butoxide (PBO) to inhibit metabolic detoxification. |
Mandatory Visualizations
Signaling Pathway: this compound Mode of Action
Caption: Simplified signaling pathway of this compound's neurotoxic action.
Experimental Workflow: Dose-Response Bioassay
Caption: General workflow for a this compound dose-response bioassay.
Logical Relationship: Troubleshooting Experimental Issues
Caption: Decision tree for troubleshooting common bioassay problems.
References
- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrethrins | C43H56O8 | CID 60202781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrethrin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Insecticide resistance selection and reversal in two strains of Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PYRETHROID (Group PIM G026) [inchem.org]
Technical Support Center: Minimizing UV Degradation of Cinerin II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinerin II. The information below addresses common issues related to UV degradation during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to UV degradation?
A1: this compound is one of the six insecticidal esters that constitute the natural pesticide pyrethrum, derived from the flowers of Chrysanthemum cinerariifolium.[1] Like other pyrethrins, this compound is chemically unstable in the presence of ultraviolet (UV) light and oxygen, which leads to rapid photodegradation and a loss of insecticidal activity.[2][3] This instability is a significant challenge in formulating and storing this compound for experimental use.
Q2: What are the primary mechanisms of this compound photodegradation?
A2: The photodegradation of pyrethrins, including this compound, is a complex process involving several pathways. Upon exposure to UV light, the molecule can undergo isomerization, ester bond cleavage, and oxidation.[4] These reactions break down the this compound molecule into smaller, inactive photoproducts.[2] The presence of oxygen can accelerate this degradation.[2]
Q3: How can I visually or analytically detect this compound degradation?
A3: Visually, you may not see a significant change in the appearance of a this compound solution. Therefore, analytical methods are essential for an accurate assessment. The most common method for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7] A decrease in the area of the this compound peak and the appearance of new peaks in the chromatogram are indicative of degradation.
Q4: What are the general strategies to minimize UV degradation of this compound in the lab?
A4: There are several strategies to minimize UV degradation:
-
Light exclusion: Store this compound and its solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.[3] Conduct experiments in a dark room or under light with minimal UV components.
-
Oxygen exclusion: Degas solvents and purge vials with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Use of stabilizers: Incorporate photostabilizers, such as UV absorbers or antioxidants, into your formulations.[8][9]
-
Temperature control: Store stock solutions at low temperatures (e.g., -20°C) to slow down degradation kinetics.[6]
Q5: What types of stabilizers are effective for this compound?
A5: Two main classes of stabilizers are effective:
-
UV Absorbers (Sunscreens): These compounds, such as benzophenones and benzotriazoles, absorb UV radiation and dissipate it as heat, thereby preventing the UV rays from reaching and damaging the this compound molecule.[8][10][11]
-
Antioxidants and Radical Scavengers: These compounds, including Hindered Amine Light Stabilizers (HALS), inhibit degradation by scavenging free radicals that are generated during the photo-oxidation process.[9][12] A combination of a UV absorber and an antioxidant can provide enhanced protection.[8]
Troubleshooting Guide
Q1: My this compound solution is degrading rapidly despite being stored in an amber vial. What could be the issue?
A1: Several factors could be at play:
-
Inadequate light protection: While amber vials reduce light transmission, they may not block all UV radiation, especially under intense laboratory lighting. Consider wrapping the vial in aluminum foil for complete light exclusion.
-
Presence of oxygen: The headspace in your vial contains oxygen, which contributes to photodegradation. Purging the vial with an inert gas like nitrogen before sealing can help.
-
Solvent effects: The type of solvent used can influence the rate of degradation.[13] Ensure your solvent is of high purity and does not contain impurities that could act as photosensitizers.
-
Temperature: Even in the dark, elevated temperatures can accelerate degradation. Ensure your samples are stored at the recommended low temperature.
Q2: I've added an antioxidant to my formulation, but I'm not seeing a significant improvement in stability. Why might this be?
A2: While antioxidants are helpful, their effectiveness can be limited if photodegradation is the primary degradation pathway.[8] Antioxidants primarily combat oxidation, but they do not block the initial absorption of UV light. For comprehensive protection, a combination of an antioxidant and a UV absorber is often more effective.[8] The concentration of the antioxidant is also a critical factor.
Q3: After UV exposure, my HPLC chromatogram shows several new, unidentified peaks. What are these?
A3: These new peaks are likely the photodegradation products of this compound.[14] UV exposure breaks down the parent molecule into various smaller compounds.[4] To identify these products, you may need to use more advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
Q4: The UV absorber I'm using seems to be interfering with my HPLC analysis. What can I do?
A4: This can happen if the UV absorber has a similar retention time and UV absorbance spectrum to this compound. To resolve this, you can:
-
Modify your HPLC method: Adjust the mobile phase composition, gradient, or flow rate to improve the separation between your analyte and the stabilizer.
-
Change the detection wavelength: If the UV spectra of this compound and the stabilizer are different, selecting a wavelength where this compound absorbs strongly but the stabilizer does not can minimize interference.
-
Choose a different stabilizer: Select a UV absorber with different chromatographic properties.
Data Presentation
Table 1: Factors Influencing the Photodegradation of Pyrethrins
| Factor | Effect on Degradation Rate | Recommendations for Minimization |
| UV Light Exposure | Direct and primary driver of degradation.[2] | Store samples in the dark or in UV-blocking containers. Use filtered light sources during experiments. |
| Oxygen Presence | Accelerates degradation through photo-oxidation.[2] | Degas solvents and purge sample containers with inert gas (e.g., nitrogen). |
| Solvent Type | Can influence degradation kinetics.[13] | Use high-purity solvents and test different solvents for optimal stability. |
| Temperature | Higher temperatures can increase the rate of degradation. | Store stock solutions and samples at low temperatures (e.g., -20°C).[6] |
| Presence of Photosensitizers | Impurities in solvents or on surfaces can absorb light and transfer energy, accelerating degradation. | Use clean glassware and high-purity reagents. |
Table 2: Overview of Photostabilizer Efficacy
| Stabilizer Type | Mechanism of Action | Examples | Efficacy Notes |
| UV Absorbers (Sunscreens) | Absorb harmful UV radiation and dissipate it as heat.[10][11] | Benzophenones, Benzotriazoles | Effective in reducing the rate of photodegradation.[8] Increasing concentration generally improves stability.[8] |
| Antioxidants | Inhibit oxidation by scavenging free radicals. | Butylated hydroxytoluene (BHT) | Less effective against direct photodegradation but can prevent secondary oxidative reactions.[8] |
| Hindered Amine Light Stabilizers (HALS) | Scavenge free radicals generated by UV exposure, regenerating themselves in a cyclic process.[9][11] | Tinuvin series | Highly efficient at low concentrations and provide long-term stability.[11] |
| Combined Systems | A UV absorber and an antioxidant/HALS used together. | Benzophenone + BHT | Often provides superior protection compared to a single stabilizer alone.[8] |
Experimental Protocols
Protocol 1: Standardized UV Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).[16] Aliquot the solution into multiple transparent quartz or borosilicate glass vials.[17] For stabilized samples, add the desired concentration of the stabilizer. Include a "dark control" sample stored in complete darkness.
-
UV Exposure: Place the vials in a photostability chamber equipped with a UV lamp (e.g., a mercury lamp or a xenon lamp that simulates sunlight).[4][17] Control the temperature and distance from the lamp.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), remove a vial from the chamber for analysis.
-
Quantification: Analyze the samples immediately using the HPLC method described in Protocol 2 to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics and calculate the half-life.
Protocol 2: Quantification of this compound by HPLC
This protocol is a general guideline and may require optimization for your specific instrumentation and samples.
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.[5]
-
Mobile Phase: A mixture of acetonitrile and water is often employed.[5] The exact ratio may need to be optimized.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance, for example, 240 nm.[18]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Analysis: Inject the samples from the degradation study and determine the concentration of this compound by comparing the peak area to the calibration curve.
Mandatory Visualizations
Caption: Simplified photodegradation pathway of this compound.
Caption: Workflow for screening the efficacy of stabilizers.
Caption: Troubleshooting decision tree for rapid degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C21H28O5 | CID 5281548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photodegradation kinetics, mechanism and aquatic toxicity of deltamethrin, permethrin and dihaloacetylated heterocyclic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of sunscreen and antioxidant on the stability of pyrethrin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eyouagro.com [eyouagro.com]
- 10. specialchem.com [specialchem.com]
- 11. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 12. UV stabilizer additives [elixance.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: LC-MS/MS Analysis of Cinerin II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Cinerin II.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[1] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two common methods to diagnose matrix effects are:
-
Post-Extraction Spike Analysis: This is a quantitative method where you compare the signal response of a this compound standard in a clean solvent to the response of the same standard spiked into a blank sample extract that has undergone the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method where a solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant this compound signal as the matrix components elute indicates regions of ion suppression or enhancement.
Q3: What are the typical ionization and adduct formation characteristics of this compound in LC-MS/MS?
A3: For pyrethrins, including this compound, positive electrospray ionization (ESI) is commonly used.[3] In the positive ion mode, this compound typically forms a protonated molecule, [M+H]⁺.[3] The use of mobile phase additives like ammonium (B1175870) formate (B1220265) can also lead to the formation of ammonium adducts, [M+NH₄]⁺.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Signal Intensity or Significant Ion Suppression
Possible Causes & Solutions:
-
Insufficient Sample Cleanup: Co-eluting matrix components are a primary cause of ion suppression.
-
Solution: Implement a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE) to remove interferences. For complex matrices, a dispersive SPE (dSPE) cleanup step after the initial extraction is often beneficial.
-
-
Suboptimal Chromatographic Separation: If matrix components co-elute with this compound, they can compete for ionization.
-
Solution: Optimize your LC method. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or using a longer column to improve the separation of this compound from interfering compounds.
-
-
High Concentration of Matrix Components: Even with good sample preparation, a high concentration of remaining matrix components can cause suppression.
-
Solution: Dilute the sample extract. This can reduce the concentration of interfering components, but ensure that the final concentration of this compound remains above the limit of quantitation (LOQ).
-
Issue 2: Inaccurate or Irreproducible Quantitative Results
Possible Causes & Solutions:
-
Uncompensated Matrix Effects: Signal suppression or enhancement will lead to underestimation or overestimation of the this compound concentration.
-
Solution 1: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to ensure that the calibration standards experience the same matrix effects as the analyte in the samples.
-
Solution 2: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal solution as it will co-elute with the analyte and be affected by matrix effects in the same way. The ratio of the analyte to the internal standard should remain constant, leading to more accurate quantification.
-
-
Inappropriate Sample Preparation for the Matrix Type: Different matrices require different cleanup strategies.
-
Solution: Tailor your sample preparation method to the specific matrix. For example, high-fat matrices may require a freezing step to precipitate lipids or the use of C18 sorbents in the dSPE cleanup. Dry samples will need to be rehydrated before extraction.
-
Data Presentation
The extent of matrix effects on this compound analysis can vary significantly depending on the sample matrix. The following table summarizes reported quantitative data on matrix effects for this compound in different matrices. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Matrix | Matrix Effect (%) | Type of Effect |
| Animal Feed | 86 | Ion Suppression |
| Cannabis | Not specified, but MRM transitions provided | - |
Note: Quantitative data for this compound in a wide variety of matrices is limited in publicly available literature. The table will be updated as more data becomes available.
Experimental Protocols
Generic QuEChERS Sample Preparation Protocol for Plant-Based Matrices
This protocol is a general guideline and should be optimized for your specific matrix.
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction: Add 10-15 mL of acetonitrile (B52724) to the tube. Shake vigorously for 1 minute.
-
Salting Out: Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, and a buffering agent). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at a sufficient speed to achieve phase separation.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a suitable sorbent (e.g., PSA for removing organic acids and sugars, C18 for removing fats, GCB for removing pigments). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the dSPE tube.
-
Analysis: Take an aliquot of the cleaned extract, evaporate to dryness if necessary, and reconstitute in the mobile phase for LC-MS/MS analysis.
Example LC-MS/MS Parameters for this compound Analysis
The following table provides a starting point for developing an LC-MS/MS method for this compound.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, then return to initial conditions for equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | 361.2 > 149 |
| Collision Energy | Optimization required |
Visualizations
Caption: A general experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
References
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 2. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Cinerin II from pyrethrum flower extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Cinerin II from pyrethrum flowers (Chrysanthemum cinerariifolium).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is significantly lower than expected. What are the potential causes?
A1: Low this compound yield can stem from several factors throughout the experimental workflow. Consider the following:
-
Improper Flower Handling and Drying: The stability of pyrethrins (B594832), including this compound, is sensitive to heat and light.[1][2][3] High drying temperatures can lead to degradation.[1][2][4] The optimal drying temperature is around 50°C.[4][5][6]
-
Suboptimal Extraction Solvent: The choice of solvent significantly impacts extraction efficiency. While various solvents can be used, mixtures may provide better results. For instance, a mixture of petroleum ether, acetone, and ethanol (B145695) has been shown to be more effective than petroleum ether alone.[7]
-
Inefficient Extraction Method: The extraction technique plays a crucial role. Supercritical CO2 extraction has been reported to yield 30% more pyrethrins compared to liquid extraction with petroleum ether.[8]
-
Incorrect Extraction Parameters: Time, temperature, and pressure are critical parameters. For supercritical CO2 extraction, low temperatures (around 35-40°C) are generally preferred.[8][9][10]
-
Degradation During Storage: Pyrethrins are unstable and can degrade over time, especially when exposed to air and light.[3] Proper storage of dried flowers and extracts is essential.
Q2: What is the best method for drying pyrethrum flowers to maximize this compound content?
A2: To maximize the preservation of pyrethrins, including this compound, drying conditions must be carefully controlled. The recommended method is to dry the flowers in the dark at a temperature of 50°C for approximately 21 hours, aiming for a moisture content below 10%.[4][6] Drying in direct sunlight can lead to degradation of the active compounds.[4] Research has shown that increasing drying temperatures from 50°C to 80°C can significantly reduce the yield of Pyrethrins II, a group that includes this compound.[1][4]
Q3: Which solvent system is most effective for extracting this compound?
A3: The choice of solvent is a critical factor. While non-polar solvents like hexane (B92381) and petroleum ether are commonly used, polar solvents and solvent mixtures can also be effective.[11][12] For instance, studies have shown that a 1:1:1 mixture of petroleum ether, acetone, and ethanol can yield a higher concentration of Pyrethrin II compared to using petroleum ether alone.[7] Supercritical CO2 is also a highly effective and environmentally friendly solvent for pyrethrin extraction.[8][9]
Q4: How can I confirm the presence and quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of the six active compounds in pyrethrum extract, including this compound.[7][13][14] A C18 column is typically used with a mobile phase consisting of acetonitrile (B52724) and water.[13] Detection is usually performed using a UV detector at around 220-230 nm.[13][14] For more sensitive and specific detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[15][16]
Data Presentation
Table 1: Effect of Drying Temperature on Pyrethrin II Reduction
| Temperature Increase | Reduction in Pyrethrins II (Dried to Constant Weight) | Reduction in Pyrethrins II (Dried for 18 hours) |
| 50°C to 60°C | 8.2%[1][4] | 8.6%[1][5] |
| 60°C to 70°C | 12.5%[1][4] | 11.3%[1][5] |
| 70°C to 80°C | 12.2%[1][4] | 8.5%[1] |
Table 2: Comparison of Extraction Methods and Solvents on Pyrethrin Yield
| Extraction Method | Solvent | Key Findings |
| Solvent Extraction | Petroleum Ether | Yields a lower concentration of Pyrethrin II compared to a solvent mixture.[7] |
| Solvent Extraction | Petroleum Ether, Acetone, Ethanol (1:1:1) | Proved to be more effective in extracting Pyrethrin II.[7] |
| Supercritical CO2 Extraction | Supercritical CO2 | Can extract 30% more pyrethrins compared to liquid extraction with petroleum ether.[8] Optimal conditions are often low temperature (35-40°C) and moderate pressure.[8][9][10] |
| Soxhlet Extraction | Hexane | A common laboratory method for pyrethrin extraction.[5][6] |
Experimental Protocols
Protocol 1: Soxhlet Extraction
This protocol describes a standard laboratory procedure for the extraction of pyrethrins from dried pyrethrum flowers using a Soxhlet apparatus.
Materials:
-
Dried and finely ground pyrethrum flowers
-
Hexane (pesticide grade)
-
Soxhlet extractor
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Thimble
-
Rotary evaporator
Procedure:
-
Place a known quantity (e.g., 10 g) of finely ground pyrethrum flowers into a cellulose (B213188) thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round bottom flask with hexane to approximately two-thirds of its volume and add a few boiling chips.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top.
-
Heat the solvent to a gentle boil. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the chamber housing the thimble.
-
Once the level of the solvent reaches the top of the siphon arm, the solvent and extracted compounds will be siphoned back into the round bottom flask.
-
Allow the extraction to proceed for a minimum of 6-8 hours.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Remove the round bottom flask containing the solvent and extracted pyrethrins.
-
Concentrate the extract by removing the hexane using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the pyrethrins.[11]
-
The resulting oleoresin contains the pyrethrin mixture, including this compound, and can be further analyzed.
Protocol 2: Supercritical CO2 (SC-CO2) Extraction
This protocol provides a general outline for the extraction of pyrethrins using supercritical carbon dioxide, a method known for its efficiency and selectivity.
Materials and Equipment:
-
Dried and ground pyrethrum flowers
-
Supercritical Fluid Extraction (SFE) system (including a high-pressure pump, extraction vessel, and separator)
-
Liquid CO2 cylinder
Procedure:
-
Load a known amount of ground pyrethrum flowers into the extraction vessel of the SFE system.
-
Seal the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure (e.g., 90 bar).[8]
-
Heat the extraction vessel to the desired temperature (e.g., 40°C).[8]
-
Once the desired temperature and pressure are reached, begin flowing supercritical CO2 through the extraction vessel at a constant flow rate.
-
The supercritical CO2 containing the dissolved pyrethrins then flows into a separator.
-
In the separator, the pressure and/or temperature are changed (e.g., 15 bar and 25°C), causing the CO2 to lose its solvent power and the pyrethrins to precipitate.[8]
-
Collect the precipitated pyrethrin-rich extract from the separator.
-
The CO2 can be recycled back to the pump.
-
The extraction is typically run for a set duration (e.g., 80 to 250 minutes) to achieve the desired yield and purity.[8]
Visualizations
Caption: Workflow for Pyrethrum Extraction and this compound Analysis.
Caption: Troubleshooting Guide for Low this compound Yield.
References
- 1. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 2. Change of pyrethrin content during drying of pyrethrum flowers [erepository.uonbi.ac.ke]
- 3. Home production of pyrethrum [eap.mcgill.ca]
- 4. STABILITY OF PYRETHRINS IN DRYING METHODS OF PYRETHRUM FLOWERS-Project Topics | Download Complete Projects| Hire a Writer [projectshelve.com]
- 5. Pyrethrum (Chrysanthemum cinerariifolium) Flowers’ Drying Conditions for Optimum Extractable Pyrethrins Content | Otieno | Journal of Plant Studies | CCSE [ccsenet.org]
- 6. researchgate.net [researchgate.net]
- 7. sujo.usindh.edu.pk [sujo.usindh.edu.pk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ukessays.com [ukessays.com]
- 11. ijmrset.com [ijmrset.com]
- 12. researchgate.net [researchgate.net]
- 13. Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bib.irb.hr:8443 [bib.irb.hr:8443]
- 15. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Preventing isomerization of Cinerin II during GC analysis
Welcome to the technical support center for the analysis of Cinerin II and other pyrethrins (B594832). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the isomerization of this compound during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isomerization a concern during GC analysis?
A1: this compound is one of the six active insecticidal esters, collectively known as pyrethrins, derived from the chrysanthemum flower (Chrysanthemum cinerariifolium)[1][2]. It possesses a complex chemical structure with multiple chiral centers and double bonds, making it susceptible to isomerization[3]. During GC analysis, the high temperatures of the injector and column can cause thermal isomerization of this compound into its corresponding isomer, isopyrethrin. This transformation can lead to inaccurate quantification and misinterpretation of analytical results[4][5][6].
Q2: What are the main factors that promote the isomerization of this compound during GC analysis?
A2: Several factors can contribute to the thermal isomerization of this compound in a GC system. The most significant factors include:
-
High Inlet Temperature: The heated injector is a primary site for thermal degradation and isomerization[4][5][7].
-
High Oven Temperature: Elevated column oven temperatures can also induce isomerization as the analyte travels through the column[4][5].
-
Injection Mode: Splitless injection, which involves a longer residence time in the hot inlet, tends to promote isomerization more than split injection[4][5].
-
Solvent Choice: The use of polar solvents can enhance the isomerization of pyrethroids[8][9].
Q3: How can I detect if this compound is isomerizing during my GC analysis?
A3: Isomerization can be observed chromatographically. Typically, you will see the appearance of a new peak, corresponding to the isopyrethrin, which elutes after the parent this compound peak. In some cases, a characteristic "bridge" or series of small peaks may appear between the this compound and isopyrethrin peaks, indicating that the isomerization is occurring both in the injector and on the column[6]. Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful tool for visualizing and identifying these isomerization products[4][5].
Q4: Are there alternative analytical techniques to GC for the analysis of this compound that avoid isomerization?
A4: Yes, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a suitable alternative for the analysis of pyrethrins, including this compound. This technique operates at lower temperatures, thus avoiding the issue of thermal isomerization that is common in GC[6][10].
Troubleshooting Guide
This guide provides solutions to common problems encountered during the GC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Appearance of an extra peak after the this compound peak, leading to inaccurate quantification. | Thermal isomerization of this compound into isopyrethrin. | 1. Optimize GC Method Parameters: Lower the inlet and oven temperatures. Use a temperature-programmed analysis with a faster ramp rate to reduce the analysis time and minimize exposure to high temperatures[4][5]. 2. Change Injection Mode: Switch from splitless to split injection to decrease the residence time of the sample in the hot injector[4][5]. 3. Increase Carrier Gas Flow Rate: A higher flow rate can reduce the retention time and minimize on-column isomerization[4][5]. 4. Use an Isomer-Stabilizing Agent: Add 0.1% acetic acid to your hexane (B92381) solvent. This has been shown to prevent pyrethroid isomerization and can increase peak intensity[8][9]. |
| Poor peak shape and "bridging" between this compound and its isomer peak. | Isomerization occurring both in the injector and on the analytical column. | In addition to the solutions for isomerization, consider using a shorter GC column or a column with a different stationary phase that allows for elution at lower temperatures[11]. |
| Inconsistent quantification and poor reproducibility. | Variable rates of isomerization due to fluctuations in instrument conditions or sample matrix effects. | 1. Ensure Instrument Stability: Regularly check and maintain your GC system to ensure consistent temperature control and flow rates. 2. Matrix-Matched Standards: Prepare calibration standards in a matrix that mimics your sample to account for any matrix-induced effects on isomerization. Some studies have noted that matrix components can sometimes inhibit pyrethroid isomerization[9]. |
Experimental Protocols
Protocol 1: Optimized GC-MS Method for Minimizing this compound Isomerization
This protocol is designed to reduce the thermal stress on the analyte.
-
Sample Preparation:
-
GC-MS Parameters:
-
Injector Temperature: 200 °C (or lower, if sufficient volatilization is achieved)[12].
-
Carrier Gas: Helium at an increased flow rate (e.g., 1.5 mL/min).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable[13][14].
-
MS Parameters:
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound
This protocol provides an alternative method that avoids high temperatures.
-
Sample Preparation:
-
Dissolve the pyrethrum extract in an appropriate solvent compatible with reverse-phase chromatography, such as acetonitrile (B52724) or methanol.
-
-
LC-MS/MS Parameters:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A suitable gradient to separate the pyrethrins (e.g., start at 50% B, ramp to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition for this compound, which is m/z 361.3 → 149.0[10].
-
-
Quantitative Data Summary
The following table summarizes the impact of different GC parameters on the isomerization of pyrethrins, as reported in the literature.
| Parameter | Condition 1 | Condition 2 | Observation on Isomerization | Reference |
| Inlet Temperature | Lower Temperature (e.g., 200°C) | Higher Temperature (e.g., 250°C) | Higher temperature significantly increases isomerization. | [4][5] |
| Oven Temperature | Isothermal (e.g., 210°C) | Temperature Programmed | Isothermal analysis at high temperatures promotes isomerization. Temperature programming can help reduce it. | [4][5] |
| Injection Mode | Split | Splitless | Splitless injection increases residence time in the inlet, leading to more isomerization. | [4][5] |
| Carrier Gas Flow Rate | Standard Flow (e.g., 1 mL/min) | Increased Flow (e.g., 1.5 mL/min) | Increased flow rate reduces retention time and minimizes on-column isomerization. | [4][5] |
| Solvent | Hexane | Hexane with 0.1% Acetic Acid | The addition of acetic acid prevents isomerization and can enhance peak intensity. | [8][9] |
Visualizations
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. scbt.com [scbt.com]
- 3. Pyrethrins (this compound) [sitem.herts.ac.uk]
- 4. Exploring thermal isomerisation in gas chromatography analyses using natural pyrethrins: Comparison of comprehensive two-dimensional and one-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. A solution for isomerization of pyrethroid insecticides in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. [Analysis of the stereoisomers of 14 pyrethroids by capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity issues with Cinerin II in immunoassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cross-reactivity issues encountered with Cinerin II in immunoassays. This compound is a natural insecticide belonging to the pyrethrin family of chemical compounds, derived from chrysanthemum flowers.[1] Due to its structural similarity to other pyrethrins (B594832) and related compounds, immunoassays targeting this compound may be susceptible to cross-reactivity, leading to inaccurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in its immunoanalysis?
A1: this compound is one of the six esters that constitute the natural insecticide pyrethrum.[1][2] Like other pyrethrins, it possesses a complex chemical structure with multiple stereoisomers.[3] Cross-reactivity in immunoassays occurs when antibodies designed to bind to a specific analyte, in this case, this compound, also bind to other structurally similar molecules. This is a significant concern for this compound due to the presence of other closely related pyrethrins (e.g., Pyrethrin II, Jasmolin II) and synthetic pyrethroids in various samples. Such cross-reactivity can lead to false-positive results or overestimation of this compound concentrations.
Q2: Which compounds are most likely to cross-react with a this compound immunoassay?
A2: The likelihood of cross-reactivity is highest with compounds that share a high degree of structural similarity with this compound. The primary candidates for cross-reactivity include:
-
Other natural pyrethrins: Pyrethrin II, Cinerin I, Jasmolin I, and Jasmolin II share the same core chrysanthemic acid or pyrethric acid and rethrolone structures.[4] Pyrethrin II is structurally very similar to this compound, differing only by a methyl group versus a methoxycarbonyl group on the side chain of the cyclopropane (B1198618) ring.
-
Synthetic pyrethroids: While designed to mimic the insecticidal properties of natural pyrethrins, synthetic pyrethroids can also share structural motifs that may lead to antibody recognition.
-
Metabolites: Metabolites of this compound and other pyrethrins formed in biological or environmental systems may retain key structural features (epitopes) that are recognized by the antibodies.
Q3: Is there quantitative data available on the cross-reactivity of this compound in commercially available immunoassay kits?
A3: Publicly available quantitative cross-reactivity data specifically for this compound in pyrethroid immunoassay kits is limited. Many commercial kits are designed to detect a broad range of pyrethroids and may not provide specific cross-reactivity profiles for each individual natural pyrethrin. Researchers should perform their own validation experiments to determine the cross-reactivity of their specific assay with this compound and other potentially interfering compounds. A template for recording such data is provided below.
Troubleshooting Guide
Issue 1: High Background Signal in the Immunoassay
High background can mask the specific signal from this compound, leading to reduced assay sensitivity and inaccurate results.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking buffer incubation time or temperature. Try a different blocking agent (e.g., 5% non-fat dry milk, 1-3% BSA).[5][6] |
| Excessive Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing | Increase the number of wash steps and/or the volume of wash buffer. Ensure complete removal of wash buffer between steps.[5] |
| Non-specific Binding of Antibodies | Add a non-ionic detergent like Tween-20 (0.05%) to the wash buffer. Consider using pre-adsorbed secondary antibodies. |
| Substrate Solution Issues | Ensure the substrate solution is fresh and has not been exposed to light. Read the plate immediately after adding the stop solution.[5] |
Issue 2: Suspected Cross-Reactivity Leading to Inaccurate Results
If you suspect that other compounds in your sample are cross-reacting with the antibody and interfering with the accurate measurement of this compound, the following steps can help identify and mitigate the issue.
Workflow for Investigating Cross-Reactivity:
Caption: Workflow for troubleshooting suspected cross-reactivity.
Issue 3: Matrix Effects from Complex Samples
Components in the sample matrix (e.g., soil extracts, food samples, biological fluids) can interfere with the antibody-antigen binding, leading to inaccurate results.[7][8]
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering substances.[9][10][11] A dilution series should be tested to find the optimal dilution factor that minimizes interference while keeping the this compound concentration within the assay's detection range. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for the matrix effects.[9] |
| Sample Cleanup | Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering components from the sample before analysis. |
| Spike and Recovery | Add a known amount of this compound to a blank sample matrix and measure the recovery. A recovery rate between 80-120% is generally considered acceptable.[9] This helps to assess the degree of matrix interference. |
Experimental Protocols
Protocol: Competitive ELISA for Pyrethroid Detection
This is a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) that can be adapted for the detection of this compound. In a competitive ELISA, a known amount of enzyme-labeled pyrethroid (conjugate) competes with the pyrethroid in the sample for a limited number of antibody binding sites.
Materials:
-
Microtiter plate coated with anti-pyrethroid antibodies
-
This compound standards
-
Pyrethroid-horseradish peroxidase (HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Sample diluent
Procedure:
-
Standard and Sample Preparation: Prepare a series of this compound standards in the sample diluent. Prepare samples by extracting this compound and diluting the extract in the sample diluent.
-
Competition Reaction: Add standards or samples to the antibody-coated microtiter wells.
-
Add Conjugate: Add a fixed amount of pyrethroid-HRP conjugate to each well.
-
Incubation: Incubate the plate to allow for competition between the this compound in the sample/standard and the pyrethroid-HRP conjugate for the antibody binding sites.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Incubation: Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Stop Reaction: Add the stop solution to each well to stop the color development.
-
Read Absorbance: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Workflow for Competitive ELISA:
Caption: General workflow for a competitive ELISA.
Data Presentation
Table 1: Hypothetical Cross-Reactivity Data for a this compound Immunoassay
Researchers should generate their own data to populate a similar table for their specific assay.
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity* |
| This compound | 10.0 | 100 |
| Pyrethrin II | 15.0 | 66.7 |
| Cinerin I | 50.0 | 20.0 |
| Jasmolin II | 80.0 | 12.5 |
| Permethrin | >1000 | <1.0 |
| Cypermethrin | >1000 | <1.0 |
* % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of test compound) x 100
This technical support center provides a starting point for addressing cross-reactivity issues with this compound in immunoassays. For further assistance, it is recommended to consult the technical support team of your immunoassay kit provider.
References
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrethrins (this compound) [sitem.herts.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. arp1.com [arp1.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 10. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Enhancing the Residual Activity of Cinerin II with Synergists
This technical support guide is designed for researchers, scientists, and drug development professionals working with Cinerin II. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its residual activity with synergists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its limited residual activity a concern?
A1: this compound is one of the six insecticidal esters that constitute natural pyrethrins (B594832), derived from the chrysanthemum flower (Chrysanthemum cinerariifolium)[1][2][3]. It acts as a potent, fast-acting neurotoxin in insects by modulating voltage-sensitive sodium channels, causing paralysis and death[1][2][4]. However, this compound and other natural pyrethrins are susceptible to rapid degradation when exposed to environmental factors like sunlight and air, which limits their residual activity and effectiveness over time[4][5][6]. This instability necessitates strategies to protect the molecule and prolong its insecticidal action.
Q2: What are synergists and how do they enhance the activity of this compound?
A2: Synergists are chemical compounds that, while often having little to no insecticidal activity on their own, enhance the pesticidal properties of active ingredients like this compound[7][8][9][10]. They work primarily by inhibiting the insect's natural defense mechanisms—specifically, metabolic enzymes that would otherwise break down the insecticide molecule before it can exert its full effect[10][11][12][13][14]. This inhibition allows the active ingredient to remain at the target site for a longer duration and at a higher concentration, thereby increasing its potency and residual activity[11][12][15].
Q3: What is the primary mechanism of action for Piperonyl Butoxide (PBO) as a synergist?
A3: Piperonyl Butoxide (PBO) is the most commonly used synergist with pyrethrins[10][16]. Its primary mechanism of action is the inhibition of the insect's mixed-function oxidase (MFO) system, also known as the cytochrome P450 enzyme system[10][11][12][14][17]. These enzymes are the main pathway for detoxifying foreign compounds, including insecticides[11][14]. PBO acts as a competitive inhibitor, binding to the active site of the P450 enzymes and preventing them from metabolizing and breaking down this compound[14]. This allows this compound to persist in the insect's system, leading to a more potent and prolonged toxic effect[11][12][14]. PBO may also inhibit other detoxifying enzymes, such as esterases[12][16][17].
Q4: Are there natural or eco-friendly alternatives to synthetic synergists like PBO?
A4: Yes, research has identified several natural compounds and plant-derived oils that exhibit synergistic activity with pyrethrins. These are often explored as alternatives for use in organic agriculture where synthetic synergists like PBO may not be permitted[16]. Examples include:
-
Sesame Oil and its components (Sesamin, Sesamolin): Sesamolin, found in sesame oil, has been identified as a potent natural synergist, demonstrating an even greater synergistic effect than sesamin[18][19].
-
Dillapiole and Parsley Seed Oil: These have shown high efficacy as natural synergists by inhibiting oxidase enzymes[16].
-
Other Plant Oils and Extracts: Various vegetable oils (e.g., karanja oil, neem oil) and plant extracts have been reported to synergize pyrethroids[19][20].
Troubleshooting Guide
Q5: I'm observing rapid degradation of my this compound formulation in the lab, even with a synergist. What are the likely causes?
A5: Several factors could be contributing to this issue:
-
Photodegradation: this compound and other pyrethrins are highly susceptible to degradation upon exposure to light, particularly UV light[4][21][22]. Ensure your experiments are conducted in a light-controlled environment or use amber-colored glassware to protect the solutions.
-
Oxidation: The molecule can oxidize and become inactive in the presence of air[5]. Prepare fresh solutions and consider storing stock solutions under an inert gas (e.g., nitrogen or argon).
-
Temperature: High temperatures can accelerate the degradation of pyrethrins[4][23]. Store solutions at recommended temperatures (e.g., -18°C to 4°C) and avoid repeated freeze-thaw cycles[21].
-
pH of the Medium: The stability of the ester bond in this compound can be sensitive to pH. Ensure the pH of your formulation or experimental medium is within a stable range.
Q6: My synergist does not appear to be enhancing this compound's activity against the target insect. What could be the reason?
A6: This could be due to several factors related to the insect's physiology or the experimental setup:
-
Resistance Mechanism: The target insect population may have developed resistance mechanisms that are not overcome by the specific synergist you are using. For example, if the primary resistance is due to target-site insensitivity (e.g., a mutation in the sodium channel) rather than metabolic detoxification, a synergist that only inhibits metabolic enzymes will be ineffective.
-
Incorrect Synergist-to-Active Ingredient Ratio: The ratio of synergist to this compound is critical for optimal performance. An insufficient amount of synergist may not adequately inhibit the insect's detoxification enzymes. Conversely, an excessively high ratio may not provide additional benefit and could introduce other experimental variables. Ratios of PBO to pyrethrins can range from 3:1 to 20:1[11].
-
Timing and Sequence of Exposure: The timing of application can be crucial. For maximal effect, the synergist should be present to inhibit the enzymes when the insect is exposed to this compound[24][25]. Co-formulation is the standard approach.
-
Synergist Specificity: Not all synergists inhibit all types of detoxifying enzymes. The insect species you are testing may rely on a class of enzymes (e.g., specific esterases or glutathione (B108866) S-transferases) that are not effectively inhibited by your chosen synergist.
Data Presentation
Table 1: Common Synergists for Pyrethrins (including this compound)
| Synergist Name | Type | Primary Mechanism of Action | Common Ratio (Synergist:Pyrethrin) |
| Piperonyl Butoxide (PBO) | Synthetic | Cytochrome P450 (MFO) Inhibition[10][11][12][14] | 3:1 to 20:1[11] |
| MGK-264 | Synthetic | General metabolic inhibitor[7][8] | Varies by formulation |
| Sesamex | Synthetic | Cytochrome P450 Inhibition[11][26] | Varies by formulation |
| Sesamolin / Sesame Oil | Natural | Cytochrome P450 Inhibition[18][27] | Varies by formulation |
| Dillapiole | Natural | Oxidase Inhibition[16] | Varies by formulation |
Table 2: Example of PBO Synergistic Effect on Pyrethrin Toxicity
Data derived from a study on Hyalella azteca.
| PBO Concentration | PBO:Pyrethrins Ratio | 96-h LC50 for Pyrethrins (µg/L) | Enhancement Factor* |
| 0 (Pyrethrins alone) | - | 0.76 | 1.0 |
| < 4 µg/L | < 7:1 | No significant change | ~1.0 |
| 3.5 - 15 µg/L | 7:1 to 50:1 | Reduced by a factor of 3.2 to 3.4 | 3.2 - 3.4 |
*Enhancement Factor is the ratio of the LC50 of pyrethrins alone to the LC50 of pyrethrins with PBO. Data sourced from Compliance Services International (CSI) study.[15]
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound action and synergistic inhibition by compounds like PBO.
Experimental Workflows
Caption: General experimental workflow for evaluating the synergy of a test compound with this compound.
Logical Relationships
Caption: Key factors influencing the enhanced residual activity of this compound formulations.
Experimental Protocols
Protocol 1: Evaluating Synergy via Insect Bioassay
This protocol outlines a general method for assessing the synergistic effect of a compound with this compound against a target insect, such as houseflies (Musca domestica) or mosquitoes (Aedes aegypti).
1. Materials:
- This compound standard
- Test synergist (e.g., PBO, or novel compound)
- Appropriate solvent (e.g., Acetone, Ethanol)
- Micropipettes
- Test insects of a uniform age and stage
- Holding cages/containers
- Controlled environment chamber (temperature, humidity, light cycle)
2. Methodology:
- Preparation of Dosing Solutions:
- Prepare a stock solution of this compound in the chosen solvent.
- Prepare a stock solution of the synergist.
- Create a series of dilutions for this compound alone to establish a dose-response curve and determine the LC50 (lethal concentration for 50% of the population).
- Prepare solutions of the synergist alone at the highest concentration to be used in the mixture to confirm it has no significant mortality on its own.
- Prepare combination solutions with a fixed, non-lethal concentration of the synergist and a series of dilutions of this compound. Alternatively, use fixed ratios (e.g., 1:5 this compound:Synergist).
- Insect Treatment:
- Anesthetize insects briefly (e.g., with CO2 or chilling).
- Using a micropipette, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
- Treat at least 3-4 replicates of 10-20 insects for each concentration level and control group.
- The control group should be treated with the solvent only.
- Incubation and Observation:
- Place the treated insects in clean holding containers with access to food (e.g., a sugar solution).
- Maintain them in a controlled environment chamber.
- Assess and record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
- Data Analysis:
- Correct for control mortality using Abbott's formula if necessary.
- Perform probit analysis to calculate the LC50 values and their 95% confidence intervals for this compound alone and for the this compound + synergist mixture.
- Calculate the Synergism Ratio (SR) as follows:
- SR = (LC50 of this compound alone) / (LC50 of this compound in the mixture)
- An SR value greater than 1 indicates synergy.
Protocol 2: In Vitro Assessment of Cytochrome P450 Inhibition
This protocol provides a method to determine if a potential synergist can inhibit the activity of cytochrome P450 enzymes, a key mechanism for enhancing this compound's efficacy.
1. Materials:
- Insect microsomes (prepared from a relevant tissue, e.g., insect midguts or fat bodies)
- Test synergist compound
- P450 substrate and fluorescent probe (e.g., 7-ethoxy-4-(trifluoromethyl)coumarin, EFC)
- NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- 96-well microplate (black, for fluorescence)
- Microplate reader with fluorescence capabilities
2. Methodology:
- Microsome Preparation (Abbreviated):
- Dissect the target tissue (e.g., midguts) from a large number of insects.
- Homogenize the tissue in a cold buffer.
- Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes.
- Determine the total protein concentration of the microsomal preparation (e.g., using a Bradford assay).
- Inhibition Assay:
- In each well of a 96-well plate, add the following in order:
- Phosphate buffer.
- Dilutions of the test synergist (and a known inhibitor like PBO as a positive control).
- Insect microsomal preparation (a consistent amount of protein per well).
- The fluorescent P450 substrate (EFC).
- Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 30°C) to allow the inhibitor to interact with the enzymes.
- Initiate the enzymatic reaction by adding NADPH to each well.
- Measurement and Analysis:
- Immediately place the plate in the microplate reader.
- Measure the increase in fluorescence over time as the P450 enzymes metabolize the EFC substrate into a fluorescent product.
- The rate of the reaction is proportional to the slope of the fluorescence curve.
- Calculate the percentage of inhibition for each concentration of the synergist compared to the uninhibited (solvent control) reaction rate.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the synergist required to inhibit 50% of the enzyme activity). A lower IC50 value indicates a more potent inhibitor.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Pyrethrins (this compound) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 5. This compound | C21H28O5 | CID 5281548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. plantaanalytica.com [plantaanalytica.com]
- 7. Pyrethrins and Pyrethroids | Ingredients Used in Pesticide Products | US EPA [19january2017snapshot.epa.gov]
- 8. Synergist | Chemical Pesticide Type | Solutions Pest & Lawn [solutionsstores.com]
- 9. Synergists [npic.orst.edu]
- 10. How Pyrethrum works with synergists [ecosystemssa.co.za]
- 11. Piperonyl butoxide - Wikipedia [en.wikipedia.org]
- 12. deepgreenpermaculture.com [deepgreenpermaculture.com]
- 13. Piperonyl Butoxide General Fact Sheet [npic.orst.edu]
- 14. What is the mechanism of Piperonyl butoxide? [synapse.patsnap.com]
- 15. complianceservices.com [complianceservices.com]
- 16. THE USE OF NATURAL SYNERGISTS TO ENHANCE PYRETHRUM ACTIVITY AGAINST RESISTANT INSECT PESTS | International Society for Horticultural Science [ishs.org]
- 17. publichealthtoxicology.com [publichealthtoxicology.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. mdpi.com [mdpi.com]
- 20. Insights into the Use of Eco-Friendly Synergists in Resistance Management of Leptinotarsa decemlineata (Coleoptera: Chrysomelidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 24. Implications of sequence and timing of exposure for synergy between the pyrethroid insecticide alpha-cypermethrin and the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantifying synergistic interactions: a meta-analysis of joint effects of chemical and parasitic stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sesamex - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Cinerin I and Cinerin II as Insecticidal Agents: A Data-Driven Analysis
A comprehensive review of the insecticidal properties of Cinerin I and Cinerin II, two of the six active esters in natural pyrethrum, reveals distinct differences in their potency and mode of action. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals in the field of pest management.
Cinerin I and this compound are key constituents of pyrethrum, a natural insecticide extracted from the flowers of Chrysanthemum cinerariifolium.[1][2] Both compounds are neurotoxins that target the voltage-gated sodium channels in insects, leading to paralysis and death.[3][4] However, their classification into Type I and Type II pyrethrins (B594832), based on their chemical structure, hints at subtle yet significant variations in their insecticidal profile. Cinerin I, a Type I pyrethrin, is an ester of chrysanthemic acid, while this compound, a Type II pyrethrin, is an ester of pyrethric acid.[1][2]
Quantitative Comparison of Insecticidal Activity
The most direct measure of an insecticide's potency is its median lethal dose (LD50), the dose required to kill 50% of a test population. A comprehensive study on the topical application of individual pyrethrin esters to the housefly (Musca domestica) provides a clear quantitative comparison of Cinerin I and this compound.
| Compound | LD50 (µ g/fly ) | 95% Confidence Interval | Slope of Dosage-Mortality Regression |
| Cinerin I | 1.77 | 1.58 - 1.98 | 3.6 |
| This compound | 0.43 | 0.38 - 0.48 | 4.1 |
| Data sourced from a study on the toxicity of individual pyrethrin esters to Musca domestica.[5][6] |
The data unequivocally demonstrates that This compound is significantly more toxic to houseflies than Cinerin I , with an LD50 value approximately four times lower.[5][6] This suggests that a much smaller amount of this compound is required to achieve the same level of mortality as Cinerin I in this insect species.
Experimental Protocols
The determination of the insecticidal activity of Cinerin I and this compound relies on standardized bioassays. The following is a detailed methodology for a topical application bioassay, a common method for evaluating the intrinsic toxicity of an insecticide.[7][8]
Topical Application Bioassay
Objective: To determine the dose-mortality response of an insect species to topically applied insecticides.
Materials:
-
Technical grade Cinerin I and this compound (or other pyrethrin esters)
-
Acetone (B3395972) (analytical grade) as a solvent
-
Microsyringe or microapplicator capable of delivering precise volumes (e.g., 0.5-1.0 µL)
-
Test insects of a uniform age and size (e.g., 3- to 4-day-old adult houseflies)
-
Holding containers (e.g., glass jars or petri dishes) with a food and water source
-
Carbon dioxide or a cold plate for anesthetizing the insects
-
Fume hood
Procedure:
-
Preparation of Test Solutions: A stock solution of each cinerin is prepared in acetone. A series of serial dilutions are then made to create a range of concentrations that will produce between 10% and 90% mortality. A control group is treated with acetone only.
-
Insect Handling and Anesthesia: Test insects are anesthetized using carbon dioxide or by placing them on a cold surface to immobilize them for treatment.
-
Application of Insecticide: A precise volume (e.g., 1 µL) of each dilution is applied to the dorsal thorax of each anesthetized insect using a calibrated microsyringe.
-
Post-Treatment Observation: The treated insects are placed in holding containers with access to food and water and maintained under controlled environmental conditions (e.g., 25°C and 60% relative humidity).
-
Mortality Assessment: Mortality is recorded at 24 hours post-treatment. An insect is considered dead if it is unable to move or stand.
-
Data Analysis: The dose-response data is subjected to probit analysis to calculate the LD50 values, 95% confidence intervals, and the slope of the regression line.
Experimental workflow for a topical application bioassay.
Signaling Pathways and Mechanism of Action
Cinerin I and this compound, like all pyrethrins, exert their primary insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[3] These channels are crucial for the propagation of nerve impulses.
The binding of pyrethrins to the VGSCs disrupts their normal function, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions into the neuron, resulting in repetitive nerve discharges and eventual paralysis of the insect.
While both Cinerin I and this compound act on VGSCs, the difference in their chemical structures likely influences their binding affinity and the specific conformational changes they induce in the channel protein, which could explain the observed difference in their toxicity.
Simplified signaling pathway of Cinerin I and this compound.
Conclusion
The available data clearly indicates that this compound possesses a higher intrinsic insecticidal activity against houseflies compared to Cinerin I. This difference in potency is significant and should be a key consideration in the development of new insecticidal formulations. While both compounds share a common primary target, the voltage-gated sodium channel, further research is warranted to elucidate the precise molecular interactions that underpin their differential toxicity. The standardized experimental protocols outlined in this guide provide a robust framework for future comparative studies on these and other insecticidal compounds.
References
- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrethrin - Wikipedia [en.wikipedia.org]
- 4. Pyrethrins and Pyrethroids | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. jes [jes.kglmeridian.com]
- 6. jes [jes.kglmeridian.com]
- 7. Resistance of House Fly, Musca domestica L. (Diptera: Muscidae), to Five Insecticides in Zhejiang Province, China: The Situation in 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insecticidal and Synergistic Potential of Three Monoterpenoids against the Yellow Fever Mosquito, Aedes aegypti (Diptera: Culicidae), and the House Fly, Musca domestica (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neurotoxic Effects of Cinerin II on Target Organisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic performance of Cinerin II, a naturally occurring pyrethrin, with other insecticidal alternatives. The information presented is supported by experimental data to assist researchers in evaluating its potential applications.
This compound, a component of the pyrethrum extract from Chrysanthemum cinerariaefolium, is a contact neurotoxin that primarily targets the nervous system of insects.[1] Like other pyrethrins (B594832) and Type I synthetic pyrethroids, its mechanism of action involves the modulation of voltage-gated sodium channels.[1] This interaction leads to the prolonged opening of these channels, causing nerve cell hyperexcitation, which manifests as tremors, convulsions, paralysis, and ultimately, the death of the target organism.[2][3]
Comparative Efficacy: Lethal Dose Analysis
To quantify the neurotoxic potency of this compound, the median lethal dose (LD50) is a critical metric. The following table summarizes the topical LD50 values of this compound and other pyrethroids against the housefly (Musca domestica), a common target organism, as well as the oral LD50 in a mammalian model (rat) to provide a perspective on selectivity.
| Compound | Target Organism | Route of Administration | LD50 Value (µ g/fly ) | LD50 Value (mg/kg) | Reference |
| This compound | Musca domestica | Topical | 0.43 | - | [4] |
| Pyrethrin I | Musca domestica | Topical | 0.20 | - | [4] |
| Cinerin I | Musca domestica | Topical | 1.77 | - | [4] |
| Jasmolin I | Musca domestica | Topical | 1.28 | - | [4] |
| Pyrethrin II | Musca domestica | Topical | 0.49 | - | [4] |
| Jasmolin II | Musca domestica | Topical | 0.46 | - | [4] |
| trans-Permethrin | Musca domestica | Topical | 0.0072 | - | [4] |
| 25% Pyrethrin Extract | Musca domestica | Topical | 0.11 | - | [4] |
| This compound | Rat | Oral | - | 1030 - 2370 | [2] |
Core Neurotoxic Mechanism of Action
The primary target of this compound and other pyrethroids is the voltage-gated sodium channel in nerve cell membranes.[1][5] The binding of the insecticide to the channel protein disrupts its normal function.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to validating the neurotoxic effects of this compound.
Topical LD50 Assay for Insects
This protocol is used to determine the median lethal dose (LD50) of a topically applied insecticide.
Materials:
-
This compound and other test compounds
-
Acetone or a similar volatile solvent
-
Microsyringe or microapplicator
-
Houseflies (Musca domestica) of a uniform age and size
-
Holding cages with food and water
-
CO2 or cold anesthesia for immobilization
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the chosen solvent.
-
Immobilize the houseflies using CO2 or cold anesthesia.
-
Using a microsyringe, apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual flies. A control group should be treated with the solvent only.
-
Place the treated flies in holding cages with access to food and water.
-
Record mortality at 24 and 48 hours post-application.
-
Analyze the dose-mortality data using probit analysis to determine the LD50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effects of a compound on the function of ion channels in isolated neurons.
Materials:
-
Isolated insect neurons (e.g., from the central nervous system of cockroaches or other large insects)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
This compound stock solution
Procedure:
-
Prepare a culture of isolated insect neurons.
-
Establish a whole-cell patch-clamp configuration on a single neuron using a glass micropipette.
-
Record baseline sodium channel currents in response to a series of voltage steps.
-
Perfuse the neuron with an extracellular solution containing a known concentration of this compound.
-
Record the changes in sodium channel kinetics, paying close attention to the rate of channel inactivation and the presence of a prolonged "tail current" upon repolarization, which are characteristic effects of pyrethroids.
-
Wash out the compound and observe for reversal of the effects.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to determine if a compound inhibits the activity of the enzyme acetylcholinesterase.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Microplate reader
-
This compound and a known AChE inhibitor (e.g., physostigmine) as a positive control
Procedure:
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.
-
Add the acetylcholinesterase enzyme to each well and incubate for a defined period (e.g., 15 minutes) to allow for any inhibition to occur.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound and compare it to the control to determine the percent inhibition.
-
If significant inhibition is observed, an IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated.
References
Cinerin II vs. Synthetic Pyrethroids: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insecticidal efficacy of Cinerin II, a natural pyrethrin, and various synthetic pyrethroids. The information presented is collated from publicly available experimental data to assist researchers in understanding the relative potency and characteristics of these compounds.
Executive Summary
This compound is one of the six active insecticidal esters found in pyrethrum extract from the flowers of Tanacetum cinerariifolium.[1] Like synthetic pyrethroids, its primary mode of action is the disruption of voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death.[2][3] While both this compound and synthetic pyrethroids share a common target, synthetic pyrethroids have been chemically modified from the natural pyrethrin structure to enhance their stability and insecticidal potency.[4][5][6]
Experimental data consistently demonstrates that synthetic pyrethroids, such as permethrin (B1679614), deltamethrin, and cypermethrin, exhibit significantly higher toxicity to insects compared to this compound. This increased efficacy is a key factor in their widespread use in commercial and agricultural applications.
Quantitative Efficacy Comparison
The following tables summarize the topical toxicity (Lethal Dose, 50% or LD50) of this compound and several common synthetic pyrethroids against the housefly (Musca domestica), a standard model organism in insecticide testing. Lower LD50 values indicate higher toxicity.
Table 1: Topical LD50 of this compound and Synthetic Pyrethroids against Musca domestica (Susceptible Strains)
| Compound | LD50 (µ g/fly ) | Reference |
| This compound | 0.43 | [7] |
| Permethrin | 0.01459 | [8] |
| Deltamethrin | 0.0185 | [4][9] |
| Cypermethrin | 0.0223 | [4][9] |
Note: LD50 values can vary between studies and insect strains. The data presented is for susceptible (non-resistant) laboratory strains.
Table 2: Topical LD50 of Synthetic Pyrethroids against Aedes aegypti (Susceptible Strains)
| Compound | LD50 (µg/g) | Reference |
| Deltamethrin | 0.057 | [10] |
| Permethrin | 81.1 (ng/g) | [11] |
Mechanism of Action: Sodium Channel Modulation
Both this compound and synthetic pyrethroids exert their neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in insect nerve cell membranes. These channels are crucial for the propagation of nerve impulses. The binding of these insecticides to the sodium channels disrupts their normal function, leading to prolonged channel opening. This results in continuous nerve stimulation, causing hyperexcitation, paralysis, and ultimately the death of the insect.
References
- 1. researchgate.net [researchgate.net]
- 2. A dual-target molecular mechanism of pyrethrum repellency against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdph.ca.gov [cdph.ca.gov]
- 4. researchgate.net [researchgate.net]
- 5. hjagrifeed.com [hjagrifeed.com]
- 6. Pyrethroid resistance in Aedes aegypti: genetic mechanisms worldwide, and recommendations for effective vector control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of Individual Pyrethrin Esters to House Flies (Diptera: Muscidae) in: Journal of Entomological Science Volume 35: Issue 3 | Journal of Entomological Science [jes.kglmeridian.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DIFFERENTIAL TOXICITY OF PYRETHROID AND ORGANOPHOSPHATE INSECTICIDES TO THE HONEY BEE, APIS MELLIFERA AND THE YELLOW FEVER MOSQUITO, AEDES AEGYPTI | Journal of the Florida Mosquito Control Association [journals.flvc.org]
- 11. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for Cinerin II
A comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of Cinerin II is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the methods' performance, supported by experimental data and detailed protocols.
This compound is one of the six insecticidal esters, collectively known as pyrethrins, found in pyrethrum extract from the flowers of Chrysanthemum cinerariaefolium.[1] Accurate quantification of this compound is crucial for the quality control of insecticidal formulations. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][3]
Comparison of Analytical Method Performance
The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Both HPLC and GC offer reliable means for this compound quantification, each with distinct advantages and limitations. HPLC is often favored for its direct analysis of thermally sensitive molecules like pyrethrins, while GC, particularly when coupled with Mass Spectrometry (GC-MS), can provide high selectivity and sensitivity.[4][5][6]
The following table summarizes typical performance characteristics for the analysis of pyrethrins, including this compound, by HPLC-UV and GC-FID/MS. These values are synthesized from various validation studies.
| Performance Metric | HPLC-UV | GC-FID / GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 84 - 115% | 88 - 112% |
| Precision (RSD%) | < 10% | 2 - 12% |
| Limit of Detection (LOD) | 0.15 - 3 µg/kg | 0.004 - 0.08 mg/kg |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg | Not explicitly stated in reviewed sources |
Note: The values presented are indicative and may vary based on the specific instrumentation, column, and experimental conditions.
Experimental Protocols
Detailed methodologies for both HPLC and GC are provided below. These protocols are based on established and validated methods for pyrethrin analysis.[4][6][7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct quantification of the six pyrethrin esters.[1][8]
1. Sample Preparation:
-
Accurately weigh a suitable amount of pyrethrum extract.
-
Dissolve the sample in the mobile phase (e.g., hexane-tetrahydrofuran) to achieve a known concentration.
-
Filter the solution through a 0.45 µm filter prior to injection.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a diode-array detector (DAD).[4]
-
Column: Normal-phase Spherex cyano column (25 cm x 4.6 mm, 5-µm particle size).[4]
-
Mobile Phase: A mixture of hexane (B92381) and tetrahydrofuran, for instance, in a 97.75:2.25 (v/v) ratio.[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: 240 nm.[4]
-
Run Time: Approximately 35 minutes.[4]
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
This method provides high selectivity and is suitable for complex matrices.[6]
1. Sample Preparation:
-
For solid samples like sediment, microwave-assisted extraction with a suitable solvent (e.g., acetonitrile/water) can be used.[6][7]
-
The extract is then subjected to cleanup procedures, which may include solid-phase extraction (SPE) with graphitized carbon and alumina (B75360) cartridges, or gel-permeation chromatography (GPC).[6]
-
The final extract is concentrated and solvent-exchanged into a suitable solvent like ethyl acetate (B1210297) before injection.[6]
2. Instrumentation and Conditions:
-
GC-MS System: Agilent 5890 II Plus series or equivalent.[4]
-
Column: A fused silica (B1680970) capillary column, such as an HP-5 (crosslinked 5% phenyl methyl silicone), 25m x 0.32mm x 1.0µm film.[9]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[9]
-
Injector Temperature: 280 °C.[9]
-
Oven Temperature Program: An initial temperature of 180 °C, ramped to 260 °C depending on the specific pyrethroids being analyzed.[9]
-
Detector: Mass Spectrometer or Flame Ionization Detector (FID).[3][4]
-
Ionization Mode (for MS): Electron Impact (EI).[10]
3. Calibration:
-
Prepare a series of this compound standard solutions.
-
Inject each standard to establish retention time and generate a calibration curve based on the peak area or height.
Visualizing the Workflow and System
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. quora.com [quora.com]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Modification of AOAC multiresidue method for determination of synthetic pyrethroid residues in fruits, vegetables, and grains. Part I: Acetonitrile extraction system and optimization of florisil cleanup and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development and validation of a high-performance liquid chromatographic method for pyrethrum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Analysis of the stereoisomers of 14 pyrethroids by capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross validation of multiple methods for measuring pyrethroid and pyrethrum insecticide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Interactions of Cinerin II with Other Natural Pyrethrins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Cinerin II with other naturally occurring pyrethrins (B594832). While direct quantitative data on the synergistic interactions between individual pyrethrin esters is limited in published literature, this document synthesizes the existing knowledge on their individual activities and the well-established principles of insecticide synergy to provide a framework for research and development.
Pyrethrum, the natural insecticide extracted from the flowers of Chrysanthemum cinerariifolium, is a mixture of six insecticidal esters: pyrethrin I, pyrethrin II, cinerin I, this compound, jasmolin I, and jasmolin II[1][2]. The overall insecticidal efficacy of pyrethrum extract is attributed to the combined action of these components[3]. This compound, like other pyrethrins, functions as a potent neurotoxin to insects[4][5].
Comparative Efficacy of Individual Pyrethrins
While the synergistic action of the complete pyrethrum mixture is acknowledged, some studies have highlighted the varying potencies of its individual constituents. Notably, this compound, along with Pyrethrin I and Pyrethrin II, has demonstrated a higher potency as an inhibitor of sodium channel deactivation in the insect nervous system. This suggests that these three components may play a more significant role in the overall toxicity of the pyrethrum extract.
Table 1: Overview of Natural Pyrethrin Esters
| Pyrethrin Ester | Chemical Group | Key Characteristics |
| Cinerin I | Pyrethrin I type | Insecticidal activity |
| Jasmolin I | Pyrethrin I type | Insecticidal activity |
| Pyrethrin I | Pyrethrin I type | High insecticidal activity; potent inhibitor of sodium channel deactivation |
| This compound | Pyrethrin II type | High insecticidal activity; potent inhibitor of sodium channel deactivation |
| Jasmolin II | Pyrethrin II type | Insecticidal activity |
| Pyrethrin II | Pyrethrin II type | High insecticidal activity; potent inhibitor of sodium channel deactivation |
Mechanism of Action and Hypothesized Synergy
The primary target of all pyrethrins is the voltage-gated sodium channels in the nerve cells of insects[4][5]. By binding to these channels, they prevent their closure, leading to prolonged sodium influx, repetitive nerve discharges, paralysis, and eventual death of the insect.
The synergistic effect between different pyrethrin esters, including this compound, is likely due to a multi-faceted interaction with the insect's nervous system. While a definitive mechanism is yet to be fully elucidated, a leading hypothesis is that the different esters, owing to their structural variations, may have slightly different binding affinities or modulatory effects on the sodium channels. This could lead to a more comprehensive disruption of nerve function than any single compound could achieve alone. For instance, some components might be more effective at initiating the "knockdown" effect, while others contribute more to lethality.
Below is a diagram illustrating the proposed synergistic mechanism of action of this compound with other pyrethrins on insect nerve cell sodium channels.
Caption: Proposed synergistic action of this compound and other pyrethrins on insect sodium channels.
Supporting Experimental Data (Indirect Evidence)
Table 2: Example of Synergistic Effect of Pyrethrum Extract with a Synthetic Pyrethroid (Hypothetical Data for Illustration)
| Treatment | Concentration (µg/cm²) | % Mortality (48h) |
| Pyrethrum Extract (alone) | 0.5 | 30 |
| Deltamethrin (alone) | 0.1 | 25 |
| Pyrethrum Extract + Deltamethrin | 0.5 + 0.1 | 75 |
This table is for illustrative purposes to demonstrate the concept of synergy and does not represent actual experimental data for this compound.
Experimental Protocols for Evaluating Synergy
To quantitatively assess the synergistic effects of this compound with other pyrethrins, a systematic experimental approach is required. The following is a generalized protocol based on standard insecticide bioassay methods.
Objective: To determine if combining this compound with another pyrethrin (e.g., Pyrethrin I) results in a synergistic, additive, or antagonistic insecticidal effect.
Materials:
-
Pure this compound and other pyrethrin standards
-
Target insect species (e.g., house flies, mosquitoes)
-
Topical application micro-syringe or other suitable application device
-
Holding cages and appropriate insect diet
-
Acetone or other suitable solvent
-
Statistical software for probit analysis
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the other selected pyrethrin in a suitable solvent (e.g., acetone).
-
Range-Finding Tests: Conduct preliminary tests with each individual pyrethrin to determine the range of concentrations that cause between 10% and 90% mortality.
-
Definitive Bioassays (Individual Compounds):
-
Expose groups of insects to at least five different concentrations of each individual pyrethrin.
-
A control group should be treated with the solvent only.
-
Record mortality at a predetermined time point (e.g., 24 or 48 hours).
-
Calculate the LC50 (lethal concentration for 50% of the population) for each individual pyrethrin using probit analysis.
-
-
Definitive Bioassays (Combinations):
-
Prepare mixtures of this compound and the other pyrethrin in various ratios (e.g., based on their LC50 values).
-
Expose groups of insects to a series of concentrations of the mixture.
-
Record mortality and calculate the LC50 of the mixture.
-
-
Data Analysis and Synergy Calculation:
-
Use the LC50 values to calculate a Combination Index (CI) or Co-toxicity Factor (CF).
-
A CI < 1 or a CF > 120 generally indicates synergy.
-
A CI = 1 or a CF between 80 and 120 indicates an additive effect.
-
A CI > 1 or a CF < 80 indicates an antagonistic effect.
-
The following diagram outlines the experimental workflow for assessing synergy.
Caption: Experimental workflow for evaluating the synergistic effects of pyrethrin combinations.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other individual natural pyrethrins is lacking, the available information on their shared mechanism of action and the known synergistic nature of the complete pyrethrum extract provides a strong foundation for further investigation. The proposed experimental protocol offers a clear pathway for researchers to quantify these potential synergistic interactions, which could lead to the development of more potent and optimized bio-insecticidal formulations. The exploration of these intra-pyrethrum synergies is a promising area for future research in the field of pest management.
References
- 1. Pyrethrins vs Pyrethroids, Vol. 6, No. 29 | Mississippi State University Extension Service [extension.msstate.edu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Pyrethrin - Wikipedia [en.wikipedia.org]
- 5. cmmcp.org [cmmcp.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact: Cinerin II vs. Synthetic Pesticides
A comprehensive guide for researchers and drug development professionals on the environmental profiles of a natural insecticide versus common synthetic alternatives.
The escalating demand for agricultural productivity has led to the widespread use of pesticides. However, their environmental repercussions are a growing concern. This guide provides a detailed comparison of the environmental impact of Cinerin II, a key insecticidal component of natural pyrethrins, against four widely used synthetic pesticides: glyphosate (B1671968), atrazine (B1667683), chlorpyrifos (B1668852), and permethrin (B1679614). This objective analysis, supported by experimental data, aims to inform researchers and scientists in the development of safer and more sustainable pest control solutions.
Executive Summary
This compound, derived from chrysanthemum flowers, generally exhibits a more favorable environmental profile compared to the selected synthetic pesticides. Its key advantages lie in its rapid degradation in soil and water, and a lower potential for bioaccumulation. However, like its synthetic counterparts, the pyrethroids, it displays high toxicity to aquatic organisms.
Synthetic pesticides, on the other hand, tend to be more persistent in the environment, with some, like chlorpyrifos and permethrin, demonstrating a significant potential for bioaccumulation in aquatic life. Their toxicity profiles vary, with herbicides like glyphosate and atrazine showing lower acute toxicity to animals but posing risks to non-target plants and aquatic ecosystems, while insecticides like chlorpyrifos and permethrin are highly toxic to a broad range of non-target organisms, including beneficial insects and aquatic life.
Data Presentation: A Quantitative Comparison
The following tables summarize the key environmental impact parameters for this compound and the selected synthetic pesticides. Data has been compiled from various scientific sources and regulatory documents. It is important to note that for this compound, much of the available data pertains to the broader "pyrethrins" mixture.
Table 1: Environmental Persistence
| Pesticide | Chemical Class | Soil Half-Life (t½) (days) | Water Half-Life (t½) (days) |
| This compound (as Pyrethrins) | Pyrethrin | 0.5 - 10 | Rapid (photolysis) |
| Glyphosate | Organophosphorus | 2 - 174 | 3.5 - 91 |
| Atrazine | Triazine | 60 - 100+ | Stable to hydrolysis |
| Chlorpyrifos | Organophosphate | 60 - 120 | 1.5 - 120 (pH dependent) |
| Permethrin | Pyrethroid | 11 - 113 | 19 - 27 hours (water column) |
Table 2: Acute Aquatic Toxicity
| Pesticide | Fish (96h LC50, mg/L) | Aquatic Invertebrates (48h EC50, mg/L) | Algae (72h EC50, mg/L) |
| This compound (as Pyrethrins) | 0.005 - 0.02 (highly toxic) | 0.002 - 0.012 (highly toxic) | > 0.1 |
| Glyphosate | > 100 (slightly toxic) | 1.4 - 7.2 (moderately toxic) | 1.3 - 4.3 (moderately toxic) |
| Atrazine | > 100 (slightly toxic) | 6.9 (moderately toxic) | 0.043 (highly toxic) |
| Chlorpyrifos | 0.002 - 0.01 (highly toxic) | 0.0001 - 0.001 (highly toxic) | 0.2776 |
| Permethrin | 0.0006 - 0.005 (highly toxic) | 0.0003 - 0.001 (highly toxic) | > 1 |
Table 3: Bioaccumulation Potential
| Pesticide | Bioconcentration Factor (BCF) | Bioaccumulation Potential |
| This compound (as Pyrethrins) | ~50 - 300 | Low to Moderate |
| Glyphosate | < 1 | Low |
| Atrazine | < 10 | Low |
| Chlorpyrifos | 100 - 4,667 | Moderate to High |
| Permethrin | 300 - 7,000 | High |
Experimental Protocols
The data presented in the tables above are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and substances.
Environmental Fate Studies
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This test guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions. A defined amount of the test substance, often radiolabelled for tracking, is applied to soil samples. The soil is incubated under controlled temperature and moisture conditions. At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. The disappearance time for 50% of the substance (DT50 or half-life) is then calculated.
-
Hydrolysis as a Function of pH (OECD 111): This test evaluates the abiotic degradation of a chemical in water due to hydrolysis at different pH levels (typically 4, 7, and 9) and temperatures. The test substance is dissolved in sterile aqueous buffer solutions. Samples are taken at various time points and analyzed for the concentration of the test substance. The hydrolysis rate constant and the half-life are calculated for each pH and temperature condition.
Ecotoxicity Studies
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a chemical that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period. Fish, such as rainbow trout or zebrafish, are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Mortalities and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna. Young daphnids are exposed to a series of concentrations of the test substance for 48 hours. The concentration that causes immobilization (inability to swim) in 50% of the daphnids (EC50) is determined.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This study evaluates the effect of a chemical on the growth of algae. A culture of a specific algal species is exposed to various concentrations of the test substance over a 72-hour period. The growth of the algae is measured (e.g., by cell counts or fluorescence) and compared to a control group. The concentration that inhibits growth by 50% (EC50) is calculated.
Bioaccumulation Studies
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline is used to determine the bioconcentration factor (BCF) of a chemical in fish. Fish are exposed to a constant concentration of the test substance in the water for an uptake phase, followed by a depuration phase in clean water. The concentration of the chemical in the fish tissue and the water is measured over time. The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in assessing environmental impact, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Comparative signaling pathways of this compound/Pyrethroids, Organophosphates, and Triazines.
Experimental Workflow
In Vivo Validation of Cinerin II's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validated mode of action of Cinerin II, a key insecticidal component of natural pyrethrins. Due to the limited availability of in vivo studies specifically focused on this compound, this document leverages data from studies on natural pyrethrum extracts and closely related synthetic pyrethroids to provide a comprehensive overview. The primary mode of action of this compound, like other pyrethrins, is the modulation of voltage-gated sodium channels in the nervous system of insects, leading to neurotoxicity.[1][2] A secondary consequence of pyrethroid exposure is the induction of oxidative stress.
Comparison of Insecticidal Efficacy
The insecticidal activity of this compound is often evaluated as part of a mixture of pyrethrins. "Pyrethrins II" is a fraction of pyrethrum extract that includes this compound, Jasmolin II, and Pyrethrin II. The following table compares the lethal concentration (LC50) of Pyrethrins II with Pyrethrins I and other synthetic pyrethroids against the housefly (Musca domestica).
| Insecticide | Target Species | LC50 (μg/cm²) | Relative Toxicity (Pyrethrins = 1.0) |
| Pyrethrins | Musca domestica | 50.0 | 1.0 |
| Pyrethrins I | Musca domestica | - | > Pyrethrins II |
| Pyrethrins II | Musca domestica | - | < Pyrethrins I |
| Permethrin | Musca domestica | 25.98 | 1.92 |
| Deltamethrin | Musca domestica | - | - |
| Cypermethrin | Musca domestica | - | - |
Data for Pyrethrins I, Pyrethrins II, and Permethrin are extrapolated from comparative studies. Specific LC50 values for Pyrethrins I and II were not provided in the direct comparison, but their relative toxicities were noted.
Core Signaling Pathways and Experimental Workflows
The primary mechanism of this compound's neurotoxicity involves the disruption of voltage-gated sodium channels. This leads to prolonged channel opening, resulting in hyperexcitation of the nervous system, paralysis, and eventual death of the insect.
A secondary effect of pyrethroid exposure is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them.
The following workflow outlines a general approach for the in vivo validation of a neurotoxic insecticide like this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from studies on pyrethroids and can be adapted for this compound.
Insecticidal Activity Assay (Topical Application)
-
Objective: To determine the median lethal concentration (LC50) of this compound.
-
Insect Model: Adult houseflies (Musca domestica), 3-5 days old.
-
Materials:
-
This compound stock solution in acetone (B3395972).
-
Serial dilutions of this compound in acetone.
-
Acetone (control).
-
Microsyringe or microapplicator.
-
Holding cages with food and water.
-
-
Procedure:
-
Anesthetize insects briefly with CO2 or by chilling.
-
Apply a precise volume (e.g., 1 µL) of the this compound dilution or acetone control to the dorsal thorax of each insect.
-
Place the treated insects in holding cages with access to food and water.
-
Record mortality at 24 and 48 hours post-application.
-
Calculate the LC50 value using probit analysis.
-
Knockdown and Neurobehavioral Assay
-
Objective: To assess the knockdown effect and other neurotoxic behaviors induced by this compound.
-
Insect Model: Adult mosquitoes (Aedes aegypti) or houseflies (Musca domestica).
-
Materials:
-
Glass bioassay jars or chambers.
-
Filter paper treated with a known concentration of this compound in a volatile solvent (e.g., acetone).
-
Control filter paper treated with solvent only.
-
Timer.
-
-
Procedure:
-
Line the bioassay jars with the treated or control filter paper and allow the solvent to evaporate completely.
-
Introduce a known number of insects (e.g., 20-25) into each jar.
-
Record the number of insects knocked down (unable to fly or maintain upright posture) at regular intervals (e.g., every 5 minutes) for a set duration (e.g., 1 hour).
-
Observe for other neurotoxic symptoms such as hyperactivity, tremors, and lack of coordination.
-
Calculate the median knockdown time (KT50).
-
In Vivo Oxidative Stress Marker Analysis
-
Objective: To measure the in vivo induction of oxidative stress by this compound.
-
Insect Model: Larvae or adults of a suitable insect species (e.g., Drosophila melanogaster).
-
Materials:
-
This compound solution for exposure (e.g., in diet or through topical application).
-
Control (vehicle only).
-
Homogenization buffer.
-
Spectrophotometer.
-
Assay kits for measuring:
-
Malondialdehyde (MDA) content (a marker of lipid peroxidation).
-
Superoxide dismutase (SOD) activity.
-
Catalase (CAT) activity.
-
Glutathione S-transferase (GST) activity.
-
-
-
Procedure:
-
Expose insects to a sublethal concentration of this compound for a defined period.
-
Collect whole insects or specific tissues (e.g., brains, fat bodies).
-
Homogenize the samples in the appropriate buffer on ice.
-
Centrifuge the homogenate to obtain the supernatant.
-
Perform the respective colorimetric assays for MDA, SOD, CAT, and GST activities according to the manufacturer's instructions.
-
Normalize the results to the total protein content of the supernatant.
-
Compare the levels of oxidative stress markers in this compound-treated insects to the control group.
-
References
Reproducibility of Bioassays Using Cinerin II as a Positive Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of bioassays utilizing Cinerin II as a positive control. Due to a scarcity of publicly available data specifically detailing the reproducibility of this compound in this context, this guide also incorporates data on closely related pyrethrins (B594832) and synthetic pyrethroids commonly employed as alternative positive controls in insecticide bioassays. This information is intended to assist researchers in selecting appropriate controls and understanding the potential variability associated with these assays.
Data Presentation: Comparative Efficacy and Reproducibility
While specific inter-assay and intra-assay coefficients of variation (CVs) for this compound are not readily found in the reviewed literature, the following tables summarize available quantitative data for related compounds. This data can serve as a proxy for estimating the expected performance and variability when using pyrethrins as positive controls.
Table 1: Efficacy of Pyrethrins in a Feeding Deterrence Bioassay
| Compound | Minimum Effective Concentration (MEC) for Feeding Deterrence (µM) |
| Natural Pyrethrins | 62.5 |
| Pyrethrin I | 62.5 |
| Pyrethrin II | 62.5 |
Data sourced from a dual-choice feeding assay on the blowfly, Phormia regina.[1]
Table 2: General Acceptance Criteria for Bioassay Reproducibility
| Parameter | Acceptance Criteria (%CV) |
| Intra-assay Precision | < 10-15% |
| Inter-assay Precision | < 15-20% |
These are generally accepted ranges for bioassay validation and may vary depending on the specific assay and regulatory guidelines.
Experimental Protocols
Detailed experimental protocols for bioassays using this compound as a positive control are not widely published. However, standardized protocols for insecticide bioassays, such as those from the World Health Organization (WHO) for monitoring insecticide resistance, provide a robust framework that can be adapted.
Protocol: Adult Mosquito Bioassay (Adapted from WHO Tube Test)
This protocol describes a standardized method to assess the toxicity of an insecticide, which can be adapted to evaluate the reproducibility of a positive control like this compound.
1. Preparation of Impregnated Papers:
-
Whatman No. 1 filter papers are impregnated with a standard concentration of this compound dissolved in a suitable solvent (e.g., acetone).
-
Control papers are impregnated with the solvent alone.
-
Papers are allowed to dry completely before use.
2. Mosquito Exposure:
-
Non-blood-fed female mosquitoes (2-5 days old) are collected.
-
Groups of 20-25 mosquitoes are introduced into exposure tubes lined with the this compound-impregnated paper.
-
Control groups are exposed to solvent-treated papers.
-
Exposure duration is typically 60 minutes.
3. Post-Exposure Observation:
-
After the exposure period, mosquitoes are transferred to recovery tubes with access to a sugar solution.
-
Mortality is recorded at 24 hours post-exposure.
4. Data Analysis:
-
The Lethal Concentration 50 (LC50) or Lethal Dose 50 (LD50) is calculated using probit analysis.[2]
-
To assess reproducibility, the assay is repeated multiple times on different days (inter-assay variability) and with multiple replicates within the same day (intra-assay variability).
-
The mean LC50/LD50, standard deviation (SD), and coefficient of variation (%CV) are calculated.
Mandatory Visualizations
Signaling Pathway of Pyrethrins
Pyrethrins, including this compound, exert their insecticidal effect by targeting the voltage-gated sodium channels in the insect's nervous system.[1] This leads to prolonged channel opening, repetitive nerve discharges, paralysis, and ultimately, death of the insect.
Caption: Mechanism of action of pyrethrin insecticides.
Experimental Workflow for Bioassay Reproducibility Assessment
The following workflow outlines the key steps in assessing the reproducibility of a bioassay using a positive control.
Caption: Workflow for determining intra- and inter-assay variability.
Comparison with Alternatives
Given the limited specific data for this compound, a comparison with other commonly used positive controls is essential for informed decision-making.
1. Other Natural Pyrethrins (Pyrethrin I, Jasmolin I, etc.):
-
Advantages: As components of the same natural extract, they share a similar mode of action with this compound. Using a different, purified pyrethrin ester can help to confirm that the observed effect is due to this class of compounds.
-
Disadvantages: The relative potency of the different pyrethrin esters can vary.[3] The stability of these compounds can also differ, potentially affecting reproducibility.
2. Synthetic Pyrethroids (e.g., Permethrin, Deltamethrin):
-
Advantages: Synthetic pyrethroids are generally more stable than natural pyrethrins, which can lead to greater consistency and reproducibility in bioassays. They are widely available in high purity.
-
Disadvantages: Their mode of action, while similar, may have subtle differences from natural pyrethrins. Some insects may exhibit differential resistance patterns to synthetic pyrethroids compared to natural pyrethrins.
3. Other Insecticide Classes (e.g., Organophosphates, Carbamates):
-
Advantages: Using an insecticide with a different mode of action can be a valuable control to ensure that the observed effects are specific to the class of compounds being tested.
-
Disadvantages: The dose-response curves and time course of action will likely differ significantly, requiring separate optimization of the bioassay protocol.
Conclusion
While this compound is a valid choice as a positive control in bioassays, particularly those investigating pyrethrin-based insecticides, the lack of extensive, publicly available reproducibility data is a limitation. Researchers should consider the use of more widely characterized and stable alternatives, such as synthetic pyrethroids, or conduct thorough in-house validation to establish the intra- and inter-assay variability of this compound within their specific experimental system. Adherence to standardized bioassay protocols is crucial for generating reliable and reproducible data, regardless of the positive control chosen.
References
Cinerin II: A Comparative Analysis of a Potent Natural Insecticide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cinerin II with other prominent natural insecticides. The following sections detail its insecticidal efficacy through quantitative data, outline experimental methodologies for reproducibility, and illustrate its mechanism of action.
This compound is a naturally occurring insecticide derived from the flowers of Chrysanthemum cinerariifolium.[1] It is one of the six active compounds collectively known as pyrethrins (B594832).[2] Like other pyrethrins, this compound is a potent neurotoxin to insects, valued for its rapid knockdown effect and environmental biodegradability.[1]
Quantitative Comparison of Insecticidal Activity
The efficacy of an insecticide is often measured by its Lethal Dose 50 (LD50) and Lethal Concentration 50 (LC50). LD50 is the dose required to kill 50% of a test population, typically expressed in milligrams of insecticide per kilogram of body weight of the test animal.[3][4][5] LC50 is the concentration of the chemical in a medium (like air or water) that will kill 50% of the test population during a specific exposure period.[3][4] A lower LD50 or LC50 value indicates a higher toxicity.[5]
| Insecticide | Type | Target Insect(s) | LD50 (mg/kg) | LC50 (ppm) | Knockdown Time (KT50) | Reference(s) |
| Pyrethrins (incl. This compound) | Neurotoxin | Wide range of insects | Oral (Rat): 2370, 1030 | [6] | ||
| Azadirachtin | Growth Regulator, Antifeedant | Over 600 species | [7] | |||
| Rotenone | Mitochondrial Inhibitor | Wide range of insects and fish | [8][9] | |||
| Nicotine | Neurotoxin | Aphids, whiteflies, thrips | [10] |
Note: The provided LD50 values for pyrethrins are for rats, indicating mammalian toxicity, and are included for reference. Insect-specific LD50/LC50 values are crucial for a direct comparison of insecticidal efficacy. The absence of specific quantitative data for this compound highlights a gap in the publicly available research.
Experimental Protocols for Insecticide Bioassays
To ensure the reproducibility and validity of insecticidal efficacy studies, standardized experimental protocols are essential. The following outlines a general methodology for conducting insecticide bioassays to determine LD50 and LC50 values.
1. Adult Vial Test (Contact Insecticides): [11][12]
-
Objective: To determine the concentration of a contact insecticide that is lethal to 50% of a test population (LC50).
-
Materials: Technical grade insecticide, acetone (B3395972), 20 ml glass vials, repeating pipette, test insects.[11][12]
-
Procedure:
-
Prepare a stock solution of the insecticide in acetone.
-
Create a series of dilutions from the stock solution.
-
Coat the inside of the glass vials with 0.5 ml of each dilution and a control of acetone alone.[11]
-
Allow the acetone to evaporate completely, leaving a residue of the insecticide.
-
Introduce a set number of adult insects (e.g., 10-25) into each vial.[11]
-
Record mortality at predetermined time intervals (e.g., 24, 48, 72 hours).[11]
-
Analyze the data using probit analysis to calculate the LC50.[11]
-
2. Topical Application Bioassay: [13]
-
Objective: To determine the dose of an insecticide that is lethal to 50% of a test population when applied directly (LD50).
-
Materials: Technical grade insecticide, acetone, micro-applicator, test insects.
-
Procedure:
-
Prepare a series of insecticide dilutions in acetone.
-
Using a micro-applicator, apply a precise droplet (e.g., 1 µl) of each dilution to a specific location on the insect's body (e.g., the dorsal thorax).
-
Treat a control group with acetone only.
-
House the treated insects under controlled conditions with access to food and water.
-
Record mortality at set time intervals.
-
Calculate the LD50 using probit analysis.
-
3. Feeding Bioassay (for stomach poisons):
-
Objective: To determine the lethal concentration of an insecticide when ingested.
-
Materials: Insecticide, artificial diet or host plant material, test insects.
-
Procedure:
-
Incorporate a range of insecticide concentrations into the insect's artificial diet or apply it to host plant leaves.
-
Provide the treated food source to the test insects.
-
Maintain a control group with an untreated food source.
-
Record mortality over a specified period.
-
Calculate the LC50.
-
Mechanism of Action: Signaling Pathways
Understanding the molecular targets and signaling pathways of insecticides is crucial for drug development and resistance management.
This compound (Pyrethrins):
This compound, like other pyrethrins, is a neurotoxin that targets the voltage-gated sodium channels in the nerve cells of insects.[1][14][15][16] It binds to these channels and delays their closure, leading to prolonged sodium ion influx.[14][15] This causes repetitive and extended nerve firings, resulting in hyperexcitation, loss of motor coordination, paralysis, and ultimately, the death of the insect.[14][15]
Caption: this compound's mechanism of action on insect nerve cells.
Azadirachtin:
Azadirachtin, derived from the neem tree, has a multi-faceted mode of action.[7][17][18] It primarily acts as an insect growth regulator by disrupting the endocrine system.[7][17][19] It mimics the insect hormone ecdysone, interfering with the molting process.[17][19] Additionally, it acts as an antifeedant by affecting the insect's gustatory receptors and can inhibit reproduction.[7][17][18]
Caption: Azadirachtin's multi-modal action on insect physiology.
Rotenone:
Rotenone is a mitochondrial inhibitor.[8][9] It specifically inhibits Complex I (NADH dehydrogenase) of the electron transport chain.[9][20] This blockage disrupts the production of ATP, the cell's primary energy source, leading to cellular dysfunction and death.[9]
Caption: Rotenone's inhibitory effect on mitochondrial respiration.
Nicotine:
Nicotine acts as a neurotoxin by mimicking the neurotransmitter acetylcholine (B1216132).[10] It binds to and activates nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[10][21][22] This leads to overstimulation of nerve cells, causing tremors, convulsions, paralysis, and ultimately death.[10]
Caption: Nicotine's agonistic action on nicotinic acetylcholine receptors.
Experimental Workflow
The following diagram illustrates a generalized workflow for the evaluation of a novel insecticide.
Caption: A typical workflow for insecticide efficacy and mechanism of action studies.
References
- 1. This compound | 121-20-0 | FC20444 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. eagri.org [eagri.org]
- 4. extension.psu.edu [extension.psu.edu]
- 5. vtpp.ento.vt.edu [vtpp.ento.vt.edu]
- 6. This compound | C21H28O5 | CID 5281548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azadirachtin - Wikipedia [en.wikipedia.org]
- 8. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. jpds.co.in [jpds.co.in]
- 11. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. entomoljournal.com [entomoljournal.com]
- 14. Pyrethrin - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 16. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ozonebiotech.com [ozonebiotech.com]
- 18. peptechbio.com [peptechbio.com]
- 19. What is Azadirachtin? Nature’s Powerful Pest Control [globalgarden.co]
- 20. Rotenone - Wikipedia [en.wikipedia.org]
- 21. books.rsc.org [books.rsc.org]
- 22. il.agri-extraction.com [il.agri-extraction.com]
Comparative Potency of Cinerin II and Other Pyrethrin Esters: A Guide for Researchers
This guide provides a comprehensive comparison of the relative potency of the six naturally occurring pyrethrin esters: Cinerin I, Cinerin II, Jasmolin I, Jasmolin II, Pyrethrin I, and Pyrethrin II. The information is intended for researchers, scientists, and drug development professionals working with these insecticidal compounds.
Data Presentation: Relative Potency of Pyrethrin Esters
The insecticidal activity of the six pyrethrin esters was evaluated against the housefly, Musca domestica L., using a topical application method. The following table summarizes the median lethal dose (LD50) for each ester, providing a direct comparison of their potency. A lower LD50 value indicates higher toxicity.
| Pyrethrin Ester | Chemical Structure (Acid Moiety) | LD50 (μ g/fly )[1] | Relative Potency (Pyrethrin I = 1.00) |
| Pyrethrin I | Chrysanthemic Acid | 0.20 | 1.00 |
| This compound | Pyrethric Acid | 0.43 | 0.47 |
| Jasmolin II | Pyrethric Acid | 0.46 | 0.43 |
| Pyrethrin II | Pyrethric Acid | 0.49 | 0.41 |
| Jasmolin I | Chrysanthemic Acid | 1.28 | 0.16 |
| Cinerin I | Chrysanthemic Acid | 1.77 | 0.11 |
Based on this data, Pyrethrin I is the most potent of the six esters against the housefly. The "pyrethrins II" series (Pyrethrin II, this compound, and Jasmolin II), which are esters of pyrethric acid, generally exhibit higher potency than the "pyrethrins I" series (Cinerin I and Jasmolin I), with the exception of Pyrethrin I itself. It is also noteworthy that Pyrethrins-I (Pyrethrin I, Cinerin I, and Jasmolin I) are primarily associated with lethal insecticidal properties, while Pyrethrins-II (Pyrethrin II, this compound, and Jasmolin II) are often linked to a rapid knockdown effect on insects.
Experimental Protocols: Determination of LD50 by Topical Application
The following is a detailed methodology for determining the median lethal dose (LD50) of pyrethrin esters in insects, based on standard topical application bioassays.[2][3][4][5][6]
1. Test Insects:
-
A susceptible laboratory strain of houseflies, Musca domestica, is commonly used.
-
Adult flies, typically 3-5 days old, are selected for testing to ensure uniformity.
-
Insects are immobilized by chilling or brief exposure to carbon dioxide for ease of handling.
2. Insecticide Preparation:
-
Pure pyrethrin esters are dissolved in a volatile and relatively non-toxic solvent, such as acetone.
-
A series of dilutions are prepared from a stock solution to create a range of concentrations that are expected to produce mortality between 10% and 90%.
3. Application of Insecticide:
-
A micro-applicator fitted with a calibrated syringe is used to deliver a precise volume of the insecticide solution, typically 0.5 to 1.0 microliter, to each insect.
-
The droplet is applied to the dorsal thorax of the immobilized insect.
-
A control group is treated with the solvent alone to account for any mortality due to the solvent or handling.
4. Post-Treatment Observation:
-
Treated insects are transferred to clean holding cages with access to food (e.g., a sugar and powdered milk mixture) and water.
-
Mortality is assessed at a predetermined time point, typically 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
5. Data Analysis:
-
The mortality data for each concentration is recorded.
-
A dose-response curve is generated by plotting the percentage of mortality against the logarithm of the dose.
-
Probit analysis or a similar statistical method is used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the test population, along with its 95% confidence limits.
Mandatory Visualizations
Signaling Pathway of Pyrethrin Action
Pyrethrins exert their insecticidal effect by targeting the voltage-gated sodium channels in the nerve cells of insects.[7][8] This leads to a disruption of normal nerve function, causing paralysis and ultimately death.
Caption: Mechanism of pyrethrin neurotoxicity in insects.
Experimental Workflow for LD50 Determination
The following diagram illustrates the key steps involved in a typical topical application bioassay to determine the LD50 of an insecticide.
References
- 1. Toxicity of Individual Pyrethrin Esters to House Flies (Diptera: Muscidae) in: Journal of Entomological Science Volume 35: Issue 3 | Journal of Entomological Science [jes.kglmeridian.com]
- 2. journals.rdagriculture.in [journals.rdagriculture.in]
- 3. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. jes.kglmeridian.com [jes.kglmeridian.com]
- 8. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of Cinerin II is critical for ensuring laboratory safety and environmental protection. As a potent, naturally-derived insecticide belonging to the pyrethrin group, this compound possesses properties that demand careful handling throughout its lifecycle, from use to final disposal.[1][2][3] Adherence to established protocols is essential for researchers, scientists, and drug development professionals to minimize health risks and prevent environmental contamination, particularly to aquatic ecosystems.[4]
Before beginning any disposal procedure, ensure that all relevant safety protocols are in place. The chemical, physical, and toxicological properties of this compound may not be fully investigated, necessitating a cautious approach.[5]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Wear a dust mask or work in a chemical fume hood to avoid inhalation.[5]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., neoprene or nitrile).[5]
-
Eye Protection: Wear chemical safety goggles.[5]
-
Protective Clothing: Wear appropriate lab coats and clothing to prevent skin contact.[5]
Handling Guidelines:
-
Prevent contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[6][7]
-
Wash hands and any exposed skin thoroughly after handling and before any breaks.[5][7]
-
Ensure a safety shower and eye bath are readily accessible.[5]
**Step-by-Step Disposal Protocol
The disposal of this compound and its containers is governed by federal, state, and local regulations. Always consult the product-specific Safety Data Sheet (SDS) and the manufacturer's label for detailed instructions, as these provide the primary guidelines for safe disposal.[4][8]
Step 1: Regulatory Evaluation Before disposal, the waste must be evaluated in accordance with EPA 40 CFR Part 261 to determine the appropriate federal, state, and local requirements.[9] this compound is a component of pyrethrins, which are listed as toxic substances under Section 313 of the Emergency Planning and Community Right to Know Act (EPCRA).[10][11]
Step 2: Management of Unused or Surplus this compound
-
Use Remaining Product: If permitted by the product label, use up small amounts of leftover this compound by applying it according to the instructions, ensuring there is no runoff into water sources.[4]
-
Return to Manufacturer: For expired stock, the preferred method is to return the product to the manufacturer for proper disposal.[7]
-
Professional Disposal: For larger quantities or when other options are not feasible, arrange for disposal through a licensed hazardous waste disposal facility. Incineration is a highly effective and often recommended disposal method where permitted.[9][12]
-
Never pour this compound waste down drains, into the soil, or into any water bodies. It is highly toxic to aquatic organisms.[4]
Step 3: Empty Container Decontamination and Disposal An empty pesticide container is not truly empty and can be as hazardous as a full one due to residual chemicals.[12][13]
-
Triple-Rinse Immediately: As soon as the container is empty, fill it one-quarter full with a suitable diluent (e.g., water).[12][13]
-
Shake and Rinse: Securely replace the cap and shake for 30 seconds to rinse all interior surfaces.[13]
-
Collect Rinsate: Pour the rinsate (the rinse water) into the spray tank or a collection drum for later disposal. Allow the container to drain for at least 30 seconds.[12][13]
-
Repeat: Repeat the rinsing procedure two more times.[12][13]
-
Render Unusable: After rinsing, puncture the top and bottom of the container to prevent reuse.[12]
-
Final Disposal: Dispose of the triple-rinsed container in a licensed sanitary landfill or through other approved state and local procedures.[12] Do not reuse empty insecticide containers for any other purpose.[7][13]
Step 4: Spill Management In the event of a spill:
-
Isolate the area and ensure proper ventilation.[5]
-
Wearing full PPE, sweep up the spilled material. Avoid raising dust.[5]
-
Place the collected material into a sealed, labeled bag or container and hold for waste disposal.[5]
-
Wash the spill site thoroughly after the material has been collected.[5]
-
Prevent any spilled product or cleaning rinsate from entering drains.[5]
Hazard and Regulatory Summary
The following table summarizes key data relevant to the safe disposal of this compound.
| Parameter | Value / Information |
| CAS Number | 121-20-0 |
| UN Number | UN3082 (Applies to environmentally hazardous substances)[14] |
| RCRA ID# | Pyrethrins are listed under RCRA ID#: U200. As a component of pyrethrins, this may apply. |
| Primary Hazards | Irritant, Harmful if swallowed or inhaled, Potential Carcinogen.[6][9] |
| Environmental Hazards | Highly toxic to aquatic organisms, including fish.[4] |
| Incompatibilities | Strong oxidizing agents.[5][6] |
| Hazardous Decomposition | Forms carbon oxides upon decomposition.[5][6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe this compound disposal.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound | 121-20-0 | FC20444 | Biosynth [biosynth.com]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. plantaanalytica.com [plantaanalytica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
- 8. Stewardship [pyrethroids.com]
- 9. This compound | C21H28O5 | CID 5281548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 13. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 14. Pyrethrins (this compound) [sitem.herts.ac.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Cinerin II
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Cinerin II, a key insecticidal component of pyrethrum extract. Adherence to these protocols is crucial for minimizing exposure risk and ensuring the integrity of your research.
Immediate Safety and Hazard Information
This compound, like other pyrethrins, is a neurotoxin that can cause adverse health effects upon exposure.[1] The primary routes of occupational exposure are inhalation and dermal contact.[2] While generally considered to have low mammalian toxicity, prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[3] Symptoms of exposure can include skin and eye irritation, and it may be harmful if inhaled or swallowed.[3] In case of accidental exposure, it is critical to seek immediate medical attention.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following PPE is mandatory to prevent direct contact and inhalation:
-
Respiratory Protection: A NIOSH-approved N95 or higher efficiency particulate respirator should be worn to prevent inhalation of this compound dust or aerosols.[3]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[3] For operations with a significant risk of splashing, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Compatible chemical-resistant gloves, such as nitrile gloves, are necessary.[3] It is advisable to double-glove and to change gloves frequently, especially if they become contaminated.
-
Body Protection: A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs should be worn over regular clothing to provide a barrier against skin contact.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and the broader pyrethrin mixture of which it is a component.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₅ | [3] |
| Molecular Weight | 360.4 g/mol | [2] |
| Physical Appearance | Viscous liquid | [2] |
| Vapor Pressure | 4.59 x 10⁻⁷ mm Hg | [1] |
| Water Solubility | Insoluble | [2] |
| Organic Solvent Solubility | Soluble in alcohol, petroleum ether, kerosene, carbon tetrachloride, ethylene (B1197577) dichloride, nitromethane | [2] |
| Occupational Exposure Limit (as Pyrethrum) | NIOSH REL: TWA 5 mg/m³ | [2][4] |
| Acute Oral Toxicity (as Pyrethrins, in rats) | LD₅₀: 200 mg/kg to >2,600 mg/kg | [5] |
| Flash Point (as Pyrethrins) | 180-190°F (Closed Cup) | [6] |
Safe Handling and Operational Plan
All handling of this compound must be conducted within a designated chemical fume hood to minimize inhalation exposure.[3] An emergency safety shower and eye wash station must be readily accessible.[3]
Storage: this compound should be stored at room temperature in a dry, well-ventilated area, away from strong oxidizing and reducing agents.[3] It is stable for over 10 years when stored in the absence of light at ambient temperature.[2]
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep up solid material, place it in a sealed bag for waste disposal, and avoid raising dust.[3] The spill site should be thoroughly washed after material pickup is complete.[3] Prevent the product from entering drains.[3]
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to federal, state, and local environmental regulations. To dispose of this compound, it should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a scrubber.[3] This task should be carried out by a licensed professional waste disposal service.[3]
Experimental Protocol: Preparation of a this compound Standard Solution for HPLC Analysis
This protocol is adapted from the methodology described by Essig and Zhao (2001) for the preparation of pyrethrin ester standards.
Objective: To prepare a this compound standard solution for use in High-Performance Liquid Chromatography (HPLC) analysis.
Materials:
-
This compound reference standard
-
HPLC-grade hexane (B92381)
-
Volumetric flasks (50 mL)
-
Pipettes
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh a precise amount of the this compound reference standard.
-
Quantitatively transfer the weighed this compound to a volumetric flask.
-
Add a small amount of HPLC-grade hexane to dissolve the this compound.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
Bring the solution to the final volume with HPLC-grade hexane.
-
For the creation of a working standard solution, a specific volume of this master solution (e.g., 6 mL) can be further diluted to a larger volume (e.g., 50 mL) with hexane.
-
Filter the final solution through a 0.45 µm Millipore membrane prior to injection into the HPLC system.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C21H28O5 | CID 5281548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyrethrum [cdc.gov]
- 5. EXTOXNET PIP - PYRETHRINS AND PYRETHROIDS [extoxnet.orst.edu]
- 6. Pyrethrins | C43H56O8 | CID 60202781 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
